molecular formula C10H8NNaO2 B048527 Sodium 2-(1H-indol-3-yl)acetate CAS No. 6505-45-9

Sodium 2-(1H-indol-3-yl)acetate

Cat. No.: B048527
CAS No.: 6505-45-9
M. Wt: 197.17 g/mol
InChI Key: YGSPWCVTJRFZEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(1H-indol-3-yl)acetate is a chemically stabilized salt form of indole-3-acetic acid (IAA), a fundamental auxin class plant hormone. This formulation offers enhanced solubility and stability in aqueous buffers, making it an indispensable tool for plant physiology and developmental biology research. Its primary research value lies in its ability to mimic endogenous IAA, allowing for the precise study of auxin-mediated processes such as cell elongation, vascular tissue differentiation, root initiation, phototropism, and gravitropism. The mechanism of action involves its uptake by plant cells and subsequent activity as a signaling molecule. It binds to the TIR1/AFB family of F-box proteins, which function as auxin receptors. This binding promotes the ubiquitin-mediated degradation of Aux/IAA transcriptional repressors, thereby derepressing ARF transcription factors and modulating the expression of a wide array of auxin-responsive genes. Beyond plant sciences, this compound is also utilized in microbiological research to investigate IAA production and signaling in plant-microbe interactions, including those with beneficial rhizobacteria and phytopathogens. Researchers will find this high-purity compound critical for experiments requiring consistent and reliable auxin application, from tissue culture and callus induction to the dissection of complex signaling pathways.

Properties

IUPAC Name

sodium;2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSPWCVTJRFZEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036174
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-45-9
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium 2-(1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Sodium 2-(1H-indol-3-yl)acetate, also known as Indole-3-acetic acid (IAA) sodium salt. This compound is the sodium salt of the most common, naturally occurring plant hormone of the auxin class and is a crucial molecule in plant physiology research and various biotechnological applications.[1][2] This guide details a primary synthesis protocol, presents key chemical data, and visualizes the reaction pathway and experimental workflow.

Overview of Synthesis

The most direct and efficient method for synthesizing this compound is through a straightforward acid-base neutralization reaction. This process involves treating Indole-3-acetic acid (IAA), a weak acid, with a strong sodium base, such as sodium hydroxide (NaOH), or a weaker base like sodium bicarbonate (NaHCO₃).[3][4][5] The reaction yields the corresponding sodium salt (this compound) and water. The use of sodium hydroxide ensures a complete and rapid reaction.[3][4]

Physicochemical & Quantitative Data

The following table summarizes the key quantitative and identifying properties of the target compound.

PropertyValueReference
IUPAC Name This compound
Synonyms Indole-3-acetic acid sodium salt, Na-IAA, Heteroauxin[6]
CAS Number 6505-45-9[6][7]
Molecular Formula C₁₀H₈NNaO₂[7]
Molecular Weight 197.17 g/mol [7]
Appearance White to light yellow crystalline solid/powder[1]
Purity Typically ≥98%[6]
Solubility Soluble in Water (10 mg/mL), DMSO (15 mg/mL), Ethanol (1 mg/mL)[6]
UV λmax 225, 279 nm[6]

Detailed Experimental Protocol: Synthesis via Neutralization

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from Indole-3-acetic acid and Sodium Hydroxide.

3.1. Materials and Reagents

  • Indole-3-acetic acid (IAA) (C₁₀H₉NO₂, MW: 175.18 g/mol )

  • Sodium hydroxide (NaOH) (MW: 40.00 g/mol )

  • Ethanol (95% or absolute)

  • Deionized Water

  • Diethyl ether (for washing, optional)

3.2. Equipment

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Beakers and graduated cylinders

  • Dropping funnel or burette

  • Rotary evaporator

  • Vacuum desiccator

  • pH meter or pH indicator strips

  • Analytical balance

3.3. Step-by-Step Procedure

  • Dissolution of Starting Material:

    • Accurately weigh 10.0 g (57.1 mmol) of Indole-3-acetic acid.

    • Place the IAA into a 250 mL round-bottom flask.

    • Add 100 mL of ethanol and stir using the magnetic stirrer until all the IAA has completely dissolved. IAA is soluble in ethanol.[2]

  • Preparation of Base Solution:

    • Prepare a 1.0 M solution of sodium hydroxide by dissolving 2.28 g (57.1 mmol, 1.0 equivalent) of NaOH in 57.1 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.

  • Neutralization Reaction:

    • Slowly add the 1.0 M NaOH solution to the stirred IAA solution in the round-bottom flask using a dropping funnel. Add the base dropwise over a period of 20-30 minutes.

    • Monitor the pH of the reaction mixture. The target pH is approximately 7.0. Be careful not to add excess base.

    • Allow the mixture to stir at room temperature for an additional 1 hour after the addition is complete to ensure the reaction goes to completion. The reaction of acetic acid (a carboxylic acid like IAA) and sodium hydroxide is a standard neutralization reaction that forms a salt and water.[3]

  • Isolation of Product:

    • Remove the solvent (ethanol and water) from the reaction mixture using a rotary evaporator under reduced pressure.

    • The resulting solid is the crude this compound.

  • Purification and Drying:

    • (Optional) The crude product can be washed with a small amount of cold diethyl ether to remove any unreacted, non-polar starting material. Decant the ether.

    • Dry the final product under vacuum in a desiccator to a constant weight.

  • Characterization:

    • The final product should be a white to cream-colored solid.[8] Purity can be confirmed by HPLC, and the structure can be verified using ¹H NMR and IR spectroscopy.

Mandatory Visualizations

4.1. Synthesis Reaction Pathway

Synthesis_Pathway IAA Indole-3-acetic acid (C10H9NO2) plus_react + IAA->plus_react NaOH Sodium Hydroxide (NaOH) NaIAA This compound (C10H8NNaO2) NaOH->NaIAA Ethanol/H2O plus_prod + NaIAA->plus_prod Water Water (H2O) plus_react->NaOH plus_prod->Water

Caption: Acid-base neutralization reaction for the synthesis of this compound.

4.2. Experimental Workflow

Experimental_Workflow arrow start Start: Weigh Reagents (IAA & NaOH) dissolve 1. Dissolve IAA in Ethanol start->dissolve add_base 2. Add NaOH Solution (Dropwise) dissolve->add_base react 3. Stir at Room Temp (1 hour) add_base->react evaporate 4. Remove Solvent (Rotary Evaporator) react->evaporate wash_dry 5. Wash (optional) & Dry (Vacuum Desiccator) evaporate->wash_dry end End: Characterize Product (HPLC, NMR) wash_dry->end

Caption: Step-by-step workflow for the laboratory synthesis and isolation of the target compound.

References

Chemical properties of Indole-3-acetic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Indole-3-acetic acid Sodium Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of plant growth and development. The sodium salt of IAA is a commonly used formulation in research and biotechnology due to its enhanced solubility in aqueous solutions compared to the free acid form. This document provides a comprehensive technical overview of the chemical properties of Indole-3-acetic acid sodium salt, detailed experimental protocols for its characterization, and a review of its primary signaling and degradation pathways.

Chemical and Physical Properties

Indole-3-acetic acid sodium salt is an off-white to tan crystalline solid.[1] Its properties are well-documented, making it a reliable standard for biological and chemical research.

Identifiers and General Properties

The fundamental identifiers and physical properties are summarized below. The molecular formula and weight are crucial for preparing solutions of known molarity.

PropertyValueCitation(s)
CAS Number 6505-45-9[2][3][4]
Synonyms Heteroauxin, IAA sodium salt[2][3][4]
Molecular Formula C₁₀H₈NNaO₂[4]
Molecular Weight 197.17 g/mol [4]
Appearance Off-white to tan crystalline solid[1][2]
Purity ≥98%[2][3][5]
Melting Point 165-169°C[1]
Solubility

The solubility of IAA sodium salt is a key advantage over its free acid counterpart, particularly for preparing stock solutions for cell culture and other aqueous-based assays.

SolventSolubility (approx.)Citation(s)
DMSO 15 mg/mL[2][3][5]
DMF 10 mg/mL[2][3]
PBS (pH 7.2) 10 mg/mL[2][3][5]
Ethanol 1 mg/mL[2][3]
Water Soluble
Stability and Storage

Proper storage is critical to maintain the integrity of the compound. The solid form is stable for years under appropriate conditions, but aqueous solutions should be prepared fresh.

ConditionRecommendationCitation(s)
Long-term Storage (Solid) Store at -20°C in the dark.[2][3][5]
Stability (Solid) ≥ 4 years at -20°C.[2][3]
Aqueous Solution Storage Not recommended for more than one day. Prepare fresh.[2][5]
General Handling Product is hygroscopic.[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data pertains to the parent compound, Indole-3-acetic acid, which is structurally representative of the sodium salt in solution for NMR and MS analysis.

UV/Visible Spectroscopy
Wavelength (λmax)Citation(s)
225, 279 nm[2][3]
NMR Spectroscopy (Indole-3-acetic acid)

¹³C NMR spectral data in DMSO-d₆ shows characteristic peaks for the indole ring and the acetic acid side chain.[6][7]

Chemical Shift (ppm)AssignmentCitation(s)
173.12 - 174.29Carbonyl (C=O)[6][7]
136.06 - 136.88Indole C-7a[6][7]
127.16 - 127.94Indole C-3a[6][7]
123.85 - 124.75Indole C-2[6][7]
120.93 - 121.97Indole C-5[6][7]
118.49 - 119.39Indole C-6[6][7]
118.36 - 119.33Indole C-4[6][7]
111.30 - 112.25Indole C-7[6][7]
107.60 - 108.46Indole C-3[6][7]
30.95 - 31.82Methylene (-CH₂)[6][7]

¹H NMR data in DMSO-d₆ confirms the proton environments of the molecule.[6][8]

Mass Spectrometry (Indole-3-acetic acid)

Electron ionization mass spectrometry (EI-MS) of the free acid shows a prominent molecular ion peak and a characteristic base peak from the cleavage of the carboxyl group.

m/zAssignmentCitation(s)
175Molecular Ion [M]⁺[9]
130Base Peak [M - COOH]⁺ (skatole cation)[9]

Experimental Protocols

The following sections provide generalized yet detailed protocols for determining key chemical properties.

Protocol for Solubility Determination

This tiered protocol is designed to efficiently determine the solubility of a test compound like IAA sodium salt in various solvents.

  • Preparation : Weigh approximately 10 mg of the test compound into a clear glass vial.

  • Tier 1 (Aqueous Solubility) :

    • Add 0.5 mL of the primary solvent (e.g., cell culture media, PBS pH 7.2) to achieve a target concentration of 20 mg/mL.[10]

    • Gently mix by inverting the vial. If not dissolved, vortex the vial for 1-2 minutes.[10]

    • If the compound remains undissolved, use bath sonication for up to 5 minutes.[10]

    • If necessary, warm the solution to 37°C for up to 60 minutes.[10]

    • Visually inspect for a clear solution. If undissolved, proceed to the next step.

    • Increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL and repeat the mixing procedures.[10]

  • Tier 2 (Organic Solvent Solubility) :

    • If the compound is insoluble in the aqueous solvent, repeat Step 2 using a new 10 mg sample with a preferred organic solvent such as DMSO.[10]

  • Documentation : Record the final state (soluble, partially soluble, or insoluble) for each solvent and concentration. A compound is considered soluble if the solution is clear with no visible precipitate or cloudiness.[10]

G cluster_0 Solubility Determination Workflow start Start: Weigh 10 mg of Compound tier1 Tier 1: Test in Aqueous Solvent (e.g., PBS) at 20 mg/mL start->tier1 mix Mechanical Mixing: 1. Vortex 2. Sonicate 3. Warm to 37°C tier1->mix observe1 Observe: Is it a clear solution? mix->observe1 observe2 Observe: Is it a clear solution? mix:s->observe2:n observe3 Observe: Is it a clear solution? mix:s->observe3:n soluble_aq Result: Soluble in Aqueous Solvent observe1->soluble_aq Yes tier1_dilute Dilute to 2 mg/mL in same solvent observe1->tier1_dilute No end End soluble_aq->end tier1_dilute->mix observe2->soluble_aq Yes tier2 Tier 2: Test in Organic Solvent (e.g., DMSO) at 20 mg/mL observe2->tier2 No tier2->mix insoluble Result: Insoluble insoluble->end observe3:s->insoluble:n No soluble_org Result: Soluble in Organic Solvent observe3:s->soluble_org:n Yes soluble_org:s->end:n

Caption: A generalized workflow for determining compound solubility.

Protocol for NMR Spectrum Acquisition

This protocol outlines the basic steps for preparing a sample for ¹H or ¹³C NMR analysis.

  • Sample Preparation : Accurately weigh 5-10 mg of Indole-3-acetic acid sodium salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • Transfer : Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of experimental parameters for the desired nucleus (¹H or ¹³C).[11]

    • Lock the spectrometer onto the deuterium signal of the solvent.[11]

    • Tune and match the probe to the correct frequency.[11]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]

  • Acquisition :

    • Acquire a set number of scans to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Processing :

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H).

    • Integrate the peaks (for ¹H NMR) and assign them to the corresponding nuclei in the molecule.

Biological Context and Reactivity

Canonical Auxin Signaling Pathway

IAA exerts its biological effects primarily by modulating gene expression through a well-defined nuclear signaling pathway. This pathway involves three core protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.[12]

  • Low Auxin State : In the absence or at low concentrations of auxin, Aux/IAA repressor proteins bind to ARF transcription factors, preventing them from activating target gene expression.[12][13]

  • High Auxin State : When auxin (IAA) is present, it acts as a 'molecular glue', promoting the formation of a co-receptor complex between the TIR1/AFB proteins and the Aux/IAA repressors.[14]

  • Ubiquitination and Degradation : The TIR1/AFB protein, as part of an SCF-type E3 ubiquitin ligase complex, targets the bound Aux/IAA repressor for polyubiquitination.[14] This marks the repressor for degradation by the 26S proteasome.[15]

  • Gene Activation : With the Aux/IAA repressor degraded, the ARF transcription factor is released, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription, leading to various physiological responses.[13][14]

G cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Represses Repression ARF_low->Repression Gene_low Target Gene Repression->Gene_low Repression IAA Auxin (IAA) TIR1 SCF-TIR1/AFB Complex IAA->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds Proteasome 26S Proteasome AuxIAA_high->Proteasome Ubiquitination & Degradation ARF_high ARF Transcription Factor Activation ARF_high->Activation Gene_high Target Gene Activation->Gene_high Activation

Caption: The canonical auxin signaling pathway at low and high auxin levels.

Degradation Pathways

While essential for plant life, IAA can be degraded by various microorganisms, a process of significant ecological and agricultural importance. Several aerobic bacterial degradation pathways have been identified. A common pathway in bacteria like Pseudomonas putida involves the catabolism of IAA to catechol.[16][17][18]

  • Initial Hydroxylation : The pathway is often initiated by the iacA gene product, which hydroxylates the indole ring of IAA.[16]

  • Intermediate Formation : This leads to the formation of intermediates such as 2-hydroxyindole-3-acetic acid and subsequently 3-hydroxy-2-oxindole-3-acetic acid (dioxindole-3-acetate or DOAA).[16]

  • Ring Cleavage : The iacC gene product is involved in the subsequent transformation of DOAA, a rate-limiting step that eventually leads to the formation of catechol.[16][19]

  • Central Metabolism : Catechol is a common intermediate that can then be funneled into central metabolic pathways, such as through ortho- or meta-ring cleavage, allowing the bacterium to use IAA as a sole carbon and energy source.[16][19]

G cluster_0 Bacterial Degradation Pathway of IAA IAA Indole-3-acetic acid (IAA) Intermediate1 2-hydroxyindole-3-acetic acid IAA->Intermediate1 iacA Intermediate2 Dioxindole-3-acetate (DOAA) Intermediate1->Intermediate2 iacE Catechol Catechol Intermediate2->Catechol iacC Metabolism Central Metabolism (e.g., TCA Cycle) Catechol->Metabolism cat genes

Caption: A simplified bacterial degradation pathway of IAA to catechol.

Conclusion

Indole-3-acetic acid sodium salt is a vital tool for researchers in plant biology, agriculture, and drug development. Its well-defined chemical properties, particularly its aqueous solubility and stability, make it a preferred formulation of the primary plant auxin. Understanding its spectroscopic signature, handling protocols, and the intricate signaling pathways it governs is fundamental to its effective application in scientific research.

References

The Core Mechanism of Action of Sodium 2-(1H-indol-3-yl)acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is a pivotal compound in plant biology, functioning as the primary native auxin. As a key regulator of plant growth and development, its mechanism of action is multifaceted, involving a complex interplay of transport, perception, and signal transduction that ultimately modulates gene expression. In aqueous environments, this compound dissociates, releasing the biologically active IAA molecule. This guide provides an in-depth technical overview of the core mechanisms by which this compound exerts its effects on plants, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action

The physiological and developmental effects of this compound are attributable to the activity of indole-3-acetic acid (IAA). The mechanism can be dissected into three primary stages: transport, perception, and signal transduction, which culminates in altered gene expression and subsequent physiological responses.

Polar Auxin Transport

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is crucial for establishing auxin gradients that guide plant development.[1][2][3] This process is mediated by the coordinated action of auxin influx and efflux carriers.[1][2]

  • Influx: Auxin enters plant cells via passive diffusion of its protonated form (IAAH) across the plasma membrane and through active transport of its anionic form (IAA-) by influx carriers such as the AUXIN1/LIKE-AUX1 (AUX1/LAX) permeases.[3][4]

  • Efflux: The directional export of auxin is primarily facilitated by the PIN-FORMED (PIN) family of efflux carriers, which are asymmetrically localized on the plasma membrane, thereby determining the direction of auxin flow.[1][2][4] The ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs) also contribute to auxin efflux.[4]

Auxin Perception and Signal Transduction

At the cellular level, auxin perception occurs in the nucleus and triggers a well-defined signaling cascade.

  • Receptor Complex Formation: In the presence of auxin, a co-receptor complex is formed between an F-box protein from the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][5][6] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins.[5]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB ubiquitin ligase complex.[4][5] Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.[4]

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription.[7] The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to activate or repress the expression of target genes.[4][6][7]

Physiological Responses

The auxin-mediated changes in gene expression lead to a wide array of physiological and developmental responses, including:

  • Cell Elongation and Division: Auxin promotes cell elongation, a fundamental process in plant growth.[7]

  • Root Development: It is essential for the initiation of lateral and adventitious roots.[8]

  • Apical Dominance: Auxin produced in the apical bud inhibits the growth of axillary buds.

  • Tropisms: It plays a critical role in phototropism and gravitropism.

Quantitative Data on the Effects of Indole-3-Acetic Acid

The application of IAA can lead to measurable changes in various plant parameters. The following tables summarize quantitative data from studies on the effects of exogenous IAA application on plants under stress conditions.

Table 1: Effect of IAA on Biomass and Ion Content in Olive Plantlets under Salt Stress [9]

TreatmentNaCl ConcentrationTotal Dry Weight (g)Leaf K+/Na+ Ratio
Control0 mM2.5 ± 0.23.5 ± 0.3
No-PGR100 mM1.8 ± 0.10.8 ± 0.1
IAA Pretreatment100 mM2.3 ± 0.21.5 ± 0.2
No-PGR200 mM1.2 ± 0.10.4 ± 0.1
IAA Pretreatment200 mM1.9 ± 0.10.9 ± 0.1

Table 2: Effect of IAA on Chlorophyll Content in Olive Plantlets under Salt Stress [9]

TreatmentNaCl ConcentrationTotal Chlorophyll (mg g-1 FW)
Control0 mM1.8 ± 0.1
No-PGR100 mM1.4 ± 0.1
IAA Pretreatment100 mM1.6 ± 0.1
No-PGR200 mM1.0 ± 0.1
IAA Pretreatment200 mM1.3 ± 0.1

Table 3: Effect of IAA on Growth and Yield of Tomato under Salt Stress [10]

TreatmentNaCl ConcentrationPlant Height (cm)Yield per Plant (g)
Control0 mM95.3 ± 4.2850 ± 45
No IAA30 mM82.1 ± 3.5720 ± 38
100 ppm IAA30 mM90.5 ± 3.9810 ± 42
No IAA60 mM70.4 ± 3.1610 ± 32
100 ppm IAA60 mM81.2 ± 3.6730 ± 39

Key Experimental Protocols

Protocol for Investigating the Effects of Auxin on Plant Growth

This protocol is adapted for studying the effects of this compound on axillary bud development, root development, and leaf abscission.[11][12]

Materials:

  • Plant species suitable for vegetative propagation (e.g., Coleus, pea seedlings).

  • This compound stock solution (e.g., 1000 ppm).

  • Lanolin paste.

  • Control paste (lanolin only).

  • Sterile scalpel or razor blade.

  • Ethanol for sterilization.

  • Growth medium (e.g., soil, agar).

  • Ruler and calipers.

Methodology:

  • Preparation of Treatment Pastes: Prepare serial dilutions of the this compound stock solution in lanolin paste to achieve the desired final concentrations (e.g., 100 ppm, 500 ppm). Prepare a control paste with lanolin only.

  • Plant Preparation:

    • Axillary Bud Development: Select healthy plants and remove the apical bud with a sterile scalpel.

    • Root Development: Take stem cuttings and remove the lower leaves.

    • Leaf Abscission: Select mature leaves and remove the leaf blade, leaving the petiole attached to the stem.

  • Application of Treatment:

    • Axillary Bud Development: Apply the treatment or control paste to the cut surface of the stem where the apical bud was removed.

    • Root Development: Dip the basal end of the stem cuttings into the treatment or control paste before planting in a suitable growth medium.

    • Leaf Abscission: Apply the treatment or control paste to the cut surface of the petiole.

  • Incubation: Grow the plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection:

    • Axillary Bud Development: Measure the length of the axillary buds over time.

    • Root Development: After a set period (e.g., 2-3 weeks), carefully remove the cuttings from the medium, wash the roots, and count the number of roots and measure their length.

    • Leaf Abscission: Record the time it takes for the petioles to abscise (fall off).

Protocol for Quantification of Endogenous IAA

This protocol provides a high-throughput method for the quantification of IAA from small plant tissue samples using gas chromatography-mass spectrometry (GC-MS/MS).[13][14]

Materials:

  • Plant tissue (2-10 mg fresh weight).

  • Stable isotope-labeled internal standard ([13C6]-IAA).

  • Extraction buffer (e.g., 2-propanol/H2O/HCl).

  • Dichloromethane.

  • Solid Phase Extraction (SPE) tips.

  • Diazomethane for derivatization.

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

Methodology:

  • Sample Homogenization: Homogenize the plant tissue in the extraction buffer with the added internal standard.

  • Extraction: Perform a liquid-liquid extraction with dichloromethane.

  • Purification: Purify the analyte using SPE tips.

  • Derivatization: Derivatize the purified extract with diazomethane to form methyl-IAA, which is more volatile and suitable for GC analysis.

  • GC-MS/MS Analysis: Analyze the derivatized sample by GC-MS/MS using selected reaction monitoring (SRM) to accurately quantify the abundance of IAA relative to the internal standard.

Visualizations of Core Pathways and Workflows

Signaling Pathway

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space (Apoplast, pH ~5.5) cluster_cell Plant Cell (Cytoplasm, pH ~7) cluster_membrane Plasma Membrane IAAH IAAH (Protonated Auxin) IAA- IAA- (Anionic Auxin) IAAH->IAA- Deprotonation AUX1_LAX AUX1/LAX (Influx Carrier) AUX1_LAX->IAA- Influx PIN PIN (Efflux Carrier) IAA-->PIN Efflux TIR1_AFB TIR1/AFB IAA-->TIR1_AFB Binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms SCF-TIR1/AFB Aux_IAA Aux/IAA (Repressor) SCF_Complex->Aux_IAA Targets for Ubiquitination ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE AuxRE (Auxin Response Element) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

Caption: The core auxin signaling pathway in a plant cell.

Experimental Workflow

Experimental_Workflow cluster_growth_assay Auxin Growth Response Assay cluster_quantification IAA Quantification Workflow Plant_Prep Prepare Plant Material (e.g., cuttings, seedlings) Application Apply Treatment and Control Pastes Plant_Prep->Application Treatment_Prep Prepare IAA Concentrations in Lanolin Paste Treatment_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Measure Growth Parameters (e.g., root length, bud growth) Incubation->Data_Collection Homogenization Homogenize Tissue with Internal Standard Extraction Liquid-Liquid Extraction Homogenization->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Derivatization Derivatize with Diazomethane Purification->Derivatization Analysis GC-MS/MS Analysis Derivatization->Analysis

Caption: Experimental workflows for auxin bioassays and quantification.

References

The Biological Role of Endogenous Sodium 2-(1H-indol-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is a crucial signaling molecule originating from the microbial metabolism of dietary tryptophan in the mammalian gut. Historically recognized as the primary auxin in plants, its physiological significance in mammals is an area of burgeoning research. This technical guide provides an in-depth exploration of the biological roles of endogenous IAA, focusing on its molecular mechanisms of action, physiological effects, and implications in health and disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways mediated by this metabolite.

Introduction

Indole-3-acetic acid (IAA) is a metabolite of the essential amino acid tryptophan, produced predominantly by the gut microbiota.[1][2] While its role in plant growth is well-established, emerging evidence highlights its multifaceted functions in mammalian physiology.[3] In mammals, IAA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, thereby modulating immune responses, inflammation, and metabolic processes.[4] Recent studies have also uncovered AhR-independent signaling, notably through Toll-like Receptor 4 (TLR4).[1][5] Dysregulation of IAA levels has been associated with a range of pathologies, including non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and certain cancers, underscoring its potential as both a biomarker and a therapeutic target.[6][7][8]

Biosynthesis and Endogenous Levels

In mammals, the primary source of IAA is the metabolic activity of gut bacteria on dietary tryptophan.[1] Several bacterial species, particularly from the Clostridium and Bacteroides genera, are known to synthesize IAA.[7] Endogenous production by mammalian cells has also been suggested.[7] IAA is detectable in various human biological fluids and tissues, with concentrations varying based on diet, gut microbiome composition, and disease state.[7]

Table 1: Reported Concentrations of Indole-3-Acetic Acid (IAA) in Human Biological Samples

Biological MatrixConcentration RangeReference
Serum~1 µM[7]
Plasma0.61 to 3.32 µmol/L[9]
Feces (healthy adults)~5 µM[7]

Molecular Mechanisms of Action

The biological effects of IAA are primarily mediated through its interaction with specific cellular receptors, leading to the activation of downstream signaling cascades.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The most well-characterized signaling pathway for IAA involves its role as a ligand for the Aryl Hydrocarbon Receptor (AhR). While considered a relatively weak agonist, its physiological concentrations are sufficient to activate this pathway.[10][11] Upon binding to IAA, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4][12]

Key downstream targets of the IAA-activated AhR pathway include:

  • Cytochrome P450 enzymes (CYP1A1, CYP1B1): These enzymes are involved in the metabolism of xenobiotics and endogenous compounds.[12][13]

  • AhR Repressor (Ahrr): This protein is part of a negative feedback loop that attenuates AhR signaling.[12]

  • Interleukin-10 (IL-10) and Interleukin-22 (IL-22): These anti-inflammatory cytokines play a role in maintaining gut homeostasis.[14]

AhR_Signaling_Pathway cluster_nucleus Nucleus IAA IAA AhR_complex AhR-Hsp90-XAP2-p23 IAA->AhR_complex Binding AhR_IAA AhR-IAA AhR_complex->AhR_IAA Conformational Change & Dissociation AhR_ARNT AhR-IAA-ARNT Complex AhR_IAA->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Genes (CYP1A1, CYP1B1, Ahrr, IL-10, IL-22) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response (Immune modulation, Inflammation, Metabolism) Proteins->Biological_Response

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway of IAA.
Toll-like Receptor 4 (TLR4) Signaling Pathway

Recent evidence suggests that IAA can also signal through an AhR-independent pathway involving Toll-like Receptor 4 (TLR4).[1][5] This interaction appears to be cell-type specific and can lead to different downstream effects compared to AhR activation. In colorectal cancer cells, IAA has been shown to activate the TLR4-JNK (c-Jun N-terminal kinase) pathway, leading to anti-proliferative effects, while the TLR4-ERK (extracellular signal-regulated kinase) pathway is not implicated in this response.[1][15]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IAA IAA TLR4 TLR4 IAA->TLR4 Binding JNK_pathway JNK Pathway TLR4->JNK_pathway Activation ERK_pathway ERK Pathway TLR4->ERK_pathway Activation Anti_proliferative Anti-proliferative Effects JNK_pathway->Anti_proliferative No_effect No Anti-proliferative Effect ERK_pathway->No_effect

Figure 2: Toll-like Receptor 4 (TLR4) Signaling Pathway of IAA.

Quantitative Data on Biological Activities

While the qualitative effects of IAA are increasingly understood, precise quantitative data on its interactions and dose-responses are still being established.

Table 2: Quantitative Data on IAA Interactions and Effects

ParameterValueContextReference
Binding Affinity
Association Constant (Ka) to Human Serum Albumin11.57 x 10³ M⁻¹ (at pH 7.4)Equilibrium dialysis[16]
In Vivo Efficacy
Dose in NAFLD mouse model50 mg/kg body weight (intraperitoneal injection)Alleviation of HFD-induced NAFLD[6][17]
Dose in Ankylosing Spondylitis mouse model50 mg/kg body weight (intraperitoneal injection)Decreased incidence and severity[14]
Cellular Effects
Concentration for Cyp1a1 mRNA induction in colonocytes>10-fold induction at 500 µMYoung adult mouse colonocyte (YAMC) cells[11]
Concentration for IL-1β expression inhibition in macrophagesReduction at 0.5 mMM. tuberculosis-stimulated RAW cells[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of IAA.

Quantification of IAA using the Salkowski Reagent (Colorimetric Assay)

This method is a common and relatively simple technique for the colorimetric quantification of indole compounds.[1][18][19]

Materials:

  • Salkowski Reagent: 1 ml of 0.5 M FeCl₃ in 50 ml of 35% perchloric acid (HClO₄).[18][19]

  • IAA standards (5-50 µg/ml in ethanol or acetone).[18]

  • Spectrophotometer.

Procedure:

  • Prepare a standard curve using known concentrations of IAA.

  • To 1 ml of each standard and sample, add 2 ml of Salkowski reagent.[18]

  • Include a blank control containing the solvent and the reagent.[18]

  • Vortex the mixture gently and incubate in the dark at room temperature for 25-30 minutes.[18][19]

  • Measure the absorbance of the resulting pink/red color at 530 nm.[10][18]

  • Calculate the IAA concentration in the samples by comparing their absorbance to the standard curve.

Salkowski_Protocol start Start prep_standards Prepare IAA Standards (5-50 µg/ml) start->prep_standards prep_samples Prepare Samples start->prep_samples add_reagent Add 2 ml Salkowski Reagent to 1 ml of Standard/Sample prep_standards->add_reagent prep_samples->add_reagent incubate Incubate in Dark (25-30 min, RT) add_reagent->incubate measure_abs Measure Absorbance at 530 nm incubate->measure_abs calculate Calculate IAA Concentration measure_abs->calculate end End calculate->end

Figure 3: Workflow for IAA Quantification using the Salkowski Reagent.
Quantification of IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of IAA in complex biological matrices.[8][20][21]

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.[8][21]

  • Mobile phase A: e.g., 2% acetonitrile, 10 mM ammonium formate, pH 4.2.[21]

  • Mobile phase B: e.g., 94.9% acetonitrile, 5% H₂O, 0.1% formic acid.[21]

  • Internal standard (e.g., ¹³C₆-labeled IAA).[20]

Procedure:

  • Sample Preparation:

    • Extract IAA from the biological sample (e.g., tissue homogenate, plasma) using an appropriate solvent (e.g., 60% 2-propanol).[20]

    • Spike the sample with an internal standard.[20]

    • Perform solid-phase extraction (SPE) for sample cleanup.[20]

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Elute IAA using a gradient of mobile phases A and B.[21]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for IAA (e.g., m/z 176.1 -> 130.0) and the internal standard.[8][22]

  • Quantification:

    • Construct a calibration curve using known concentrations of IAA standards.

    • Determine the concentration of IAA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Western Blot Analysis of AhR Pathway Activation

Western blotting is used to detect changes in the protein levels of AhR and its downstream targets following IAA treatment.[9][23]

Materials:

  • Cell culture reagents, cells of interest.

  • IAA solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-AhR, anti-CYP1A1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of IAA for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for AhR Binding

ChIP is used to determine if AhR directly binds to the promoter regions of its target genes upon activation by IAA.[6][19][24]

Materials:

  • Cell culture reagents, cells of interest.

  • Formaldehyde (for cross-linking).[19]

  • Lysis and wash buffers.

  • Sonicator or enzymatic digestion reagents for chromatin shearing.[6]

  • Anti-AhR antibody for immunoprecipitation.[6]

  • Protein A/G magnetic beads.[24]

  • Reagents for reversing cross-links and DNA purification.

  • qPCR reagents and primers for target gene promoters (e.g., XREs in the CYP1A1 promoter).

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[19]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp.[25]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-AhR antibody overnight.[24]

    • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.[24]

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis by qPCR: Quantify the amount of specific DNA sequences (e.g., XRE-containing promoters) in the immunoprecipitated sample relative to a control (e.g., input DNA or IgG immunoprecipitation).[6]

Implications for Drug Development

The diverse biological roles of endogenous IAA present several opportunities for therapeutic intervention.

  • Modulation of AhR and TLR4 Pathways: The development of small molecules that mimic or antagonize the effects of IAA on these receptors could be a strategy for treating inflammatory and metabolic diseases.

  • Microbiome-based Therapies: Modulating the gut microbiota to enhance the production of IAA could be a novel approach for diseases associated with low IAA levels.

  • Biomarker Development: Measuring levels of IAA in biological fluids may serve as a diagnostic or prognostic biomarker for various conditions, including cardiometabolic diseases and certain cancers.[7][26]

  • Cancer Therapy: The ability of IAA to enhance the efficacy of chemotherapy in pancreatic cancer models suggests its potential as an adjunct therapy.[8]

Conclusion

Endogenous this compound is a key microbiota-derived metabolite that plays a significant role in mammalian physiology through the activation of the AhR and TLR4 signaling pathways. Its involvement in immune regulation, inflammation, and metabolic homeostasis positions it as a critical molecule in the gut-organ axis. Further research to elucidate the precise quantitative aspects of its interactions and to explore its full therapeutic potential is warranted. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to advance our understanding of this fascinating endogenous molecule.

References

The Core Auxin Signaling Pathway: A Technical Guide to Indole-3-Acetic Acid Sodium Salt's Role and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants, is a pivotal signaling molecule that governs a vast array of developmental processes, from embryogenesis to senescence. Its sodium salt, Indole-3-acetic acid sodium salt (IAA-Na), is a commonly used, water-soluble form that readily dissociates to provide IAA for experimental and agricultural applications. Understanding the intricate signaling cascade initiated by IAA is fundamental for advancements in plant science, agriculture, and the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the core auxin signaling pathway, with a focus on the key molecular players and the experimental methodologies used to investigate their interactions and functions.

The Core Signaling Pathway: A Molecular Overview

The canonical auxin signaling pathway operates through a sophisticated de-repression mechanism. At its heart are three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors. This interaction prevents the ARFs from binding to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription.

High Auxin State: The presence of auxin, such as that provided by IAA-Na, triggers a cascade of events leading to gene activation. Auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box protein, which is a component of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex, and the degron motif within Domain II of the Aux/IAA repressor proteins. This binding event leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to AuxREs and activate the transcription of a multitude of downstream genes that orchestrate various growth and developmental responses.

Auxin_Signaling_Pathway cluster_high_auxin High Auxin (IAA) ARF_low ARF AuxIAA_low Aux/IAA ARF_low->AuxIAA_low Heterodimerization ARF_high ARF AuxRE_low AuxRE (Gene OFF) AuxIAA_low->AuxRE_low Repression AuxIAA_high Aux/IAA AuxRE_high AuxRE (Gene ON) IAA IAA TIR1_AFB SCF-TIR1/AFB IAA->TIR1_AFB TIR1_AFB->AuxIAA_high Binds Ub Ubiquitin AuxIAA_high->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high->AuxRE_high Activation

Core Auxin Signaling Pathway.

Quantitative Data in Auxin Signaling

The interactions and dynamics within the auxin signaling pathway have been quantified through various experimental approaches. This data is crucial for building predictive models of auxin response and for the rational design of synthetic auxins.

Table 1: Dissociation Constants (Kd) of TIR1/AFB and Aux/IAA Interactions

The binding affinity between TIR1/AFB receptors and Aux/IAA proteins in the presence of auxin is a key determinant of signaling strength. Lower Kd values indicate a stronger binding affinity.

TIR1/AFB ProteinAux/IAA ProteinAuxinKd (nM)Reference
TIR1IAA7IAA~10 - 20[1]
TIR1IAA12IAA~200 - 270[2][3]
TIR1IAA14IAA~10[1]
TIR1IAA17IAA~30[1]
TIR1IAA1IAA17 - 45[1]
TIR1IAA3IAA17 - 45[1]
TIR1IAA28IAA~75[1]
AFB5IAA7IAA~51[1]
AFB5IAA7Picloram~37[1]
Table 2: Half-life of Aux/IAA Proteins

The rapid degradation of Aux/IAA proteins is a hallmark of auxin signaling. The half-life of these proteins is dramatically reduced in the presence of auxin.

Aux/IAA Protein FusionTreatmentHalf-life (min)Reference
PSIAA6-LUCMock~25[4][5]
PSIAA6-LUC1 µM 2,4-D~13.5[4][5]
IAA1-LUCMockNot specified[4]
IAA1-LUC1 µM 2,4-DReduced by ~33%[4]

Key Experimental Protocols

A variety of in vitro and in vivo techniques are employed to dissect the auxin signaling pathway. Below are detailed methodologies for some of the most common and powerful approaches.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions. It has been instrumental in demonstrating the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the BD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric assays.

Detailed Methodology:

  • Vector Construction:

    • Clone the coding sequence of the bait protein (e.g., TIR1) into a pGBKT7 vector (BD fusion).

    • Clone the coding sequence of the prey protein (e.g., IAA7) into a pGADT7 vector (AD fusion).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Selection for Transformants:

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • To test for interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto selective media:

      • SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to test for the activation of the HIS3 reporter.

      • SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) for a more stringent selection.

    • Incorporate various concentrations of IAA (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or IAA-Na into the selective media to test for auxin-dependent interactions.

  • Quantitative Analysis (Optional):

    • Perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

Yeast_Two_Hybrid cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait1 BD-Bait Promoter1 Promoter BD_Bait1->Promoter1 Binds AD_Prey1 AD-Prey Reporter1 Reporter Gene (OFF) BD_Bait2 BD-Bait AD_Prey2 AD-Prey BD_Bait2->AD_Prey2 Promoter2 Promoter BD_Bait2->Promoter2 Binds & Activates AD_Prey2->Promoter2 Binds & Activates Reporter2 Reporter Gene (ON)

Yeast Two-Hybrid Workflow.
In Vitro Pull-Down Assay

This biochemical technique is used to confirm direct physical interactions between proteins.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate or a purified "prey" protein is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify a GST-tagged Aux/IAA protein (e.g., GST-IAA7) from E. coli.

    • Synthesize a Myc-tagged TIR1 protein using an in vitro transcription/translation system (e.g., wheat germ extract).

  • Binding Reaction:

    • Incubate the purified GST-IAA7 bound to glutathione-agarose beads with the in vitro translated TIR1-Myc in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, and protease inhibitors).

    • Perform parallel reactions with and without the addition of IAA or IAA-Na at various concentrations.

  • Washing:

    • Wash the beads several times with a wash buffer (similar to the binding buffer but may have a slightly higher salt concentration) to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Myc antibody to detect the pulled-down TIR1-Myc.

Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is used to study protein-protein interactions in their native cellular environment.

Detailed Methodology:

  • Protein Extraction:

    • Grind plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and resuspend in a cold Co-IP extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.2% Nonidet P-40, with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to the bait protein (e.g., an anti-ARF antibody).

    • Add Protein A/G-agarose beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes and analyze by Western blotting using antibodies against the expected interacting protein (e.g., an anti-Aux/IAA antibody).

Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes

qRT-PCR is used to measure the changes in the expression levels of specific genes in response to auxin treatment.

Detailed Methodology:

  • Plant Treatment:

    • Treat seedlings or other plant tissues with a solution of IAA-Na at a desired concentration (e.g., 1 µM) or a mock solution for a specific time course.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated and control tissues and synthesize first-strand cDNA using a reverse transcriptase.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the auxin-responsive gene of interest and a reference gene (e.g., ACTIN or UBIQUITIN).

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

DR5::GUS/GFP Reporter Gene Analysis

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple repeats of the TGTCTC AuxRE. It is widely used to visualize the sites of auxin response in plants.

Detailed Methodology:

  • Generation of Transgenic Lines:

    • Clone the DR5 promoter upstream of a reporter gene (e.g., GUS or GFP) in a plant transformation vector.

    • Generate transgenic Arabidopsis lines using the floral dip method.

  • Auxin Treatment:

    • Treat the transgenic seedlings with IAA-Na or a mock solution.

  • Visualization:

    • For DR5::GUS lines, perform histochemical GUS staining by incubating the tissues in a solution containing X-Gluc.

    • For DR5::GFP lines, visualize the GFP signal using a fluorescence or confocal microscope.

  • Quantification (Optional):

    • Quantify the GUS activity using a fluorometric assay with a MUG substrate.

    • Quantify the GFP fluorescence intensity using image analysis software.

Conclusion

The indole-3-acetic acid sodium salt-initiated auxin signaling pathway is a cornerstone of plant biology. A thorough understanding of its components and their intricate interactions is essential for both fundamental research and applied agricultural biotechnology. The experimental protocols detailed in this guide provide a robust framework for investigating this critical signaling cascade. The continued application of these and emerging technologies will undoubtedly uncover further layers of complexity in auxin biology, paving the way for innovative strategies to enhance crop productivity and resilience.

References

The Molecular Glue: A Technical Guide to the Interaction of Sodium 2-(1H-indol-3-yl)acetate with Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is the most prevalent and physiologically significant member of the auxin class of plant hormones.[1][2] As a primary signaling molecule, it orchestrates a vast array of developmental processes in plants, from embryogenesis to organ formation and tropic responses.[1][2][3] The biological activity of this small molecule is contingent upon its perception by a sophisticated receptor system, initiating a signaling cascade that culminates in changes to gene expression. This technical guide provides an in-depth examination of the binding of this compound to its receptors, detailing the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the downstream signaling pathways. The active component in this interaction is the 2-(1H-indol-3-yl)acetate anion, and throughout this document, it will be referred to by its common abbreviation, IAA.

The Auxin Co-Receptor Complex: TIR1/AFB and Aux/IAA Proteins

The perception of auxin is not mediated by a single receptor protein but by a co-receptor complex.[4][5] This complex is formed by two key protein families:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These F-box proteins are the substrate-recognition components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex.[6][7] In Arabidopsis thaliana, this family consists of six members (TIR1 and AFB1-AFB5).[7][8]

  • Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors: These are a large family of short-lived nuclear proteins that act as repressors of auxin-responsive genes.[8][9]

IAA functions as a "molecular glue," stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA protein.[6][8] This auxin-induced complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][10] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then activate or repress the transcription of specific genes.[1][11]

Quantitative Analysis of Auxin Receptor Binding

The affinity of IAA for the TIR1/AFB-Aux/IAA co-receptor complex varies significantly depending on the specific combination of the TIR1/AFB and Aux/IAA proteins involved.[4][12] This combinatorial system allows for a wide range of auxin sensing capabilities, contributing to the complexity and context-dependency of auxin responses.[4][12] The binding affinity is typically quantified by the dissociation constant (KD), with a lower KD value indicating a higher binding affinity.

TIR1/AFB MemberAux/IAA Member/PeptideLigandBinding Affinity (KD)Experimental MethodReference
TIR1Full-length IAA7IAA17.81 ± 7.81 nMQuantitative IAA binding assay[4]
TIR1IAA7 (Domains DI-DII)IAA13.84 ± 4.63 nMSaturation binding assay[4]
TIR1IAA7 (Domain DII only)IAA218.40 ± 25.80 nMSaturation binding assay[4]
TIR1IAA12IAA270.25 ± 54.09 nMQuantitative IAA binding assay[4]
TIR1IAA12 (GWPPVR mutant)IAA72.45 ± 21.55 nMQuantitative IAA binding assay[4]

Signaling Pathway and Experimental Workflow

The nuclear auxin signaling pathway is a well-characterized cascade of molecular events. The binding of IAA to the co-receptor complex is the critical initiating step.

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses TPL TOPLESS Co-repressor Aux_IAA->TPL Recruits Aux_IAA_high Aux/IAA Repressor Gene Auxin-Responsive Gene ARF->Gene Repressed Active_ARF Active ARF TPL->ARF Active_Gene Gene Transcription IAA IAA (Auxin) TIR1_AFB TIR1/AFB IAA->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->Aux_IAA_high Targets Proteasome 26S Proteasome Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Ub Ubiquitin Ub->Aux_IAA_high Active_ARF->Active_Gene Activates Aux_IAA_high->Proteasome Degradation

Figure 1: The core nuclear auxin signaling pathway.

A common method to investigate the interaction between these components is the in vitro pull-down assay. This technique can confirm a physical interaction between two or more proteins.

Pull_Down_Assay_Workflow cluster_incubation Incubation cluster_binding Binding to Affinity Resin cluster_wash_elute Wash and Elution cluster_analysis Analysis start Start: Purified Proteins protein_mix Mix Tagged TIR1/AFB, Aux/IAA, and IAA start->protein_mix no_iaa_control Control: Mix Tagged TIR1/AFB and Aux/IAA (No IAA) start->no_iaa_control add_resin Add affinity resin (e.g., Strep-Tactin beads for Strep-tag) protein_mix->add_resin no_iaa_control->add_resin wash_beads Wash beads to remove non-specific binders add_resin->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins sds_page SDS-PAGE elute_proteins->sds_page western_blot Western Blot with anti-Aux/IAA antibody sds_page->western_blot end_result Result: Detect Aux/IAA in IAA-containing sample western_blot->end_result

Figure 2: Workflow for an in vitro pull-down assay.

The logical relationship of the auxin-mediated co-receptor assembly is a key concept for understanding the initiation of the signaling cascade.

Logical_Relationship IAA IAA (Indole-3-acetic acid) CoReceptor_Complex Ternary Co-Receptor Complex (TIR1/AFB - IAA - Aux/IAA) IAA->CoReceptor_Complex 'Molecular Glue' TIR1_AFB TIR1/AFB Protein TIR1_AFB->CoReceptor_Complex Aux_IAA Aux/IAA Protein Aux_IAA->CoReceptor_Complex Downstream_Signaling Downstream Signaling (Aux/IAA Degradation, ARF Activation) CoReceptor_Complex->Downstream_Signaling Initiates

Figure 3: Logical flow of auxin-induced co-receptor assembly.

Experimental Protocols

In Vitro Quantitative Auxin Binding Assay (Saturation Binding)

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of IAA to the TIR1-Aux/IAA co-receptor complex.[4]

1. Protein Expression and Purification:

  • Co-express a tagged version of the desired TIR1/AFB protein (e.g., His-tagged TIR1) with its partner protein ASK1 in a suitable expression system (e.g., Hi5 insect cells).
  • Express and purify the full-length Aux/IAA protein of interest (e.g., GST-tagged IAA7).
  • Purify the proteins using appropriate affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).
  • Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

  • Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
  • In microcentrifuge tubes, combine a fixed concentration of the purified TIR1-ASK1 complex and a molar excess of the purified Aux/IAA protein.
  • Add increasing concentrations of radiolabeled IAA (e.g., ³H-IAA) to the tubes. For non-specific binding determination, prepare a parallel set of tubes containing a large excess of unlabeled IAA.
  • Incubate the reactions at a constant temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

3. Separation of Bound and Free Ligand:

  • Use a method to separate the protein-bound radioligand from the free radioligand. A common method is filter binding.
  • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The protein and bound ligand will be retained on the filter, while the free ligand passes through.
  • Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.
  • Measure the radioactivity on the filters using a scintillation counter.
  • Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
  • Plot the specific binding versus the concentration of free radioligand.
  • Analyze the data using non-linear regression to fit a one-site binding model and determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Yeast Two-Hybrid (Y2H) Assay for Auxin-Dependent Interaction

The Y2H system is a powerful genetic tool to test for protein-protein interactions in vivo. It can be adapted to show auxin-dependency.

1. Plasmid Construction:

  • Clone the coding sequence of the TIR1/AFB protein into a Y2H "bait" vector (e.g., pGBKT7), which fuses the protein to the GAL4 DNA-binding domain (BD).
  • Clone the coding sequence of the Aux/IAA protein into a Y2H "prey" vector (e.g., pGADT7), which fuses the protein to the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
  • Plate the transformed yeast on selection media lacking tryptophan and leucine (-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

3. Interaction Assay:

  • Grow the selected yeast colonies in liquid -Trp/-Leu media.
  • Spot serial dilutions of the yeast cultures onto a series of selection plates:
  • Control: -Trp/-Leu (shows growth of all co-transformants).
  • Interaction Selection: -Trp/-Leu/-His/-Ade (lacks histidine and adenine). Growth on this medium indicates an interaction, as the reporter genes HIS3 and ADE2 are activated.
  • To test for auxin dependency, prepare interaction selection plates supplemented with different concentrations of IAA (e.g., 0 µM, 1 µM, 10 µM, 100 µM).
  • Incubate the plates at 30°C for 3-5 days and document the growth. An auxin-dependent interaction will only show robust growth on the selection plates containing IAA.

Conclusion

The interaction between this compound and the TIR1/AFB-Aux/IAA co-receptor complex is a cornerstone of plant biology. This intricate system, where auxin acts as a molecular glue, provides a rapid and reversible mechanism for controlling gene expression in response to developmental and environmental cues. The quantitative differences in binding affinities among the various co-receptor combinations highlight the sophisticated tuning of auxin sensitivity throughout the plant. The experimental protocols outlined herein provide a foundation for researchers to further dissect this critical signaling pathway, offering potential avenues for the development of novel plant growth regulators and herbicides.

References

A Technical Guide to Gene Regulation by Sodium 2-(1H-indol-3-yl)acetate in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of Indole-3-acetic acid (IAA), is the most abundant and physiologically active native auxin in plants.[1][2][3] As a master regulator, IAA orchestrates a vast array of developmental processes, including cell elongation and division, organogenesis, vascular differentiation, and tropic responses to environmental stimuli like light and gravity.[1][4][5][6] The ability of IAA to control these diverse processes lies in its capacity to rapidly and specifically modulate the expression of hundreds of genes.[7][8]

This technical guide provides an in-depth examination of the molecular mechanisms underpinning IAA-mediated gene regulation in plant cells. It details the core signaling pathway, presents quantitative data on gene expression changes, and offers comprehensive protocols for key experimental techniques used in auxin research.

Core Mechanism: The Nuclear Auxin Signaling Pathway

The primary mechanism for auxin-regulated gene expression is a remarkably direct signaling pathway that connects auxin perception to transcriptional activation.[7][9] This pathway involves three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[8][9]

The process unfolds as follows:

  • Low Auxin State : In the absence or at low concentrations of IAA, Aux/IAA repressor proteins bind to ARF transcription factors.[8] This heterodimerization prevents the ARFs from activating their target genes. The Aux/IAA proteins recruit TOPLESS (TPL) co-repressors, which in turn engage histone deacetylases to maintain a condensed, transcriptionally repressed chromatin state at auxin-responsive gene promoters.[7][9]

  • High Auxin State : When intracellular IAA levels rise, auxin acts as a "molecular glue," promoting a direct interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[7][9] The TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8]

  • Protein Degradation : The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA repressor.[8] This marks the Aux/IAA protein for degradation by the 26S proteasome.[8]

  • Gene Activation : The degradation of the Aux/IAA repressor frees the ARF transcription factor.[9] The ARF can then bind to specific DNA sequences known as auxin response elements (AuxREs), typically containing the core motif TGTCTC, in the promoters of target genes, leading to the activation or repression of their transcription.[8][9] This initiates a cascade of downstream cellular responses.

This entire process allows for a rapid and reversible switch between transcriptional repression and activation, enabling the cell to respond dynamically to changes in auxin concentration.[9]

AuxinSignaling Core Auxin Signaling Pathway cluster_low Low Auxin State cluster_high High Auxin State ARF_low ARF AuxRE_low Auxin Response Element (AuxRE) (e.g., TGTCTC) ARF_low->AuxRE_low Binds Promoter ARF_high ARF (Active) AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Represses TPL TPL Co-repressor AuxIAA_low->TPL Recruits AuxIAA_high Aux/IAA Repressor TPL->AuxRE_low Maintains Repressive Chromatin State Gene_repressed Auxin-Responsive Gene (Transcription OFF) AuxRE_low->Gene_repressed AuxRE_high Auxin Response Element (AuxRE) IAA Auxin (IAA) TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase IAA->TIR1_AFB Binds Receptor TIR1_AFB->AuxIAA_high Recruits Aux/IAA Proteasome 26S Proteasome AuxIAA_high->Proteasome Polyubiquitination & Degradation ARF_high->AuxRE_high Activates Transcription Gene_active Auxin-Responsive Gene (Transcription ON) AuxRE_high->Gene_active IAA_input IAA RTqPCR_Workflow RT-qPCR Experimental Workflow A 1. Plant Treatment - Treat plant tissue with IAA-Na or control solution. - Harvest at specific time points and flash-freeze. B 2. Total RNA Extraction - Use a kit (e.g., TRIzol or column-based) to isolate high-quality total RNA. A->B C 3. DNase Treatment - Remove contaminating genomic DNA. B->C D 4. cDNA Synthesis - Reverse transcribe RNA into complementary DNA (cDNA) using reverse transcriptase. C->D E 5. qPCR Reaction Setup - Mix cDNA, gene-specific primers (forward & reverse), SYBR Green master mix. D->E F 6. qPCR Amplification - Run on a real-time PCR machine. - Monitor fluorescence signal. E->F G 7. Data Analysis - Determine Ct values. - Calculate relative expression (e.g., ΔΔCt method) normalized to a reference gene. F->G RNASeq_Workflow RNA-Seq Experimental Workflow cluster_wet Wet Lab cluster_dry Bioinformatics A 1. Sample Prep & RNA Extraction (Same as RT-qPCR, steps 1-2) B 2. Library Preparation - mRNA enrichment (poly-A selection) - RNA fragmentation - cDNA synthesis - Adapter ligation & PCR amplification A->B C 3. Sequencing - High-throughput sequencing (e.g., Illumina platform) B->C D 4. Quality Control - Assess raw read quality (e.g., FastQC) C->D E 5. Read Mapping - Align reads to a reference genome (e.g., using HISAT2 or STAR) D->E F 6. Quantification - Count reads per gene (e.g., HTSeq) - Calculate FPKM/TPM E->F G 7. Differential Expression Analysis - Identify genes with significant changes (e.g., DESeq2, edgeR) F->G H 8. Downstream Analysis - GO enrichment, pathway analysis (KEGG) G->H ChIPSeq_Workflow ChIP-Seq Experimental Workflow A 1. Cross-linking - Treat plant tissue with formaldehyde to cross-link proteins to DNA. B 2. Chromatin Shearing - Isolate nuclei and sonicate chromatin to produce small DNA fragments (200-600 bp). A->B C 3. Immunoprecipitation (IP) - Incubate chromatin with an antibody specific to the target protein (e.g., an ARF). - Use magnetic beads to pull down antibody-protein-DNA complexes. B->C D 4. DNA Purification - Reverse cross-links. - Purify the precipitated DNA. C->D E 5. Library Prep & Sequencing - Prepare sequencing library from ChIP DNA. - High-throughput sequencing. D->E F 6. Data Analysis - Align reads to reference genome. - Peak calling to identify binding sites. - Motif analysis and gene annotation. E->F

References

An In-Depth Technical Guide to the Biosynthesis of Indole-3-Acetic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole-3-acetic acid (IAA), the principal auxin in most plant species, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to organ formation. The precise regulation of IAA homeostasis is paramount for normal plant growth and is achieved through a complex interplay of biosynthesis, transport, conjugation, and catabolism. This technical guide provides a comprehensive overview of the core IAA biosynthesis pathways in plants. It details the primary tryptophan-dependent and the more enigmatic tryptophan-independent routes, delineates the key enzymatic steps and intermediates, presents quantitative data for critical kinetic parameters, and offers detailed protocols for the experimental analysis of these pathways. Visual diagrams of all major pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery governing the production of this vital phytohormone.

Introduction to Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants[1][2]. It functions as a master regulator, influencing nearly every aspect of plant growth and development, including cell division and elongation, apical dominance, root initiation, vascular tissue differentiation, and responses to environmental stimuli like light and gravity[3][4]. Given its central role, plants have evolved sophisticated and redundant pathways to synthesize IAA, ensuring a stable yet dynamic supply. These biosynthetic routes are broadly categorized into two main super-pathways: those dependent on the amino acid L-tryptophan (Trp) as a precursor, and a Trp-independent pathway that bypasses tryptophan altogether[5][6]. The Trp-dependent pathways are considered the major source of IAA in most plants and have been more extensively characterized[4][7].

Tryptophan-Dependent IAA Biosynthesis Pathways

Plants primarily synthesize IAA from tryptophan via several distinct, and sometimes interconnected, pathways, each named for a key intermediate compound.[1][8] The indole-3-pyruvic acid (IPyA) pathway is now considered the main route for IAA biosynthesis in the model plant Arabidopsis thaliana and is highly conserved across the plant kingdom.[3][9][10]

The Indole-3-Pyruvic Acid (IPyA) Pathway

Genetic and biochemical evidence has firmly established the IPyA pathway as a core, two-step enzymatic process for auxin production[3][7][11][12].

  • Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPyA): The pathway is initiated by the transamination of L-tryptophan to form IPyA. This reaction is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TAA-RELATED (TAR) enzymes.[7][9][12]

  • Step 2: IPyA to Indole-3-Acetic Acid (IAA): The unstable intermediate IPyA is then converted to IAA. This step involves an oxidative decarboxylation reaction catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases.[7][9][13][14] This conversion is considered the rate-limiting step in the IPyA pathway.[10][15]

The tight coordination between TAA/TAR and YUC enzyme activities is crucial for regulating the flux through this primary auxin production route.[10][12]

IPyA_Pathway Trp L-Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA1/TARs IAA Indole-3-acetic acid (IAA) IPyA->IAA YUCCA (YUC) (Rate-limiting step) TAM_Pathway cluster_note Trp L-Tryptophan TAM Tryptamine (TAM) Trp->TAM Tryptophan Decarboxylase (TDC) IAAld Indole-3-acetaldehyde (IAAld) TAM->IAAld Amine Oxidase (YUCCA*) IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde Oxidase (AAO1) note *Some YUCCA enzymes can catalyze this step. IAOx_Pathway Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 Glucosinolates Indole Glucosinolates (Defense Compounds) IAOx->Glucosinolates SUR1/SUR2 IAA Indole-3-acetic acid (IAA) IAN->IAA Nitrilases (NIT1/2) Trp_Independent_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase IGP Indole-3-glycerol phosphate (IGP) Anthranilate->IGP Indole Indole IGP->Indole Indole Synthase (INS) (Cytosolic) Trp L-Tryptophan IGP->Trp Tryptophan Synthase (Plastidic) IAA Indole-3-acetic acid (IAA) Indole->IAA Unknown Enzymes Experimental_Workflow A 1. Tissue Harvest & Flash Freezing B 2. Homogenization (with Isotope Standards) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Solid Phase Extraction (SPE Purification) C->D E 5. Elution & Evaporation D->E F 6. Derivatization (e.g., Methylation) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Analysis & Quantification G->H

References

Indole-3-Acetic Acid (IAA) Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the most abundant naturally occurring auxin, is a pivotal signaling molecule in plant growth and development. Its sodium salt is a commonly used, water-soluble formulation that facilitates its application in various research and biotechnological contexts. This technical guide provides an in-depth overview of the physical and chemical properties of IAA sodium salt, its core signaling pathway, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

IAA sodium salt is a crystalline solid, typically off-white to tan in appearance. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and formulation.

PropertyValueReference(s)
Molecular Formula C₁₀H₈NNaO₂[1]
Formula Weight 197.2 g/mol [1][2]
Melting Point 165-169 °C (decomposes)
Solubility
WaterSoluble
PBS (pH 7.2)~10 mg/mL
Ethanol~1 mg/mL
MethanolSoluble
DMSO~15 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
UV/Vis Maximum Absorption (λmax) 225, 279 nm[1]
Appearance Crystalline solid, off-white to tan

Stability: IAA is sensitive to light and degradation is accelerated in the presence of salts, such as those in Murashige-Skoog (MS) medium.[3][4] Aqueous solutions are not recommended for storage for more than one day.[1]

The Core Auxin Signaling Pathway

The primary mechanism of auxin action at the molecular level involves a well-characterized signaling pathway that leads to changes in gene expression. This pathway is mediated by three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6]

At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[5][6][7] When auxin levels rise, the hormone acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.[6][8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[6][7] The degradation of the repressor frees the ARF transcription factor to activate the expression of downstream genes that regulate various aspects of plant growth and development.[6]

Recent research has also revealed that the TIR1/AFB receptor possesses adenylate cyclase activity, producing the second messenger cyclic adenosine monophosphate (cAMP), which can directly activate ARF-mediated transcription, suggesting that the degradation of Aux/IAA may not be the sole requirement for auxin response.[9]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin ARF ARF Gene Auxin-Responsive Gene ARF->Gene Repression AuxIAA Aux/IAA AuxIAA->ARF Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB AuxIAA2 Aux/IAA TIR1_AFB->AuxIAA2 SCF SCF Complex SCF->TIR1_AFB Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation ARF2 ARF Gene2 Auxin-Responsive Gene ARF2->Gene2 Activation AuxIAA2->Ub Ubiquitination

Core Auxin Signaling Pathway

Experimental Protocols

A variety of methods are available for the quantification and analysis of IAA. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

Quantification of IAA using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of IAA from biological samples.[10][11][12]

Methodology:

  • Sample Preparation:

    • Homogenize plant tissue in a suitable solvent, such as methanol.[13]

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and repeat the extraction process for complete recovery.

    • For complex samples, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering compounds.[14]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used for IAA separation.[10][12]

    • Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of methanol or acetonitrile and water, acidified with acetic or phosphoric acid to a pH of around 3.0.[12][15]

    • Detection:

      • UV Detector: IAA absorbs UV light, with a maximum at 280 nm.[12]

      • Fluorescence Detector (FLD): This provides higher sensitivity and specificity, with excitation at approximately 280 nm and emission at 350-360 nm.[10][11]

    • Quantification: The concentration of IAA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of IAA.[12]

HPLC_Workflow Start Plant Tissue Sample Homogenization Homogenize in Methanol Start->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Supernatant->SPE HPLC HPLC Analysis (C18 Column) SPE->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Quantification (Compare to Standard Curve) Detection->Quantification Result IAA Concentration Quantification->Result

Workflow for IAA Quantification by HPLC
Quantification of IAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for IAA analysis, making it the gold standard for accurate quantification, especially for samples with low IAA concentrations.[14][16][17]

Methodology:

  • Sample Preparation: Similar to the HPLC protocol, involving extraction and optional purification.[14]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The separation is performed using a C18 column with a gradient elution of a mobile phase, typically consisting of acidified water and methanol or acetonitrile.

    • Mass Spectrometry:

      • Electrospray ionization (ESI) in positive ion mode is commonly used.[14]

      • The protonated molecule of IAA ([M+H]⁺) at a mass-to-charge ratio (m/z) of 176 is selected as the precursor ion.[14][18]

      • Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions. The transition from m/z 176 to m/z 130 (the quinolinium ion) is the most intense and commonly monitored for quantification in Multiple Reaction Monitoring (MRM) mode.[14][16]

    • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard, such as ¹³C₆-IAA, which is added to the sample at the beginning of the extraction process.

Colorimetric Quantification using Salkowski Reagent

This method is a simpler, more accessible technique for the semi-quantitative estimation of total indolic compounds, including IAA.[16][19]

Methodology:

  • Sample Preparation:

    • Centrifuge a bacterial culture or plant extract to obtain a clear supernatant.[16]

  • Reaction:

    • Mix the supernatant with Salkowski reagent (a solution of ferric chloride in perchloric or sulfuric acid).[16][19]

    • Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[16]

  • Measurement:

    • The development of a pink to red color indicates the presence of indolic compounds.[16]

    • Measure the absorbance of the solution at a wavelength of approximately 530-535 nm using a spectrophotometer.[16][20]

    • The concentration of IAA is estimated by comparing the absorbance to a standard curve prepared with known concentrations of IAA. It is important to note that this method is not specific to IAA and can react with other indole-containing molecules.[19]

Auxin Bioassays

Bioassays are used to determine the biological activity of auxins. The Avena (oat) coleoptile curvature test is a classic and widely cited example.[21][22][23]

Avena Curvature Test Methodology:

  • Preparation of Coleoptiles:

    • Germinate oat seeds in the dark to obtain etiolated coleoptiles.[23][24]

    • Excise the tips of the coleoptiles.[21]

  • Application of Auxin:

    • Place an agar block containing the test sample (or a standard IAA solution) asymmetrically on the cut surface of the decapitated coleoptile.[21][23]

  • Measurement:

    • After a defined incubation period in the dark, the coleoptile will bend.[21][23]

    • The angle of curvature is proportional to the concentration of active auxin in the agar block.[24] This allows for a quantitative measure of auxin activity.[21]

This technical guide provides a foundational understanding of the properties, signaling, and analysis of IAA sodium salt. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Application Notes: Preparation and Use of Indole-3-acetic acid Sodium Salt (IAA-Na) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Indole-3-acetic acid (IAA) is the most prevalent, naturally occurring phytohormone of the auxin class, playing a pivotal role in various aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] Its sodium salt, Indole-3-acetic acid sodium salt (IAA-Na), offers enhanced solubility in aqueous solutions, making it a convenient form for research applications. Beyond its well-documented role in plant physiology, IAA and its derivatives are utilized in broader biological research, including studies on human cell lines. These application notes provide detailed protocols for the preparation, storage, and application of IAA-Na stock solutions for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Indole-3-acetic acid sodium salt is a crystalline solid.[3] Understanding its fundamental properties and solubility is crucial for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of Indole-3-acetic acid Sodium Salt

PropertyValueReferences
Synonyms Heteroauxin, IAA sodium salt[3][4]
Molecular Formula C₁₀H₈NNaO₂[3]
Molecular Weight ~197.2 g/mol [3]
Appearance Crystalline Solid[3]
Purity ≥98%[3]
CAS Number 6505-45-9[3]

Table 2: Solubility of Indole-3-acetic acid Sodium Salt

SolventApproximate SolubilityReferences
Dimethyl sulfoxide (DMSO) ~15 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[3]
Dimethylformamide (DMF) ~10 mg/mL[3][5]
Ethanol ~1 mg/mL[3]
Water Soluble

Experimental Protocols

Protocol 1: Preparation of Aqueous IAA-Na Stock Solution (10 mg/mL)

This protocol is suitable for experiments where an organic solvent-free solution is required. Aqueous solutions are less stable and should be prepared fresh.[3]

Materials and Equipment:

  • Indole-3-acetic acid sodium salt (IAA-Na) powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile 15 mL or 50 mL conical tubes

  • Analytical balance and weighing paper

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh 10 mg of IAA-Na powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Vortex the solution thoroughly until the IAA-Na powder is completely dissolved.

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Protocol 2: Preparation of Concentrated DMSO IAA-Na Stock Solution (15 mg/mL)

A concentrated stock in DMSO offers better long-term stability.[6] This stock can be diluted to the final working concentration in an aqueous buffer or cell culture medium before use.

Materials and Equipment:

  • Indole-3-acetic acid sodium salt (IAA-Na) powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile 15 mL or 50 mL conical tubes

  • Analytical balance and weighing paper

  • Vortex mixer

  • Sterile, light-blocking microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Procedure:

  • In a sterile environment, weigh 15 mg of IAA-Na powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Dispense small volumes (e.g., 20-100 µL) into sterile, light-blocking microcentrifuge tubes to create single-use aliquots. This minimizes freeze-thaw cycles.

  • Store the aliquots as recommended in Table 3.

Workflow for IAA-Na Stock Solution Preparation

G cluster_prep Preparation cluster_processing Processing & Storage weigh Weigh IAA-Na Powder choose_solvent Choose Solvent (e.g., PBS or DMSO) weigh->choose_solvent dissolve_pbs Dissolve in PBS choose_solvent->dissolve_pbs Aqueous dissolve_dmso Dissolve in DMSO choose_solvent->dissolve_dmso Organic sterilize Sterile Filter (Aqueous Only) 0.22 µm filter dissolve_pbs->sterilize aliquot Aliquot into Light-Blocking Tubes dissolve_dmso->aliquot use_fresh Use Immediately (Within 1 Day) sterilize->use_fresh Recommended store Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing IAA-Na stock solutions.

Storage and Stability

Proper storage is critical to maintain the potency of IAA-Na. The compound is sensitive to light and degradation can be accelerated in certain conditions.[7][8]

Table 3: Recommended Storage and Stability of IAA-Na

FormStorage TemperatureDurationNotesReferences
Solid Powder -20°C≥ 4 yearsStore in the dark.[3]
Solid Powder 2-8°CShort-termStore in the dark.
DMSO Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[6]
DMSO Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[6]
Aqueous Solution 4°C≤ 1 dayPrepare fresh before use. Protect from light.[3]
Application Protocol: Use in Cell Culture

This protocol provides a general guideline for treating cultured cells with IAA-Na. The final concentration and treatment duration should be optimized for the specific cell line and experimental objective.

Procedure:

  • Culture Cells: Plate and grow cells to the desired confluency according to standard protocols for the specific cell line.

  • Prepare Working Solution: Thaw a single-use aliquot of the IAA-Na DMSO stock solution at room temperature. Dilute the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution from a 15 mg/mL (~76 mM) stock, perform a serial dilution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without IAA-Na) to a separate volume of cell culture medium. This is crucial as organic solvents can have physiological effects.[3]

  • Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of IAA-Na or the vehicle control medium.

  • Incubate: Return the cells to the incubator for the predetermined experimental duration.

  • Analysis: Following incubation, proceed with the relevant downstream analysis (e.g., cell viability assays, gene expression analysis, or morphological assessment).

Biological Signaling Pathway

In its canonical role in plants, IAA binding triggers a signaling cascade that regulates gene expression. It initiates the degradation of Aux/IAA transcriptional repressor proteins, thereby liberating Auxin Response Factors (ARFs) to activate auxin-responsive genes.

G cluster_high_auxin High Auxin (IAA) cluster_gene_exp Gene Expression IAA IAA SCFTIR1 SCF-TIR1 (Ubiquitin Ligase) IAA->SCFTIR1 binds & activates AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome ARF ARF (Auxin Response Factor) AuxIAA->ARF represses Degradation Degradation Proteasome->Degradation ARE ARE (Auxin Response Element) ARF->ARE binds to Transcription Transcription of Auxin-Responsive Genes ARE->Transcription

References

Application Notes and Protocols for Sodium 2-(1H-indol-3-yl)acetate in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of Indole-3-acetic acid (IAA), is a naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. In the realm of plant tissue culture, it is a critical component of culture media, utilized to induce cell division and differentiation, leading to the formation of callus, shoots, and roots from explants. Its application is central to micropropagation, the production of secondary metabolites, and the genetic transformation of plants. These application notes provide detailed protocols and quantitative data on the use of this compound in various plant tissue culture applications.

Key Applications in Plant Tissue Culture

This compound is instrumental in several key stages of plant tissue culture:

  • Callus Induction: It stimulates the proliferation of undifferentiated cells from explants, forming a mass known as callus. This is often the initial step for indirect organogenesis and somatic embryogenesis.

  • Shoot Regeneration: In combination with cytokinins, it influences the development of adventitious shoots from callus or directly from explants.

  • Root Formation: It is a potent inducer of adventitious root formation from regenerated shoots, a crucial step in the acclimatization of in vitro-propagated plantlets.

Quantitative Data Summary

The optimal concentration of this compound varies significantly depending on the plant species, the type of explant, and the desired outcome. The following tables summarize quantitative data from various studies on its application.

Table 1: Effect of this compound on Callus Induction

Plant SpeciesExplantIAA Concentration (mg/L)Other Growth Regulators (mg/L)Callus Induction (%)Reference
Salvia officinalisApical Meristem1.01.0 BA100[1][2]
Salvia officinalisApical Meristem4.0-76[1]
Crocus oliveri ssp. OliveriCorm2.02.0 TDZ + 2.0 BAP100[3]
Phaseolus vulgarisNot SpecifiedVariousBAP-[4]
Stachys inflata subsp. caucasicaInternode1.51.5 BAP>70[5]
Dieffenbachia maculata cv. MarianneShoot Tip10.0 (bioauxin)5.0 BA93.94[6]

Table 2: Effect of this compound on Shoot Regeneration

Plant SpeciesExplant SourceIAA Concentration (mg/L)Other Growth Regulators (mg/L)Shoot Regeneration (%)No. of Shoots per ExplantReference
Crocus oliveri ssp. OliveriCallus2.02.0 TDZ + 2.0 BAP707.2[3]
Chrysanthemum morifoliumShoot Tip0.1-86.6-[7]
Solanum lycopersicumCotyledon0.12.0 BA--[8]
Capsicum annuumShoot Tip0.5---[9]

Table 3: Effect of this compound on Root Formation

Plant SpeciesExplantIAA Concentration (mg/L)Rooting (%)Average No. of RootsAverage Root Length (cm)Reference
Hardwickia binataStem Cutting200070.17--[10]
Lawsonia inermisStem Cutting1500-4.00 (shoots)-[11]
Melissa officinalisStem Cutting1000---[12]
Fragaria x ananassaShoot0.1-1.5---[13]
Rosa damascenaCutting100---[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile stock solution is crucial for preventing contamination in tissue culture media.

Materials:

  • This compound powder

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolving: Transfer the powder to a sterile volumetric flask. Add a small amount of sterile distilled water (e.g., 20-30 mL for a 100 mL stock) and gently swirl to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, add sterile distilled water to reach the final volume (e.g., 100 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Label the bottle with the name of the hormone, concentration, and date of preparation. Store the stock solution in the dark at 2-8°C.

Protocol 2: General Protocol for Callus Induction

This protocol provides a general guideline for inducing callus formation from leaf explants. Optimization for specific plant species is recommended.

Materials:

  • Young, healthy leaves from the source plant

  • 70% (v/v) ethanol

  • Commercial bleach solution (containing sodium hypochlorite)

  • Sterile distilled water

  • Sterile petri dishes, scalpels, and forceps

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Plant agar

  • This compound stock solution

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP)

  • pH meter

  • Autoclave

Procedure:

  • Explant Preparation and Sterilization:

    • Excise young, fully expanded leaves from a healthy mother plant.

    • Wash the leaves under running tap water for 15-20 minutes.

    • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Media Preparation:

    • Prepare MS medium according to the manufacturer's instructions.

    • Add sucrose to a final concentration of 3% (w/v).

    • Add the desired concentration of this compound and a cytokinin (e.g., BAP) from the stock solutions. A common starting point is a combination of 1.0 mg/L IAA and 0.5 mg/L BAP.

    • Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl.

    • Add agar (0.7-0.8% w/v) and heat the medium until the agar is completely dissolved.

    • Dispense the medium into sterile petri dishes.

  • Explant Inoculation:

    • Cut the sterilized leaves into small segments (explants) of approximately 1 cm².

    • Place the explants with the adaxial or abaxial side in contact with the surface of the prepared callus induction medium.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16/8 hour (light/dark) photoperiod, depending on the species requirements.

  • Subculture:

    • Observe the cultures regularly for callus formation, which typically appears within 2-4 weeks.

    • Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation.

Signaling Pathway and Experimental Workflows

// Nodes Auxin [label="Auxin (IAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TIR1_AFB [label="TIR1/AFB", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SCF_Complex [label="SCF Complex", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Aux_IAA [label="Aux/IAA Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="ARF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AuxRE [label="Auxin Response Element (AuxRE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Auxin-Responsive Gene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CellularResponse [label="Cellular Response\n(Cell Elongation, Division, Differentiation)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Auxin -> TIR1_AFB [label="binds"]; TIR1_AFB -> SCF_Complex [label="associates with"]; SCF_Complex -> Aux_IAA [label="targets for ubiquitination"]; Aux_IAA -> Proteasome [label="degradation"]; Aux_IAA -> ARF [label="represses", style=dashed, arrowhead=tee]; ARF -> AuxRE [label="binds to"]; AuxRE -> GeneExpression [label="activates"]; GeneExpression -> CellularResponse [label="leads to"]; } .dot Figure 1: Simplified diagram of the canonical auxin signaling pathway.

// Nodes Explant [label="Explant Selection & Sterilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CallusInduction [label="Callus Induction\n(MS + IAA + Cytokinin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CallusProliferation [label="Callus Proliferation\n(Subculture)", fillcolor="#FBBC05", fontcolor="#202124"]; ShootRegeneration [label="Shoot Regeneration\n(MS + Cytokinin +/- IAA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rooting [label="Rooting\n(MS + IAA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acclimatization [label="Acclimatization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Explant -> CallusInduction; CallusInduction -> CallusProliferation; CallusProliferation -> ShootRegeneration; ShootRegeneration -> Rooting; Rooting -> Acclimatization; } .dot Figure 2: General workflow for plant regeneration via indirect organogenesis.

References

Protocol for Rooting Cuttings with Indole-3-Acetic Acid (IAA) Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that plays a crucial role in various aspects of plant growth and development, most notably in the initiation and promotion of root formation.[1][2] The sodium salt of IAA is a water-soluble form of this auxin, making it convenient for the preparation of solutions used in plant propagation. Exogenous application of IAA can significantly enhance the rooting success of cuttings, leading to a higher percentage of rooted cuttings, an increased number of roots per cutting, and improved overall root system development.[1][3] This document provides detailed protocols and supporting data for the application of IAA sodium salt in rooting vegetative cuttings.

Data Presentation: Efficacy of IAA on Rooting

The optimal concentration of IAA for rooting is species-dependent. High concentrations can be inhibitory to root growth.[4] The following tables summarize quantitative data from various studies on the effect of different IAA concentrations on rooting success.

Table 1: Effect of IAA Concentration on Rooting of Hardwickia binata Cuttings

IAA Concentration (mg/L)Rooting Percentage (%)Number of Roots per Cutting
0 (Control)10.736.11
20015.83Not Specified
500Not SpecifiedNot Specified
1000Not SpecifiedNot Specified
1500Not SpecifiedNot Specified
200070.17Not Specified

Data adapted from a study on Hardwickia binata.[3]

Table 2: Effect of IAA Concentration on Rooting of Spondias pinnata Cuttings (15 cm length)

IAA Concentration (ppm)Rooting Success (%)Number of Roots per CuttingRoot Length (cm)
0 (Control)Not SpecifiedNot SpecifiedNot Specified
500Not SpecifiedNot SpecifiedNot Specified
1000Not SpecifiedNot SpecifiedNot Specified
150066.679.5313.49

Data adapted from a study on Spondias pinnata.[5]

Table 3: Effect of IAA Concentration on Growth of Philodendron hederaceum var. oxycardium Cuttings

IAA Concentration (mg/L)Shoot Length (cm)Shoot Width (cm)
0 (Control)11.3210.11
80Not SpecifiedNot Specified
160Optimal Leaf Length & WidthOptimal Leaf Length & Width
32020.9818.91

Data adapted from a study on Philodendron hederaceum var. oxycardium.[6] Note: This study focused on shoot growth as an indicator of successful propagation.

Experimental Protocols

This section outlines a general protocol for rooting cuttings using IAA sodium salt. It is recommended to perform preliminary experiments to determine the optimal IAA concentration for the specific plant species of interest.[4]

Materials:

  • Healthy, disease-free stock plants

  • Sharp, sterile pruning shears or scalpel

  • Indole-3-acetic acid (IAA) sodium salt

  • Distilled water

  • Ethanol (for dissolving IAA if not using the sodium salt)[1]

  • Beakers or flasks for solution preparation

  • Graduated cylinders

  • pH meter and adjustment solutions (e.g., 1M NaOH, 1M HCl)

  • Rooting medium (e.g., perlite, vermiculite, sand, or a soil-less mix)[7]

  • Pots or trays with drainage holes

  • Labels and waterproof marker

  • Plastic bags or humidity dome[7]

  • Personal Protective Equipment (PPE): gloves, safety glasses

Protocol:

  • Preparation of IAA Stock Solution:

    • To prepare a 1 mg/mL (1000 ppm) stock solution, dissolve 100 mg of IAA sodium salt in a final volume of 100 mL of distilled water.[8]

    • If using free acid IAA, dissolve it in a small amount of ethanol before adding distilled water.[1]

    • Store the stock solution in a dark, refrigerated container. It is recommended to prepare fresh solutions for optimal activity.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for your experiment (e.g., 100, 250, 500, 1000, 2000 ppm).

    • Use the formula: C1V1 = C2V2 (where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be taken, C2 is the desired final concentration, and V2 is the final volume of the working solution).

    • Adjust the pH of the final working solutions to a range of 6.0-7.0.

  • Collection and Preparation of Cuttings:

    • Select healthy, semi-hardwood stems from the current season's growth.

    • Take cuttings that are 4-6 inches long.[7][9]

    • Make a clean, angled cut just below a node (the point on the stem where a leaf is or was attached).[9]

    • Remove the leaves from the lower half of the cutting to prevent rotting.[7]

    • If applicable, remove any flowers or flower buds.[7]

  • Application of IAA Solution:

    • Quick Dip Method: Dip the basal (bottom) 1-2 inches of the cuttings into the prepared IAA solution for 5-10 seconds.[10]

    • Basal Long Soak Method: Place the basal end of the cuttings in a dilute IAA solution (e.g., 20-200 ppm) for a longer period, typically several hours to 24 hours.[11]

  • Planting the Cuttings:

    • Create holes in the pre-moistened rooting medium using a pencil or dibber.

    • Insert the treated cuttings into the holes, ensuring good contact between the cutting and the medium.[7]

    • Gently firm the medium around the cuttings.

  • Maintaining a Suitable Environment:

    • Water the cuttings gently.

    • To maintain high humidity, cover the pots or trays with a clear plastic bag or place them in a humidity dome.[7]

    • Place the cuttings in a location with bright, indirect light.[9]

    • Maintain a consistent temperature, as this can affect rooting.

    • Keep the rooting medium moist but not waterlogged.

  • Data Collection and Analysis:

    • After a designated period (typically 2-8 weeks, depending on the species), gently remove the cuttings to assess rooting.

    • Record the percentage of cuttings that have rooted.

    • Count the number of primary roots per cutting.

    • Measure the length of the longest root on each cutting.

    • Statistically analyze the data to determine the effect of different IAA concentrations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_culture Culture cluster_analysis Analysis prep_solution Prepare IAA Working Solutions treatment Apply IAA Solution (e.g., Quick Dip) prep_solution->treatment prep_cuttings Collect & Prepare Stem Cuttings prep_cuttings->treatment planting Plant Cuttings in Rooting Medium treatment->planting incubation Incubate under High Humidity & Indirect Light planting->incubation data_collection Assess Rooting (Percentage, Number, Length) incubation->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for rooting cuttings with IAA.

Auxin Signaling Pathway in Root Initiation

G cluster_nucleus Nucleus Auxin IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Proteasome 26S Proteasome TIR1_AFB->Proteasome targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Aux_IAA->Proteasome AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Rooting Gene Expression AuxRE->Gene_Expression leads to Root_Initiation Adventitious Root Initiation Gene_Expression->Root_Initiation

Caption: Simplified auxin signaling pathway for root initiation.

References

Application of Sodium 2-(1H-indol-3-yl)acetate for Callus Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of indole-3-acetic acid (IAA), is a widely utilized plant growth regulator in plant tissue culture. As a key member of the auxin family of plant hormones, it plays a crucial role in stimulating cell division and elongation, making it a fundamental component in protocols for inducing callus formation from various plant explants.[1][2][3] Callus, a mass of undifferentiated plant cells, is a critical starting material for in vitro plant propagation, genetic transformation, and the production of secondary metabolites of pharmaceutical interest. The use of the sodium salt of IAA offers the advantage of enhanced solubility in aqueous culture media compared to its free acid form.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in callus induction.

Mechanism of Action: Auxin Signaling in Callus Formation

The induction of callus by auxins like this compound involves a complex signaling cascade that leads to the reprogramming of differentiated plant cells into a pluripotent state. Upon perception by cellular receptors, auxin initiates a signaling pathway that results in the degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins. This degradation allows for the activation of AUXIN RESPONSE FACTORs (ARFs), which in turn regulate the expression of numerous genes involved in cell division and differentiation.[2]

Key downstream targets in auxin-induced callus formation include members of the LATERAL ORGAN BOUNDARIES DOMAIN (LBD) and WUSCHEL-RELATED HOMEOBOX (WOX) gene families.[3][4] The activation of these transcription factors is instrumental in the transition of explant cells to a callus fate, often following a developmental pathway similar to lateral root formation.[4]

AuxinSignalingPathway Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses LBD LBD Genes ARF->LBD activates WOX WOX Genes ARF->WOX activates CellDivision Cell Division & Differentiation LBD->CellDivision WOX->CellDivision Callus Callus Formation CellDivision->Callus

Caption: Simplified auxin signaling pathway leading to callus induction.

Experimental Protocols

The successful induction of callus is dependent on several factors, including the plant species, the type of explant used, and the composition of the culture medium, particularly the concentration of plant growth regulators. Below are generalized and specific protocols for callus induction using this compound.

General Protocol for Callus Induction

This protocol provides a fundamental workflow for inducing callus from plant explants. Optimization of specific concentrations and culture conditions may be required for different plant species.

CallusInductionWorkflow cluster_0 Explant Preparation cluster_1 Culture Initiation cluster_2 Callus Development & Maintenance ExplantSelection 1. Select healthy explant (e.g., leaf, stem, root) SurfaceSterilization 2. Surface sterilize explant ExplantSelection->SurfaceSterilization ExplantExcision 3. Excise explant sections SurfaceSterilization->ExplantExcision MediaPreparation 4. Prepare sterile culture medium with this compound Inoculation 5. Inoculate explants onto medium MediaPreparation->Inoculation Incubation 6. Incubate in controlled environment (darkness, specific temperature) Inoculation->Incubation CallusFormation 7. Monitor for callus formation Incubation->CallusFormation Subculture 8. Subculture developing callus to fresh medium CallusFormation->Subculture

Caption: General workflow for callus induction from plant explants.

Materials:

  • Plant material (e.g., leaves, stems, roots)

  • 70% (v/v) Ethanol

  • Commercial bleach solution (containing sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) medium powder or basal salts and vitamins

  • Sucrose

  • This compound

  • A cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin (Kn))

  • Gelling agent (e.g., agar or gellan gum)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile petri dishes, forceps, and scalpels

  • Laminar flow hood

  • Autoclave

  • Incubator or growth chamber

Procedure:

  • Explant Preparation:

    • Select young, healthy plant material.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

    • Transfer the explants to a solution of commercial bleach (diluted to 10-20% v/v) with a few drops of Tween-20 for 10-20 minutes.

    • Rinse the explants 3-5 times with sterile distilled water.

    • Cut the sterilized explants into small pieces (e.g., 0.5-1.0 cm² for leaves).

  • Media Preparation (per liter):

    • Prepare MS medium according to the manufacturer's instructions. This typically involves dissolving the powdered medium and 30 g of sucrose in about 900 mL of distilled water.

    • Add the desired concentration of this compound and a cytokinin from stock solutions. A common starting point is a concentration range of 0.5 - 2.0 mg/L for this compound and 0.1 - 1.0 mg/L for the cytokinin.[5][6]

    • Adjust the pH of the medium to 5.7-5.8 using 1 M NaOH or 1 M HCl.

    • Add the gelling agent (e.g., 6-8 g/L agar) and heat while stirring until it is completely dissolved.

    • Bring the final volume to 1 liter with distilled water.

    • Dispense the medium into culture vessels (e.g., petri dishes or test tubes).

    • Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.

  • Inoculation and Incubation:

    • Place the prepared explants onto the surface of the solidified medium.

    • Seal the culture vessels.

    • Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C) to promote callus formation.

  • Callus Maintenance:

    • Observe the cultures regularly for signs of callus initiation.

    • Subculture the developing callus to fresh medium every 3-4 weeks to ensure a continuous supply of nutrients and to prevent the accumulation of inhibitory substances.

Specific Protocol: Callus Induction from Salvia officinalis (Sage) Apical Meristems

This protocol is adapted from a study on sage and demonstrates the use of IAA in combination with a cytokinin for callus induction.[6]

Plant Growth Regulators:

  • This compound (IAA): 1.0 mg/L

  • 6-Benzylaminopurine (BA): 1.0 mg/L

Procedure:

Follow the general protocol for explant and media preparation. Use apical meristems as the explant source. The combination of 1.0 mg/L IAA and 1.0 mg/L BA has been shown to be effective for inducing a high percentage of callus formation in sage.[6]

Data Presentation

The effectiveness of different concentrations and combinations of this compound for callus induction can be quantified. The following tables summarize representative data from various studies.

Table 1: Effect of IAA on Callus Induction in Salvia officinalis [6]

IAA (mg/L)BA (mg/L)Callus Induction (%)Mean Fresh Weight (mg)
0.00.03645
1.00.0-445
4.00.076-
0.02.080-
0.04.080-
1.01.0100-

Table 2: Callus Induction from Various Explants of Solanum lycopersicum (Tomato) using IAA in Combination with other Phytohormones [5]

ExplantPhytohormone Combination (mg/L)Callus Induction (%)
Nodal Segment0.25 mg/L 2,4-D83.33
Nodal Segment0.75 mg/L BA79.16
Nodal Segment0.50 mg/L BA + 0.50 mg/L 2,4-D81.94
Internodal Segment0.50 mg/L BA65.90
Internodal Segment0.50 mg/L 2,4-D54.05
Internodal Segment1.0 mg/L BA + 1.0 mg/L 2,4-D55.5

Note: While these studies used IAA, similar results are expected with equimolar concentrations of this compound.

Concluding Remarks

This compound is an effective auxin for callus induction in a wide range of plant species. The optimal concentration and combination with cytokinins are species- and explant-dependent and require empirical determination. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and optimize their own callus induction systems for applications in plant biotechnology and drug development.

References

Application Notes and Protocols: Optimal Concentration of IAA Sodium Salt for Shoot Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin in plants, playing a pivotal role in various growth and developmental processes, including cell division, elongation, and differentiation. In plant tissue culture, IAA, often used as its more stable sodium salt (IAA-Na), is a critical component of culture media for inducing organogenesis, particularly the formation of shoots from explants. The optimal concentration of IAA sodium salt is highly dependent on the plant species, the type of explant used, and the synergistic or antagonistic effects of other plant growth regulators, especially cytokinins. These application notes provide a comprehensive overview of the optimal concentrations of IAA for shoot induction in various plant species, detailed experimental protocols, and a visualization of the underlying biological and experimental processes.

Data Presentation: Quantitative Effects of IAA on Shoot Induction

The following tables summarize the effective concentrations of IAA, often in combination with cytokinins, for shoot induction in different plant species as reported in various studies. While many studies use IAA, the sodium salt is a common and interchangeable alternative.

Table 1: Optimal Concentrations of IAA in Combination with Cytokinins for Shoot Induction

Plant SpeciesExplant TypeIAA Concentration (mg/L)Cytokinin TypeCytokinin Concentration (mg/L)Key Observations
Solanum lycopersicum (Tomato)Cotyledon0.1Zeatin (ZT)1Optimal for callus growth.[1]
Solanum lycopersicum (Tomato)Cotyledon0.5Zeatin (ZT)1Higher induction of shoot formation.[1]
Solanum lycopersicum (Tomato)Leaf0.506-Benzylaminopurine (BAP)0.7584.72% shoot induction.[2]
Solanum lycopersicum (Tomato)Nodal Segment0.506-Benzylaminopurine (BAP)0.5094.44% shoot induction.[2]
Stachys inflataInternode0.5 - 1.06-Benzylaminopurine (BAP)1.5Over 35% of calli displayed shoot regeneration.[3]
Ruta graveolensShoot tip2.5 µM (~0.44 mg/L)6-Benzylaminopurine (BA)10 µM (~2.25 mg/L)A maximum of 10.6 shoots per explant was observed.[4]
TeakShoot tip26-Benzylaminopurine (BAP) & Kinetin3 & 2High rate of multiplication with well-grown, easily separable, and healthy plantlets.[5]
Capsicum chinenseNodal segments & Shoot tips5.70 µM (~1.0 mg/L)--Best for rooting of elongated shoots.[6]

Table 2: Comparison of IAA with Other Auxins for Shoot and Root Induction

Plant SpeciesProcessIAA ConcentrationOther Auxin & ConcentrationKey Findings
Ruta graveolensShoot Multiplication2.5 µM with 10 µM BANAA (2.5 µM with 10 µM BA)NAA was more effective for shoot multiplication (12.6 shoots/explant) compared to IAA (10.6 shoots/explant).[4]
Lawsonia inermisRoot and Shoot Development250-1750 ppmIBA and NAA (250-1750 ppm)IBA-treated cuttings were more effective in producing higher leaf biomass compared to those treated with IAA and NAA.[7]
Capsicum chinenseRoot Induction5.70 µMNAA (0.53–4.29 µM)IAA resulted in more effective root induction as compared to NAA.[6]

Experimental Protocols

General Protocol for In Vitro Shoot Induction Using IAA Sodium Salt

This protocol provides a general framework. Researchers should optimize concentrations and conditions for their specific plant species and explant type.

1. Materials and Reagents:

  • Plant material (e.g., leaf discs, nodal segments, shoot tips)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • IAA sodium salt (Indole-3-acetic acid sodium salt)

  • Cytokinin (e.g., 6-Benzylaminopurine (BAP), Kinetin, or Zeatin)

  • Agar or other gelling agent

  • 70% (v/v) Ethanol

  • Sodium hypochlorite solution (1-2% available chlorine)

  • Sterile distilled water

  • Tween-20 (optional, as a wetting agent)

  • Petri dishes, culture vessels

  • Sterile forceps, scalpels

  • Laminar flow hood

  • Autoclave

  • Growth chamber or incubator with controlled light and temperature

2. Preparation of Culture Medium:

  • Prepare MS basal medium according to the manufacturer's instructions.

  • Add sucrose to a final concentration of 3% (w/v).

  • Add the desired concentration of IAA sodium salt and a cytokinin from stock solutions. For initial experiments, a range of IAA concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L) should be tested against a fixed optimal cytokinin concentration.

  • Adjust the pH of the medium to 5.8 using 0.1 N NaOH or 0.1 N HCl.

  • Add a gelling agent (e.g., 0.8% w/v agar) and heat to dissolve completely.

  • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

3. Explant Preparation and Sterilization:

  • Excise explants from healthy, young plant material.

  • Wash the explants under running tap water for 10-15 minutes.

  • In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds.

  • Transfer the explants to a sodium hypochlorite solution (with a drop of Tween-20) for 5-15 minutes. The duration will vary depending on the explant's sensitivity.

  • Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Trim the explants to the desired size and shape.

4. Culture Initiation and Incubation:

  • Inoculate the sterilized explants onto the prepared culture medium.

  • Seal the culture vessels.

  • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod under cool white fluorescent light.

5. Subculture and Data Collection:

  • Subculture the regenerating explants to fresh medium every 3-4 weeks.

  • Record data on the percentage of explants forming shoots, the number of shoots per explant, and shoot length at regular intervals.

Visualizations

Signaling Pathway and Experimental Workflow

Auxin_Signaling_Pathway IAA IAA (Auxin) Receptor TIR1/AFB Receptor Complex IAA->Receptor binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Shoot_Induction Shoot Induction & Development Gene_Expression->Shoot_Induction

Caption: Simplified auxin signaling pathway leading to shoot induction.

Shoot_Induction_Workflow start Explant Source Selection (e.g., Leaf, Nodal Segment) sterilization Surface Sterilization start->sterilization explant_prep Explant Preparation sterilization->explant_prep culture_initiation Inoculation on MS Medium + IAA-Na + Cytokinin explant_prep->culture_initiation incubation Incubation (25°C, 16h photoperiod) culture_initiation->incubation shoot_formation Callus and/or Shoot Primordia Formation incubation->shoot_formation subculture Subculture to Fresh Medium shoot_formation->subculture shoot_elongation Shoot Elongation and Multiplication subculture->shoot_elongation rooting Transfer to Rooting Medium shoot_elongation->rooting acclimatization Acclimatization of Plantlets rooting->acclimatization end Hardened Plant acclimatization->end

Caption: Experimental workflow for in vitro shoot induction.

Concluding Remarks

The successful induction of shoots using IAA sodium salt is a multi-factorial process where the concentration of the auxin is a key variable. The provided data and protocols serve as a starting point for developing optimized regeneration systems. It is crucial to empirically determine the optimal IAA sodium salt concentration, often in conjunction with a suitable cytokinin, for each specific plant system to achieve high-frequency shoot regeneration. The stability and ease of use of IAA sodium salt make it a valuable tool for researchers in plant biotechnology and related fields.

References

Application Notes & Protocols: Quantification of Exogenous Sodium 2-(1H-indol-3-yl)acetate in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the most abundant naturally occurring auxin, is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including cell elongation, division, and differentiation.[1] The application of exogenous IAA is a common practice in agriculture and research to manipulate plant growth and development. Consequently, the precise quantification of exogenously applied IAA in plant tissues is crucial for understanding its uptake, transport, metabolism, and mode of action. This document provides detailed protocols for the quantification of exogenous IAA in plant tissues using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with the use of stable isotope-labeled internal standards.

The primary challenge in quantifying exogenous IAA lies in distinguishing it from the endogenous pool. The isotope dilution method, which employs a stable isotope-labeled analogue of IAA (e.g., ¹³C₆-IAA or D₅-IAA) as an internal standard, is the gold standard for accurate and precise quantification.[2][3] This method corrects for analyte loss during sample preparation and analysis, thereby ensuring high accuracy.

Analytical Methodologies

The quantification of IAA in plant tissues is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for phytohormone analysis due to its high sensitivity, specificity, and throughput.[4][5] It allows for the direct analysis of IAA in complex plant extracts with minimal sample derivatization.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers excellent chromatographic resolution and sensitivity. However, it requires derivatization of IAA to increase its volatility for gas-phase analysis.[2][6]

Experimental Protocols

Protocol 1: Quantification of Exogenous IAA using LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of exogenous IAA in plant tissues using LC-MS/MS and a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Sodium 2-(1H-indol-3-yl)acetate (IAA) standard

  • ¹³C₆-Indole-3-acetic acid (¹³C₆-IAA) internal standard

  • Extraction solvent: 80% (v/v) methanol in water or 2-propanol/water mixture[1][4]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

  • Standard laboratory equipment (centrifuge, vortex mixer, evaporator)

2. Sample Preparation and Extraction:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Accurately weigh 50-100 mg of the powdered tissue into a microcentrifuge tube.[1]

  • Add a known amount of ¹³C₆-IAA internal standard to each sample.

  • Add 1 mL of pre-chilled extraction solvent.

  • Homogenize the sample using a vortex mixer and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

3. Sample Purification (Solid-Phase Extraction - SPE):

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water) to remove interfering compounds.

  • Elute the IAA and ¹³C₆-IAA with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • IAA (endogenous + exogenous): Monitor the transition from the precursor ion (e.g., m/z 176.1) to a specific product ion (e.g., m/z 130.1).

      • ¹³C₆-IAA (internal standard): Monitor the transition from the precursor ion (e.g., m/z 182.1) to a specific product ion (e.g., m/z 136.1).

  • Quantification:

    • Generate a calibration curve using standards of known IAA concentrations with a fixed amount of ¹³C₆-IAA.

    • Calculate the ratio of the peak area of the endogenous + exogenous IAA to the peak area of the ¹³C₆-IAA internal standard.

    • Determine the concentration of total IAA in the sample from the calibration curve.

    • The concentration of exogenous IAA can be determined by subtracting the endogenous IAA concentration (measured from control, untreated plants) from the total IAA concentration.

Protocol 2: Quantification of Exogenous IAA using GC-MS/MS

This protocol describes the quantification of exogenous IAA using GC-MS/MS, which requires a derivatization step.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Derivatization agent: Diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents for derivatization (e.g., diethyl ether, ethyl acetate).

2. Sample Preparation, Extraction, and Purification:

  • Follow steps 2 and 3 from Protocol 1.

3. Derivatization:

  • Ensure the purified extract is completely dry.

  • Add the derivatization agent to the dried extract. For methylation with diazomethane, dissolve the extract in a small volume of diethyl ether and add the diazomethane solution until a faint yellow color persists. For silylation, add BSTFA with 1% TMCS and heat at 60-70°C for 30 minutes.

  • After the reaction is complete, remove the excess derivatization agent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

4. GC-MS/MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Ions to Monitor (for methylated IAA):

      • IAA-methyl ester: Monitor characteristic ions (e.g., m/z 189 and 130).

      • ¹³C₆-IAA-methyl ester: Monitor characteristic ions (e.g., m/z 195 and 136).

  • Quantification:

    • Follow the same quantification principles as in Protocol 1, using the peak areas of the selected ions for the derivatized analytes.

Data Presentation

The following tables summarize typical quantitative data for IAA analysis in plant tissues.

Table 1: Comparison of Analytical Methods for IAA Quantification

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.1 - 10 pg0.5 - 20 pg
Limit of Quantification (LOQ) 0.5 - 30 pg1 - 50 pg
Linear Range 1 - 1000 pg/µL5 - 2000 pg/µL
Recovery 85 - 110%80 - 105%
Derivatization Required NoYes
Throughput HighModerate

Table 2: Endogenous IAA Levels in Different Plant Tissues (Example Data)

Plant SpeciesTissueEndogenous IAA Level (ng/g Fresh Weight)Reference
Arabidopsis thalianaSeedlings10 - 50[7]
Oryza sativa (Rice)Seedlings5 - 25[4]
Zea mays (Maize)Root tips20 - 100[8]
Pisum sativum (Pea)Stem15 - 60-

Visualizations

Experimental Workflow

Experimental_Workflow A Plant Tissue Sampling (Flash freeze in liquid N2) B Homogenization (Add stable isotope internal standard) A->B C Extraction (e.g., 80% Methanol) B->C D Purification (SPE) (e.g., C18 cartridge) C->D E LC-MS/MS Analysis D->E Direct Analysis F Derivatization (e.g., Methylation) D->F For GC-MS H Data Analysis & Quantification E->H G GC-MS/MS Analysis F->G G->H Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_apoplast Apoplast (pH ~5.5) cluster_cytoplasm Cytoplasm (pH ~7.0) cluster_nucleus Nucleus IAA_H IAAH AUX1_LAX AUX1/LAX (Influx Carrier) IAA_H->AUX1_LAX Diffusion IAA_neg IAA- IAA_neg->AUX1_LAX Active Transport IAA_H_cyto IAAH IAA_neg_cyto IAA- IAA_H_cyto->IAA_neg_cyto Dissociation TIR1_AFB TIR1/AFB Receptor IAA_neg_cyto->TIR1_AFB Binds to PIN PIN (Efflux Carrier) IAA_neg_cyto->PIN Active Transport Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Regulates Transcription AUX1_LAX->IAA_neg_cyto PIN->IAA_neg

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Indole-3-acetic acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones crucial for regulating plant growth and development.[1][2] Its sodium salt is often used in research and agricultural applications. Accurate and reliable quantification of IAA is essential for studies in plant physiology, agricultural biotechnology, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of IAA due to its precision, sensitivity, and speed.[3] This document provides a detailed protocol and application notes for the quantitative analysis of Indole-3-acetic acid sodium salt using Reverse-Phase HPLC (RP-HPLC).

Experimental Protocols

A robust and validated RP-HPLC method for the determination of IAA is presented below. This method is a synthesis of several well-established procedures and can be adapted based on specific laboratory equipment and sample matrices.[4][5]

Sample Preparation

Proper sample preparation is a critical step to remove interfering substances and concentrate the analyte, ensuring accurate and reproducible results.[2][6]

For Plant Tissues:

  • Homogenization: Weigh 1 gram of fresh plant material and grind it in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Add 10 mL of pre-chilled 80% methanol to the ground sample and mix thoroughly.[7]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • pH Adjustment: Acidify the supernatant to a pH of approximately 2.5-3.0 with 1 M HCl.[8]

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.0).

    • Load the acidified extract onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the IAA with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[4][5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

For Bacterial Culture Supernatants:

  • Centrifugation: Centrifuge the bacterial culture to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter. A centrifugal filtration step using a 3-kDa cut-off membrane can also be employed for further cleanup.[1]

  • The filtrate can often be directly analyzed by HPLC, or further purified by SPE if the matrix is complex.[1]

HPLC Instrumentation and Conditions

The following table summarizes a typical set of HPLC conditions for IAA analysis. These parameters may require optimization depending on the specific instrument and column used.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
Mobile Phase Isocratic: Methanol and 1% acetic acid (60:40 v/v).[4][5] Gradient elution can also be used for complex samples.[1]
Flow Rate 0.8 - 1.0 mL/min.[7][8]
Column Temperature 30°C.[8]
Injection Volume 20 µL.[1]
Detector Fluorescence Detector (FLD): Excitation at 280-282 nm and Emission at 350-360 nm for high sensitivity and specificity.[1][4][5][9] UV Detector: 280 nm can also be used.[8]

Data Presentation

Quantitative data from the HPLC analysis should be systematically recorded. The following tables provide a template for presenting calibration and sample analysis data.

Table 1: Calibration Data for Indole-3-acetic acid

Concentration (µg/mL)Peak Area (Arbitrary Units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Linearity (r²) ≥ 0.998[1]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 2000
Tailing Factor ≤ 2
Repeatability (%RSD) ≤ 2%

Table 3: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Mandatory Visualizations

Chemical Structure of Indole-3-acetic acid

Caption: Chemical structure of Indole-3-acetic acid.

Experimental Workflow for IAA Analysis

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Homogenization (for solid samples) Extraction Solvent Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Reconstitution Evaporation & Reconstitution Purification->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of Indole-3-acetic acid.

References

Mitigating Salt Stress in Plants: Application Notes and Protocols for IAA Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a significant abiotic stressor that adversely impacts plant growth and agricultural productivity worldwide. High salt concentrations in the soil create osmotic stress, ion toxicity, and nutritional imbalances, leading to reduced crop yields. Indole-3-acetic acid (IAA), a primary auxin, plays a crucial role in regulating plant growth and development. The sodium salt of IAA is a water-soluble form that is frequently utilized in research to investigate its effects on mitigating the detrimental impacts of salt stress. These application notes provide a comprehensive overview and detailed protocols for utilizing IAA sodium salt in studies focused on enhancing salt stress tolerance in plants.

Mechanism of Action

Under salt stress, the exogenous application of IAA sodium salt can help plants maintain growth and homeostasis through several mechanisms. IAA is known to activate salt-tolerant genes and plays a role in the regulation of auxin-responsive genes, which are involved in various aspects of plant development and stress response.[1][2] Furthermore, IAA signaling can lead to the stabilization of certain Aux/IAA repressor proteins, which in turn modulates the activity of Auxin Response Factors (ARFs) that regulate the expression of downstream genes crucial for stress adaptation.[3] By influencing these pathways, IAA helps in maintaining ion homeostasis, particularly the K+/Na+ ratio, which is critical for cellular function under saline conditions.[4] Additionally, IAA can enhance the plant's antioxidant defense system, reducing oxidative damage caused by reactive oxygen species (ROS) that accumulate during salt stress.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of exogenous IAA application on plants under salt stress.

Table 1: Effect of IAA on Wheat (Triticum aestivum) Seedling Growth under NaCl Stress

NaCl Concentration (mM)IAA TreatmentFinal Germination (%)Plumule Length (cm)Radicle Length (cm)Seedling Dry Weight (mg)
0Control98.38.59.225.1
0IAA98.39.19.827.3
40Control95.07.27.822.4
40IAA98.37.98.524.1
80Control91.76.16.519.8
80IAA96.76.87.221.5
120Control86.74.95.317.2
120IAA1005.76.119.0

Data adapted from a study on wheat cv. Marvdasht.[5]

Table 2: Effect of Foliar IAA Application on Maize (Zea mays) under Saline Field Conditions

TreatmentKernel Yield ( g/plant )Plant Dry Weight (g)Leaf K+ (mg/g DW)Leaf Na+ (mg/g DW)K+/Na+ Ratio
Control (Non-saline)125.3150.225.13.27.84
Salt Stress (100 mM NaCl)98.7121.518.412.51.47
Salt Stress + IAA (2 mM)108.9132.821.210.12.10

Data adapted from a field trial on maize.[6][7]

Table 3: Effect of IAA-producing Bacteria on Cotton (Gossypium hirsutum) under Salt Stress (200 mM NaCl)

TreatmentRoot Length (% increase over stressed control)Shoot Length (% increase over stressed control)
Uninoculated Control (Stressed)00
Inoculated with ST4 (Bacillus sp.)1415
Inoculated with ST5 (B. sonorensis)3222
Inoculated with ST6 (B. cereus)2929

Data adapted from a study on cotton.[8]

Experimental Protocols

Protocol 1: In Vitro Salt Stress Assay in Arabidopsis thaliana

This protocol describes a method for evaluating the effect of IAA sodium salt on the root growth of Arabidopsis seedlings under salt stress.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium including B5 vitamins

  • Sucrose

  • MES buffer

  • Agar

  • NaCl

  • IAA sodium salt

  • Sterile water

  • 70% ethanol

  • 50% bleach with Tween 20

  • Petri dishes (square, 120 x 120 mm)

  • Growth chamber

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach with a drop of Tween 20. Vortex for 10 minutes.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare MS medium (pH 5.7) containing 1% sucrose and 0.8% agar.

    • For control plates, use the basal MS medium.

    • For treatment plates, supplement the MS medium with the desired concentrations of NaCl (e.g., 80 mM, 100 mM, 125 mM) and/or IAA sodium salt (e.g., 10 nM, 100 nM).[4][9] Autoclave the media and pour into sterile square Petri dishes.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.

    • Seal the plates and place them vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.[10]

  • Data Collection and Analysis:

    • After a specified period (e.g., 7-10 days), photograph the plates.[9]

    • Measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition in salt-stressed plants compared to the control and assess the ameliorative effect of IAA sodium salt.

    • Fresh weight of the seedlings can also be measured by carefully removing them from the agar.[9]

Protocol 2: Quantification of Na+ and K+ Content

This protocol outlines the procedure for determining the sodium and potassium ion concentrations in plant tissues.

Materials:

  • Plant tissue (roots and shoots)

  • Drying oven

  • Grinder or mortar and pestle

  • Nitric acid (0.5 M)

  • Flame photometer or atomic absorption spectrophotometer

  • Standard solutions of NaCl and KCl

Procedure:

  • Sample Preparation:

    • Harvest root and shoot tissues separately and wash them with deionized water to remove any external salts.

    • Dry the plant material in an oven at 70°C for 48 hours.[2]

    • Grind the dried tissue to a fine powder.

  • Ion Extraction:

    • Weigh a known amount of the dried powder (e.g., 0.1 g).

    • Add a specific volume of 0.5 M nitric acid (e.g., 10 mL).

    • Incubate the mixture at 80°C for 1 hour.[2]

    • Allow the samples to cool and then filter them.

  • Quantification:

    • Determine the Na+ and K+ concentrations in the filtered extracts using a flame photometer or an atomic absorption spectrophotometer.[11]

    • Use standard solutions of NaCl and KCl to generate a calibration curve for accurate quantification.

    • Calculate the Na+ and K+ content per unit of dry weight and determine the K+/Na+ ratio.[11]

Protocol 3: Measurement of Antioxidant Enzyme Activity

This protocol provides a general method for assaying the activity of key antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).

Materials:

  • Fresh plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP)

  • Centrifuge

  • Spectrophotometer

  • Reagents for CAT assay (phosphate buffer, H2O2)

  • Reagents for SOD assay (phosphate buffer, methionine, nitroblue tetrazolium (NBT), EDTA, riboflavin)

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 20 minutes).

    • Collect the supernatant, which contains the crude enzyme extract.

  • Catalase (CAT) Activity Assay:

    • The assay is based on monitoring the decomposition of H2O2 by the enzyme.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.0) and the enzyme extract.

    • Initiate the reaction by adding H2O2.

    • Measure the decrease in absorbance at 240 nm for a specific duration (e.g., 3 minutes) using a spectrophotometer.[12]

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is based on the inhibition of the photochemical reduction of NBT.

    • Prepare a reaction mixture containing phosphate buffer, methionine, NBT, EDTA, and the enzyme extract.

    • Initiate the reaction by adding riboflavin and exposing the mixture to light.

    • Measure the absorbance at 560 nm.[13]

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.[13]

Visualization of Pathways and Workflows

IAA_Signaling_Salt_Stress salt_stress Salt Stress (High Na+) stabilization Stabilization of Aux/IAA salt_stress->stabilization promotes iaa IAA Sodium Salt (Exogenous) tir1_afb TIR1/AFB Receptors iaa->tir1_afb iaa_endogenous Endogenous IAA iaa_endogenous->tir1_afb aux_iaa Aux/IAA Repressors tir1_afb->aux_iaa promotes degradation of arf ARF Transcription Factors aux_iaa->arf inhibits aux_responsive_genes Auxin-Responsive Genes arf->aux_responsive_genes activates ion_homeostasis Improved Ion Homeostasis (Higher K+/Na+ ratio) aux_responsive_genes->ion_homeostasis antioxidant_defense Enhanced Antioxidant Defense aux_responsive_genes->antioxidant_defense growth_maintenance Growth Maintenance ion_homeostasis->growth_maintenance antioxidant_defense->growth_maintenance stabilization->arf maintains inhibition of

Caption: IAA signaling pathway under salt stress.

Experimental_Workflow start Start seed_prep Seed Sterilization & Stratification start->seed_prep plating Plate Seeds seed_prep->plating media_prep Prepare MS Media (Control, NaCl, NaCl+IAA) media_prep->plating growth Incubate in Growth Chamber plating->growth data_collection Data Collection growth->data_collection root_analysis Root Growth Analysis (Length, Lateral Roots) data_collection->root_analysis biomass Fresh/Dry Weight Measurement data_collection->biomass ion_analysis Ion Content Analysis (Na+, K+) data_collection->ion_analysis enzyme_assay Antioxidant Enzyme Assays (CAT, SOD) data_collection->enzyme_assay analysis Data Analysis & Interpretation root_analysis->analysis biomass->analysis ion_analysis->analysis enzyme_assay->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing IAA Sodium Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing, storing, and troubleshooting Indole-3-acetic acid (IAA) sodium salt solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of IAA sodium salt solutions?

A1: IAA sodium salt solutions are susceptible to degradation from several factors:

  • Light: Exposure to light, particularly UV, can cause significant photodegradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: While IAA is often dissolved in a slightly alkaline solution, extreme pH levels can affect its stability.

  • Oxidation: IAA is prone to oxidation, which can be catalyzed by components in culture media.

  • Microbial Contamination: Bacteria and fungi can metabolize IAA, leading to a loss of active compound.[2][3][4]

  • Media Components: Certain components of complex culture media, such as Murashige and Skoog (MS) salts, can accelerate IAA degradation.[5][6][7]

Q2: How should I prepare a stock solution of IAA sodium salt?

A2: To prepare a stable stock solution, it is recommended to dissolve the IAA sodium salt in a small amount of a suitable solvent before bringing it to the final volume with sterile, distilled water. Common solvents include 1N NaOH or 95% ethanol.[1][8] The stock solution should then be filter-sterilized, not autoclaved, as heat can cause significant degradation.[7]

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term storage, IAA stock solutions should be:

  • Stored at -20°C.[1][8][9]

  • Protected from light by using amber-colored vials or wrapping containers in aluminum foil.[1]

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How long can I store my IAA sodium salt stock solution?

A4: When stored properly at -20°C and protected from light, IAA stock solutions can be stable for several months to a year.[9] However, for highly sensitive experiments, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few weeks.[9] For aqueous solutions not stored frozen, it is recommended to use them within a day.[10]

Q5: Can I autoclave my media after adding IAA sodium salt?

A5: No, you should not autoclave media containing IAA. The heat from autoclaving can cause a significant reduction in the concentration of active IAA.[7] It is recommended to add filter-sterilized IAA to the autoclaved and cooled media.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. Degradation of IAA in the working solution or stock solution.Prepare fresh stock solutions more frequently. Ensure proper storage conditions (-20°C, protected from light).[1][9] Add IAA to the media just before use. Verify the purity of the IAA sodium salt powder.
Precipitation observed in the stock solution upon thawing. The concentration of IAA may be too high for the solvent, or the solvent may not be appropriate. Repeated freeze-thaw cycles can also contribute to precipitation.Prepare a slightly more dilute stock solution. Ensure the IAA sodium salt is fully dissolved before freezing. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Discoloration (e.g., browning) of the IAA solution. This is often a sign of oxidation or degradation.Discard the discolored solution and prepare a fresh stock.[8] When preparing new solutions, consider using deoxygenated water and minimizing headspace in the storage vials.
Media containing IAA appears to lose efficacy over the course of a long experiment. IAA is known to be less stable in culture media compared to synthetic auxins like NAA or 2,4-D.[5][6][7] The degradation is accelerated by light and media components.[7]For long-term experiments, consider replenishing the media with freshly added IAA at regular intervals. Alternatively, using a more stable synthetic auxin may be an option if the experimental design allows.

Quantitative Data on IAA Stability

The stability of IAA can be significantly lower than that of synthetic auxins, especially when exposed to light in culture media.

Auxin (in MS Medium)Condition% Remaining after 20-35 Days
IAA Light~3% (after 20 days)[7]
IAA Dark~30% (after 20 days)[7]
IAA 100% MS Salts~11% (after 35 days)[5][6]
NAA Light or Dark~100% (after 35 days)[5][6]
2,4-D Light or Dark~100% (after 35 days)[5][6]

Experimental Protocols

Protocol for Preparation of 1 mg/mL IAA Sodium Salt Stock Solution

Materials:

  • Indole-3-acetic acid sodium salt powder

  • 1N Sodium hydroxide (NaOH) or 95% Ethanol

  • Sterile, distilled, or deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile amber-colored storage vials or clear vials with aluminum foil

Procedure:

  • Weigh out 100 mg of IAA sodium salt powder and place it in a sterile container.

  • Add a minimal amount of 1N NaOH or 95% ethanol dropwise to dissolve the powder completely. For 100 mg, 2-3 mL should be sufficient.[8] Swirl gently to aid dissolution.

  • Once fully dissolved, slowly bring the total volume to 100 mL with sterile, distilled water. Mix the solution thoroughly.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile amber vials or vials wrapped in foil.

  • Label the vials with the name of the solution, concentration, preparation date, and your initials.

  • Store the aliquots at -20°C for long-term use.[8][9]

Visualizations

IAA_Degradation_Factors cluster_factors Degradation Factors cluster_solution IAA Sodium Salt Solution Light Light (Photodegradation) Degraded_IAA Degraded IAA (Loss of Activity) Light->Degraded_IAA Heat High Temperature Heat->Degraded_IAA Oxidation Oxidation Oxidation->Degraded_IAA Media Media Components (e.g., MS Salts) Media->Degraded_IAA Microbes Microbial Contamination Microbes->Degraded_IAA IAA_Solution Stable IAA Solution IAA_Solution->Degraded_IAA degrades via

Caption: Factors leading to the degradation of IAA sodium salt solutions.

IAA_Preparation_Workflow start Start weigh Weigh IAA Sodium Salt start->weigh dissolve Dissolve in minimal 1N NaOH or Ethanol weigh->dissolve dilute Bring to final volume with sterile H2O dissolve->dilute filter Filter Sterilize (0.22 µm) dilute->filter aliquot Aliquot into sterile, light-protected vials filter->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing stable IAA sodium salt stock solutions.

Auxin_Signaling_Pathway cluster_low Low Auxin cluster_high High Auxin Auxin Auxin (IAA) SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 binds to Aux_IAA Aux/IAA Repressor SCFTIR1->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene Auxin-Responsive Genes ARF->Gene is bound to ARF->Gene activates transcription Response Cellular Response (e.g., Elongation, Division) Gene->Response

Caption: Simplified overview of the auxin signaling pathway.

References

Technical Support Center: Indole-3-acetic acid sodium salt (IAA-Na)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-acetic acid sodium salt (IAA-Na). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor rooting in plant experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered when using IAA-Na for inducing root formation.

Issue 1: No root formation, or rooting is very slow.

  • Question: I have treated my cuttings with IAA-Na, but there are no signs of roots, or the process is taking much longer than expected. What could be the problem?

  • Answer: Several factors can contribute to poor or slow rooting. Consider the following:

    • Concentration: The concentration of IAA-Na is critical. While it promotes root initiation, concentrations that are too high can be inhibitory. For many plant species, a starting concentration in the range of 1-10 ppm is effective.[1] High concentrations, sometimes above 100 ppm, can lead to stunted growth or even death of the cutting.[1]

    • Plant Species and Cutting Type: Different plants and cutting types (softwood, semi-hardwood, hardwood) have varying sensitivities to auxins.[1][2] Hardwood cuttings, for example, are often more difficult to root and may require higher concentrations than softwood cuttings.[2]

    • Environmental Conditions: Ensure optimal environmental conditions are maintained. This includes appropriate temperature, humidity, and light. High humidity is crucial to prevent cuttings from drying out before roots can form.

    • Health of Parent Plant: The physiological condition of the stock plant from which cuttings are taken is vital. Cuttings from healthy, actively growing plants will generally root more successfully.

Issue 2: Cuttings are forming callus at the base, but no roots are developing.

  • Question: My cuttings are developing a mass of undifferentiated cells (callus) at the base after IAA-Na treatment, but no roots are emerging. What should I do?

  • Answer: Callus formation without root development is a common issue, often indicating an imbalance in the conditions favoring cell proliferation over root differentiation.

    • Excessive Auxin Concentration: A primary cause is an IAA-Na concentration that is too high. This overstimulation promotes callus growth at the expense of root initiation. Try reducing the concentration of your IAA-Na solution.

    • Hormone Imbalance: Successful rooting often depends on the ratio of auxins to another class of plant hormones, cytokinins. A high auxin-to-cytokinin ratio generally favors root formation, whereas a lower ratio can lead to callus or shoot development. Ensure your growth medium is not inadvertently supplemented with high levels of cytokinins.

    • Prolonged Exposure: Continuous exposure to high auxin levels can also lead to excessive callus. Consider using a "quick dip" method (a few seconds) instead of a prolonged soak, especially for sensitive species.

Issue 3: The prepared IAA-Na solution has changed color (e.g., turned brownish).

  • Question: I prepared an IAA-Na solution, and it has turned a brownish color. Is it still effective?

  • Answer: Indole-3-acetic acid (IAA) and its salts are sensitive to light and can degrade. A color change, often to a brownish hue, can indicate degradation of the compound.

    • Stability: IAA is unstable in the presence of light and certain ions found in culture media, which can catalyze its breakdown.[3]

    • Recommendation: It is strongly recommended to use freshly prepared solutions for optimal results. If a solution must be stored, it should be kept in a dark, refrigerated environment (e.g., at -20°C for longer-term storage in aliquots) and for a limited time.[4][5] Aqueous solutions are generally not recommended for storage longer than a day. For critical experiments, using a discolored solution is not advised as the effective concentration of active IAA will be unknown and likely reduced.

Issue 4: Inconsistent rooting results across batches.

  • Question: I am getting variable rooting success even when I follow the same protocol. Why is this happening?

  • Answer: Inconsistency can arise from subtle variations in materials and methods.

    • Cutting Quality: Ensure uniformity in the cuttings you select. Factors like the age of the wood, diameter, and position on the parent plant can all influence rooting potential.

    • Application Method: The method of application can affect uptake. A quick dip ensures a more consistent application than soaking, where the amount absorbed can vary. For powdered applications, the amount adhering to the cutting can be inconsistent.

    • pH of Solution/Medium: The pH of your IAA-Na solution or rooting medium can influence both the stability of the auxin and its uptake by the plant tissue. An optimal pH is generally between 5.5 and 6.5.

    • Solution Preparation: Ensure the IAA-Na is fully dissolved and homogeneously mixed before application.

Data Presentation: Recommended IAA-Na Concentrations

The optimal concentration of IAA-Na is highly dependent on the plant species and the type of cutting used. The following tables provide general guidelines and specific examples compiled from various studies. It is always recommended to perform a small-scale trial to determine the optimal concentration for your specific plant and conditions.

Table 1: General Concentration Guidelines by Cutting Type

Cutting TypeTypical IAA Concentration Range (ppm)Application Method
Herbaceous (Softwood)5 - 200 ppmQuick Dip / Long Soak
Semi-Hardwood100 - 500 ppmQuick Dip
Hardwood500 - 2000 ppmQuick Dip

Note: Higher concentrations within these ranges are typically for species that are more difficult to root.

Table 2: Examples of Effective IAA Concentrations for Specific Plants

Plant SpeciesConcentration (ppm)Notes
Dalbergia sissoo (Sissoo)500 ppmShowed maximum root length and number.[6]
Hardwickia binata2000 ppmResulted in the highest rooting percentage (70.17%).[7]
Chrysanthemum morifolium100 ppm (NAA more effective)Study showed NAA to be more effective than IAA for this species.[8]
Spondias pinnata (Hog Plum)1500 ppmResulted in the highest success rate (66.67%) and root length.[9]
Cattleya Orchids (in vitro)4 - 6 ppm4 ppm produced the greatest root length, while 6 ppm (with 0.5 ppm BAP) produced the highest number of roots.
Rice (Oryza sativa)20 ppmLed to significant increases in root and shoot length. Growth declined at 50 ppm.[1]
Melissa officinalis (Lemon Balm)1000 ppmShowed high germination percentage, comparable to control.

Experimental Protocols

Protocol 1: Preparation of IAA-Na Stock Solution (1000 ppm)

  • Weighing: Accurately weigh 100 mg of Indole-3-acetic acid sodium salt.

  • Dissolving:

    • Aqueous Method: IAA-Na is soluble in water. Add the powder to approximately 80 mL of distilled or deionized water. Stir until fully dissolved.

    • For free acid (IAA): If you are starting with Indole-3-acetic acid (the free acid form), it is poorly soluble in water. First, dissolve the powder in a small amount of 1N NaOH or 95% ethanol (e.g., 1-2 mL) before adding water.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with distilled or deionized water in a volumetric flask. This creates a 1 mg/mL or 1000 ppm stock solution.

  • Sterilization (for tissue culture): If the solution is for sterile tissue culture applications, it should be filter-sterilized through a 0.2-micron filter. Do not autoclave auxin solutions, as heat can cause degradation.

  • Storage: Store the stock solution in a dark, sealed container (e.g., an amber bottle or a bottle wrapped in foil) at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use within a month for best results.

Protocol 2: Application of IAA-Na to Cuttings (Quick Dip Method)

  • Prepare Working Solution: Dilute the 1000 ppm stock solution to your desired final concentration. For example, to make a 100 ppm solution, mix 10 mL of the stock solution with 90 mL of distilled water.

  • Prepare Cuttings: Take fresh cuttings from a healthy parent plant. Make a clean, angled cut at the base of the cutting. Wounding the base slightly (a light scrape on one or two sides) can sometimes improve uptake.

  • Dipping: Pour a small amount of the working solution into a clean beaker. Dip the basal end (bottom 1-2 cm) of the cuttings into the solution for a short period, typically 3-5 seconds.

  • Planting: Immediately after dipping, plant the cuttings into your prepared rooting medium (e.g., perlite, vermiculite, peat moss mix).

  • Incubation: Place the planted cuttings in a high-humidity environment (e.g., under a misting system or covered with a plastic dome) to prevent desiccation. Maintain appropriate light and temperature for the species.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Rooting

G start Start: Poor Rooting Observed check_cuttings Assess Cutting Quality (Healthy, Correct Type?) start->check_cuttings check_env Check Environment (Humidity, Temp, Light) start->check_env check_solution Examine IAA-Na Solution (Fresh, Correct Conc.?) start->check_solution check_cuttings->check_env Yes improve_cuttings Use Healthy, Juvenile Cuttings check_cuttings->improve_cuttings No check_env->check_solution Yes adjust_env Adjust Environmental Controls check_env->adjust_env No callus Callus Formation Only? check_solution->callus Yes remake_solution Prepare Fresh Solution check_solution->remake_solution No reduce_conc Reduce IAA-Na Concentration callus->reduce_conc Yes optimize_conc Optimize Concentration (Test Range) callus->optimize_conc No success Rooting Successful reduce_conc->success change_method Change Application Method (e.g., Quick Dip) change_method->success check_media Check Media for Cytokinins check_media->reduce_conc remake_solution->success optimize_conc->success improve_cuttings->success adjust_env->success

Caption: A logical workflow for diagnosing and resolving common issues with poor rooting.

Diagram 2: Simplified Auxin Signaling Pathway for Root Initiation

G cluster_0 In the absence of IAA cluster_1 In the presence of IAA IAA IAA (Auxin) Receptor TIR1/AFB Receptor Complex IAA->Receptor binds to Aux_IAA Aux/IAA Repressor Protein Receptor->Aux_IAA targets ARF Auxin Response Factor (ARF) Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome for degradation DNA Auxin Response Genes in DNA ARF->DNA activates Response Gene Expression & Adventitious Root Initiation DNA->Response

Caption: The molecular pathway leading from auxin presence to root gene expression.

References

Technical Support Center: Optimizing IAA Sodium Salt Concentration for Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Indole-3-acetic acid (IAA) sodium salt in plant tissue culture and other applications. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized concentration tables to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving IAA sodium salt.

Problem Possible Causes Solutions
Precipitation in IAA Stock Solution IAA has low solubility in acidic or neutral aqueous solutions. Use of solvents like ethanol or DMSO followed by dilution in aqueous buffers can cause precipitation.[1][2]Dissolve IAA sodium salt in a small amount of 1N NaOH or KOH before diluting with sterile distilled water to the final volume.[1][2] Ensure the solvent and diluent are at room temperature or slightly warm to prevent crystallization.[3]
No or Poor Rooting of Cuttings Suboptimal IAA concentration (too low or too high). Recalcitrant species. Poor quality of cuttings. Presence of inhibitory substances from the explant.Test a range of IAA concentrations (e.g., 10-200 ppm for long soak, higher for quick dips).[4] For difficult-to-root species, try combining IAA with other auxins like IBA or NAA.[2] Use healthy, actively growing plant material.[5] Add activated charcoal to the rooting medium to adsorb inhibitory compounds.[6]
Callus Turns Brown and Dies Oxidative browning due to phenolic compounds released from the explant. High concentration of hormones leading to toxicity. Nutrient deficiency in the medium.Add antioxidants like ascorbic acid or citric acid to the medium. Subculture the explant to fresh medium more frequently. Reduce the concentration of IAA or other growth regulators. Ensure the medium composition is appropriate for the species.
Vitrification (Hyperhydricity) of Cultures Tissues appear water-soaked, glassy, and brittle.[5] This can be caused by high humidity, high salt concentration in the medium, or an imbalanced hormone ratio (especially high cytokinin levels).[7]Increase the agar concentration in the medium.[5] Ensure proper ventilation of the culture vessels.[7] Reduce the concentration of cytokinins in the medium.[7]
Explants Show Symptoms of Toxicity High concentrations of IAA can be inhibitory or toxic.[8] Symptoms include stunted growth, leaf curling, tissue proliferation at the stem tip, and eventual senescence.[9]Reduce the IAA concentration in the medium. Perform a dose-response experiment to determine the optimal concentration for your specific plant species and application.
Inconsistent or Non-Reproducible Results IAA is light-sensitive and can degrade over time, especially in solution and when exposed to light.[3] Instability in culture media, particularly those with high salt concentrations like MS medium.Prepare fresh IAA stock solutions regularly and store them in amber-colored bottles or wrapped in foil at -20°C for long-term storage.[3] Consider filter-sterilizing IAA solutions and adding them to autoclaved media after it has cooled down.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration of IAA for rooting cuttings?

A1: The optimal concentration varies significantly depending on the plant species and the application method. For a long soak (up to 24 hours), a concentration range of 20 to 200 ppm is a good starting point for many woody plants.[4] For a quick dip (3-5 seconds), higher concentrations are used. It is always recommended to perform a pilot experiment with a range of concentrations to determine the optimum for your specific plant.

Q2: How do I prepare a stock solution of IAA sodium salt?

A2: To prepare a 1 mg/mL stock solution, weigh 10 mg of IAA sodium salt and dissolve it in a small volume of 1N NaOH (a few drops should suffice). Once dissolved, bring the final volume to 10 mL with sterile distilled water.[2] Store the stock solution in a sterile, light-protected container (amber bottle or wrapped in foil) at -20°C.[3]

Q3: Can I autoclave my media with IAA sodium salt already added?

A3: While possible, it is generally not recommended as IAA can be heat-labile and may degrade during autoclaving. For greater consistency, it is best to prepare a stock solution of IAA, filter-sterilize it using a 0.2-micron filter, and add it to the autoclaved medium after it has cooled to about 55°C.[10]

Q4: What are the visual signs of IAA toxicity in plant tissue culture?

A4: Symptoms of auxin toxicity include stunted growth, leaf cupping or curling, brittleness of stems, and abnormal tissue proliferation.[9] In severe cases, it can lead to senescence and death of the explant.[8]

Q5: My callus is growing, but it is not differentiating into shoots. What should I do?

A5: Shoot formation is dependent on the auxin-to-cytokinin ratio. To induce shoots from callus, you generally need to decrease the auxin concentration and/or increase the cytokinin concentration. Transfer the callus to a shoot-inducing medium (SIM) with a higher cytokinin-to-auxin ratio.[7] For example, a common strategy for Arabidopsis is to induce callus on a high-auxin medium (CIM) and then transfer it to a high-cytokinin medium (SIM) for shoot regeneration.[11]

Data on Optimal IAA Concentrations

The following table summarizes recommended IAA sodium salt concentrations for various applications across different plant species, compiled from multiple studies. Note that these are starting points, and optimization for specific genotypes and experimental conditions is often necessary.

Plant SpeciesApplicationIAA Concentration (mg/L)Other Hormones (mg/L)Reference
Arabidopsis thalianaCallus Regeneration0.95.0 BA[12]
Arabidopsis thalianaShoot Induction (from callus)0.041.5 2iP[11]
Ficus hawaiiRooting of Cuttings50 ppm (~50 mg/L)-[13]
Chrysanthemum morifoliumRooting of Cuttings50 ppm (~50 mg/L)-[13]
Barnyard MilletRoot Induction0.25 - 0.5-[14]
Stachys inflataCallus Induction1.51.5 BAP[15]
Stachys inflataShoot Regeneration0.5 - 1.01.5 BAP[15]
Banana (Musa sp.)Friable Callus Induction1.01.0 NAA, 4.0 2,4-D[16]
Woody Plants (General)Rooting (Long Soak)20 - 200 ppm (20 - 200 mg/L)-[4]
Melissa officinalisRooting of Cuttings1000 - 5000-[17]

Experimental Protocols

Protocol 1: Preparation of IAA Sodium Salt Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 100 mg of IAA sodium salt powder.

  • Dissolving: Place the powder in a sterile beaker or flask. Add a minimal amount of 1N NaOH dropwise until the powder is fully dissolved.

  • Dilution: Using a sterile graduated cylinder or volumetric flask, add sterile distilled water to bring the final volume to 100 mL.

  • Sterilization: Filter-sterilize the solution using a 0.2 µm syringe filter into a sterile, amber-colored storage bottle.

  • Storage: Label the bottle with the name of the hormone, concentration, and date of preparation. Store at -20°C for long-term use. For short-term use (up to a month), it can be stored at 4°C.

Protocol 2: Rooting of Herbaceous Cuttings via Quick Dip Method
  • Prepare Cuttings: Take 10-15 cm long cuttings from healthy, actively growing mother plants. Remove the lower leaves, leaving 2-3 leaves at the top. Make a fresh, angled cut at the base of each cutting.

  • Prepare IAA Solution: Prepare a 50 ppm (50 mg/L) IAA solution by diluting your stock solution in sterile distilled water.

  • Application: Pour a small amount of the 50 ppm IAA solution into a shallow dish. Dip the basal 1-2 cm of the cuttings into the solution for 3-5 seconds.[4]

  • Planting: Immediately insert the treated cuttings into a pre-moistened, sterile rooting medium (e.g., a mix of peat moss and perlite).

  • Incubation: Place the cuttings in a high-humidity environment, such as under a misting system or in a propagation dome, with appropriate light and temperature for the species.

  • Monitoring: Observe the cuttings regularly for signs of root development, which can take several weeks depending on the species.

Protocol 3: Callus Induction from Leaf Explants of Arabidopsis thaliana
  • Explant Preparation: Aseptically remove a young leaf from a sterile in vitro grown Arabidopsis thaliana plantlet. Cut the leaf into small segments (approx. 5x5 mm).

  • Culture Medium: Prepare a callus-inducing medium (CIM). A common formulation is Gamborg's B5 medium supplemented with 2,4-D (0.5 mg/L) and kinetin (0.1 mg/L).[11]

  • Plating: Place the leaf explants with the adaxial side down onto the surface of the CIM in a petri dish.

  • Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25°C.

  • Subculture: Subculture the developing callus to fresh CIM every 2-3 weeks.

  • Shoot Induction (Optional): To regenerate shoots, transfer the established callus to a shoot-inducing medium (SIM), which typically has a high cytokinin-to-auxin ratio (e.g., B5 medium with 1.5 mg/L 2iP and 0.04 mg/L IAA).[11] Incubate under a 16-hour light/8-hour dark photoperiod.

Visualizations

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds SCF_Complex SCF Complex Aux_IAA Aux/IAA (Repressor) SCF_Complex->Aux_IAA targets for degradation ARF ARF (Transcription Factor) Aux_IAA->ARF binds & inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded ARE Auxin Response Element (Promoter) ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Repression p1->ARE binds & activates p2->Gene_Expression Activation

Caption: Canonical auxin signaling pathway.

Experimental_Workflow start Start: Select Healthy Mother Plant explant Explant Preparation (e.g., leaf, stem cutting) start->explant sterilize Surface Sterilization explant->sterilize culture Inoculate Explant on Medium sterilize->culture prepare_media Prepare Culture Medium + IAA Sodium Salt prepare_media->culture incubate Incubate under Controlled Conditions culture->incubate observe Observe for Desired Response (Rooting, Callus, etc.) incubate->observe subculture Subculture as Needed subculture->incubate observe->subculture No/Slow Growth acclimatize Acclimatization of Plantlets observe->acclimatize Successful Regeneration end End: Regenerated Plant acclimatize->end

Caption: General workflow for plant tissue culture using IAA.

References

Technical Support Center: Light-Induced Degradation of Sodium 2-(1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light-induced degradation of Sodium 2-(1H-indol-3-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color after light exposure. What does this indicate?

A color change, often to a yellowish or pinkish hue, is a common indicator of the degradation of indole compounds. This is typically due to the formation of colored oligomeric or polymeric products resulting from oxidative and photolytic processes. The indole ring is susceptible to oxidation, which can be initiated or accelerated by light exposure.

Q2: What are the primary factors that influence the light-induced degradation of this compound?

The stability of this compound in solution is significantly affected by several factors:

  • Light Exposure: Both the intensity and wavelength of the light source are critical. UV radiation is generally more damaging than visible light.

  • Presence of Nutrient Salts: Certain metal ions, particularly iron, can catalyze the photodegradation process.

  • pH of the Solution: The rate of degradation can be pH-dependent. A study on the related compound indole-3-acetic acid (IAA) showed that adjusting the pH to 7 decreased its loss in the presence of light and nutrient salts.

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation, including photodegradation.

  • Presence of Other Compounds: Substances like vitamins (e.g., Pyridoxine - Vitamin B6) have been shown to enhance the rate of photodegradation of IAA in culture media.

Q3: How can I minimize the light-induced degradation of my samples during experiments?

To protect your samples from photodegradation, consider the following precautions:

  • Use Amber Vials: Store and handle solutions in amber or opaque containers to block out light.

  • Work in Low Light Conditions: Whenever possible, perform experimental manipulations in a dimly lit environment.

  • Control Temperature: Maintain a low temperature (e.g., 4°C) for your solutions when not in immediate use.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize exposure to light and other degradation-promoting factors.

  • Degas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can help reduce oxidative degradation.

Q4: What are the expected degradation products of this compound upon light exposure?

The light-induced degradation of the indole-3-acetic acid moiety can lead to several products. The primary degradation pathway involves the oxidative decarboxylation of the side chain, which can result in the formation of indole-3-methanol and 3-methyleneoxindole. Further oxidation and polymerization can also occur.

Troubleshooting Guides

Issue 1: Inconsistent Results in Photostability Studies
Symptom Possible Cause Suggested Solution
High variability between replicate samples.Inconsistent light exposure across samples.Ensure all samples are placed at an equal distance from the light source and are not shaded by other objects. Use a calibrated photostability chamber.
Temperature fluctuations within the experimental setup.Monitor and control the temperature of the sample environment. Use a temperature-controlled chamber and include a dark control sample kept at the same temperature.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware to remove any trace metals or other catalytic impurities.
Issue 2: Rapid Degradation of the Compound in Cell Culture Media
Symptom Possible Cause Suggested Solution
Loss of biological activity of the compound in the media.Photodegradation catalyzed by components in the media (e.g., salts, vitamins).Minimize light exposure to the cell culture plates. If possible, use a yellow light filter to remove UV and blue light wavelengths. Prepare fresh media with the compound immediately before the experiment.
The compound is precipitating out of the aqueous media.Visually inspect the media for any signs of precipitation. Ensure the final concentration of any organic solvent used to dissolve the compound is low and compatible with the aqueous media.
Issue 3: Analytical Issues During HPLC Analysis
Symptom Possible Cause Suggested Solution
Multiple unexpected peaks in the chromatogram.On-column degradation or degradation in the autosampler.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Use amber or light-blocking autosampler vials and analyze samples as quickly as possible after preparation.
Peak tailing or fronting.Poor chromatographic conditions or column degradation.Optimize the mobile phase composition and pH. Ensure the column is properly equilibrated. Use a guard column to protect the analytical column.

Data Presentation

Table 1: Influence of Experimental Conditions on the Photodegradation of this compound (Illustrative Data)

ConditionParameterDegradation (%) after 24h Exposure
Light Source Dark Control< 2%
White Light (Cool White Fluorescent)35%
UV-A Light (365 nm)75%
pH pH 4.045%
pH 7.025%
pH 9.055%
Additives Control (in Water)30%
+ Iron (FeCl₃)60%
+ Vitamin B650%

Note: This table presents illustrative data based on qualitative findings from the literature to demonstrate expected trends. Actual results will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a relevant buffer) at a known concentration.

    • Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber equipped with a light source that provides a combination of visible and UV light.

    • The recommended total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the samples immediately using a validated stability-indicating analytical method, such as HPLC-UV.

    • Quantify the remaining concentration of this compound and identify and quantify any major degradation products.

  • Data Evaluation:

    • Compare the degradation of the light-exposed sample to the dark control to differentiate between photodegradation and thermal degradation.

    • Calculate the percentage of degradation over time.

Protocol 2: HPLC Method for Analysis
  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM sodium acetate, pH 3.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Analysis:

    • Inject the prepared standards and the samples from the photostability study.

    • Integrate the peak areas and determine the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

Troubleshooting_Photodegradation start Start: Inconsistent Results or Unexpected Degradation Observed check_light Step 1: Verify Light Exposure Conditions start->check_light light_ok Consistent and Calibrated? check_light->light_ok check_temp Step 2: Evaluate Temperature Control light_ok->check_temp Yes recalibrate Action: Recalibrate Light Source and Ensure Uniform Exposure light_ok->recalibrate No temp_ok Is Temperature Stable and Monitored? check_temp->temp_ok check_solution Step 3: Assess Solution Stability temp_ok->check_solution Yes implement_temp_control Action: Use Temperature-Controlled Chamber and Dark Controls temp_ok->implement_temp_control No solution_ok Are pH, Solvents, and Additives Controlled? check_solution->solution_ok check_analytical Step 4: Review Analytical Method solution_ok->check_analytical Yes optimize_solution Action: Adjust pH, Use High-Purity Solvents, and Consider Impact of Additives solution_ok->optimize_solution No analytical_ok Is the Method Stability-Indicating? check_analytical->analytical_ok validate_method Action: Validate HPLC Method for Specificity and Stability analytical_ok->validate_method No resolved Issue Resolved analytical_ok->resolved Yes recalibrate->check_light implement_temp_control->check_temp optimize_solution->check_solution validate_method->check_analytical

Caption: Troubleshooting workflow for investigating the light-induced degradation of this compound.

Technical Support Center: Indole-3-acetic acid sodium salt (IAA-Na) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole-3-acetic acid sodium salt (IAA-Na). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of IAA-Na under various experimental conditions, with a focus on the effects of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Stability Overview

Indole-3-acetic acid sodium salt, a salt of the primary plant hormone auxin, is susceptible to degradation under certain conditions. The stability of IAA-Na in solution is influenced by several factors, most notably pH, light, and temperature. Understanding these factors is critical for obtaining reliable and reproducible experimental results.

In aqueous solutions, IAA-Na stability is significantly pH-dependent. Generally, it is most stable in a slightly acidic to neutral pH range. Extreme acidic and alkaline conditions, as well as exposure to light, can lead to the degradation of the molecule, resulting in a loss of biological activity and the formation of various decomposition products.

Quantitative Data on Stability

While comprehensive kinetic data across a wide range of pH values is limited in publicly available literature, the following table summarizes the known stability characteristics of Indole-3-acetic acid (IAA) and its sodium salt.

ParameterConditionObservationReference
pH Stability pH 2Approximately 10-15% decomposition when autoclaved at 120°C for 10 minutes.[1]
pH 4 to 10Stable to autoclaving at 120°C for 10 minutes.[1]
pH ≥ 9Measurable hydrolysis of ester conjugates of IAA occurs within a few hours.[2][3]
Photostability White LightSignificant degradation, which is accelerated by the presence of nutrient salts, particularly iron.[4]
Yellow Light FilterDegradation can be virtually eliminated.
Solution Storage Aqueous Solution (e.g., PBS pH 7.2)Not recommended for storage for more than one day.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of IAA-Na solutions.

Q1: My freshly prepared IAA-Na solution has a pink or brownish tint. What does this indicate and can I still use it?

A1: A pink or brownish discoloration is a common indicator of IAA-Na degradation, often due to oxidation or photodegradation. This can be triggered by exposure to light, high pH, or the presence of certain metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in an amber vial or a container wrapped in aluminum foil.

    • Check pH: Ensure the pH of your solvent is within the stable range (ideally slightly acidic to neutral, pH 4-7). Adjust the pH if necessary using a suitable buffer.

    • Solvent Quality: Use high-purity, deionized water or an appropriate buffer to minimize contaminants that could catalyze degradation.

    • Usage Recommendation: It is strongly advised to use freshly prepared solutions. If discoloration is observed, it is best to discard the solution and prepare a new one to ensure the accuracy of your experimental results, as the concentration of active IAA-Na will be lower than intended.

Q2: I observe a precipitate forming in my IAA-Na stock solution after a short period of storage. What is causing this?

A2: Precipitation can occur for a few reasons:

  • Low pH: Indole-3-acetic acid (the free acid form) is less soluble in water than its sodium salt. If the pH of the solution drops significantly, the sodium salt can convert to the less soluble free acid, causing it to precipitate out of the solution.

  • Concentration: The concentration of your stock solution may be too high for the storage conditions (e.g., temperature).

  • Contamination: Contamination of the solution could lead to the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution. If it is acidic, adjust it to a neutral or slightly alkaline pH to redissolve the precipitate, though some degradation may have already occurred.

    • Review Concentration: Ensure your stock solution concentration is within the recommended solubility limits for the solvent and storage temperature.

    • Storage: Store stock solutions at the recommended temperature (typically 2-8°C for short-term and -20°C for longer-term, though aqueous solutions are not recommended for long-term storage).

    • Filtration: If you suspect contamination, you can filter the solution through a 0.22 µm filter after preparation.

Q3: My experiments are showing inconsistent or lower-than-expected biological activity. Could this be related to IAA-Na stability?

A3: Yes, a loss of biological activity is a primary consequence of IAA-Na degradation.

  • Troubleshooting Flow: The following diagram illustrates a logical workflow to troubleshoot issues related to the loss of biological activity.

    G A Inconsistent/Low Biological Activity Observed B Was the IAA-Na solution freshly prepared? A->B C Prepare a fresh solution for each experiment. B->C No D How was the solution prepared and stored? B->D Yes K Re-evaluate experimental results with fresh, properly prepared solution. C->K E Protected from light? D->E F Store in amber vials or wrap in foil. E->F No G What was the pH of the solvent/buffer? E->G Yes F->K H Use a buffer in the optimal pH range (4-7). G->H Outside optimal range I Was the solution autoclaved at an inappropriate pH? G->I Within optimal range H->K J Autoclave only within pH 4-10. Avoid autoclaving at pH < 4. I->J Yes I->K No J->K

    Troubleshooting workflow for loss of biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Indole-3-acetic acid sodium salt solutions?

A1: For short-term storage of aqueous solutions (not exceeding one day), a slightly acidic to neutral pH range of 4 to 7 is recommended to minimize degradation. The compound is known to be stable to autoclaving within a pH range of 4 to 10.[1] However, for routine experimental use, preparing fresh solutions is the best practice.

Q2: How should I prepare a stock solution of IAA-Na?

A2: It is recommended to prepare a stock solution in a solvent such as ethanol or DMSO, in which IAA-Na is more stable, especially for longer-term storage at -20°C. For aqueous solutions for immediate use, dissolve the IAA-Na powder in high-purity water or a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. Always protect the solution from light.

Q3: What are the primary degradation products of IAA-Na at different pH values?

A3: The exact chemical degradation pathways of IAA under abiotic conditions are complex and can result in a variety of products.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, decarboxylation can be a primary degradation route, potentially leading to the formation of 3-methylindole (skatole).

  • Alkaline Conditions (pH > 9): In alkaline solutions, the indole ring is more susceptible to oxidation, which can lead to the formation of various oxindoles and other oxidized derivatives. For ester conjugates of IAA, hydrolysis to free IAA and the corresponding alcohol is a major reaction.[2][3]

  • Photodegradation: Exposure to light, especially in the presence of photosensitizers, can lead to the formation of products such as 3-methyldioxindole.

Q4: Can I autoclave my media containing IAA-Na?

A4: Yes, but with caution. IAA is stable to autoclaving (120°C for 10 minutes) in solutions with a pH between 4 and 10.[1] However, at a pH of 2, approximately 10-15% decomposition has been observed under the same conditions.[1] Therefore, it is crucial to ensure your medium's pH is within the stable range before autoclaving. For sensitive applications, filter-sterilizing a concentrated stock of IAA-Na and adding it to the autoclaved and cooled medium is a safer alternative.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of IAA-Na

  • Weighing: Accurately weigh out the required amount of IAA-Na powder (Molecular Weight can be found on the product's certificate of analysis) in a fume hood. For a 10 mM solution in 10 mL, you would need approximately 19.72 mg.

  • Dissolving: In a light-protected container (e.g., an amber vial or a clear vial wrapped in foil), add a portion of the final volume of high-purity water or a suitable buffer (e.g., PBS, pH 7.2).

  • Mixing: Add the weighed IAA-Na powder to the solvent and vortex or stir until fully dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with the solvent.

  • pH Check (Optional but Recommended): Check the pH of the final solution and adjust if necessary.

  • Use: Use the solution immediately for your experiments. Do not store aqueous solutions for more than 24 hours at 2-8°C.

Protocol 2: Assessing the Stability of an IAA-Na Solution via UV-Vis Spectrophotometry

This protocol provides a basic method to monitor the degradation of IAA-Na over time.

  • Preparation: Prepare an aqueous solution of IAA-Na (e.g., 0.1 mM in a chosen buffer) in a light-protected container.

  • Initial Scan: Immediately after preparation, take a UV-Vis spectrum of the solution from 200 to 400 nm. IAA has characteristic absorption peaks at approximately 222, 280, and 290 nm. Record the absorbance at the 280 nm peak.

  • Incubation: Aliquot the solution into separate, sealed, light-protected containers and store them under the conditions you wish to test (e.g., different pH values, temperatures, or light exposures).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot and record its UV-Vis spectrum.

  • Analysis: A decrease in the absorbance at 280 nm over time is indicative of IAA degradation. You can plot the absorbance versus time to visualize the degradation kinetics. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Signaling Pathway and Degradation Logic

The following diagram illustrates the general factors leading to the degradation of Indole-3-acetic acid sodium salt.

G cluster_0 Factors Influencing Stability cluster_1 Degradation Triggers cluster_2 Consequences A Indole-3-acetic acid sodium salt (Aqueous Solution) B Low pH (<4) (e.g., Acidic Buffers) A->B C High pH (>9) (e.g., Alkaline Buffers) A->C D Light Exposure (Especially UV and White Light) A->D E Presence of Oxidizing Agents or Metal Ions (e.g., Fe) A->E F Degradation Products (e.g., Skatole, Oxindoles) B->F C->F D->F E->F G Loss of Biological Activity F->G

Factors leading to the degradation of IAA-Na.

References

Technical Support Center: Troubleshooting IAA Sodium Salt in In-Vitro Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Indole-3-acetic acid (IAA) sodium salt in in-vitro cultures.

Frequently Asked Questions (FAQs)

1. What is IAA sodium salt and why is it used in in-vitro cultures?

Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that plays a crucial role in various aspects of plant growth and development, including cell enlargement, division, and tissue differentiation.[1][2][3][4][5] The sodium salt of IAA is often used in in-vitro cultures because it is more readily soluble in water than the free acid form.[6] It is a vital supplement in growth media formulations like Murashige and Skoog (MS) medium to induce callus formation, and promote the development of organs such as shoots and roots.[1][3][4][5]

2. What are the most common problems associated with using IAA sodium salt?

The most prevalent issues encountered when using IAA sodium salt in in-vitro cultures are related to its inherent instability. IAA is sensitive to light, heat (especially during autoclaving), and the chemical composition of the culture medium, which can lead to its degradation and loss of biological activity.[7][8][9][10] This degradation can result in inconsistent experimental outcomes, such as poor root induction or callus growth.

3. How should IAA sodium salt stock solutions be prepared and stored?

To prepare a stock solution, dissolve the IAA sodium salt powder in sterile distilled water. For the free acid form of IAA, a small amount of 95% ethanol or 1N NaOH may be required to aid dissolution before bringing it to the final volume with distilled water.[2][11] It is recommended to prepare concentrated stock solutions (e.g., 1 mg/mL) and then dilute them to the desired final concentration in the culture medium. Stock solutions should be stored in a refrigerator at 2-8°C, and for long-term storage, at -20°C. To prevent photodegradation, always store stock solutions in amber or foil-wrapped bottles.

4. Can I autoclave media containing IAA sodium salt?

Autoclaving can lead to significant degradation of IAA. Studies have shown that the concentration of IAA in autoclaved MS medium can be reduced by as much as 40%.[8] To minimize degradation, it is best to filter-sterilize the IAA stock solution using a 0.2 µm filter and add it to the autoclaved medium after it has cooled to about 55°C.

5. Why are my explants not forming roots with IAA sodium salt?

Poor root induction can be due to several factors:

  • Degradation of IAA: As mentioned, IAA is unstable. If the medium was autoclaved with IAA or exposed to light for extended periods, the effective concentration of the hormone might be too low.

  • Inappropriate Concentration: The optimal concentration of IAA for rooting is species-dependent. You may need to perform a dose-response experiment to determine the ideal concentration for your specific plant material.

  • Imbalance with other hormones: The ratio of auxins to cytokinins is critical. A high auxin-to-cytokinin ratio generally favors root formation.

  • Genotype of the explant: Some plant species or varieties are naturally more recalcitrant to in-vitro rooting.

6. How does the stability of IAA sodium salt compare to other auxins like IBA and NAA?

Indole-3-butyric acid (IBA) and α-naphthaleneacetic acid (NAA) are synthetic auxins that are generally more stable than IAA.[7][12][13] IBA is significantly more stable than IAA to autoclaving, with a loss of about 20% compared to 40% for IAA.[8] In liquid MS medium under light, IAA concentration can be reduced by over 97% after 20 days, while IBA is more stable.[8] Due to its higher stability, IBA is often more effective than IAA for inducing rooting in many plant species.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Root Induction

Symptoms:

  • Explants fail to produce roots.

  • Rooting is sporadic and not reproducible across experiments.

  • Callus forms at the base of the explant instead of roots.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
IAA Degradation 1. Filter-sterilize IAA: Prepare a concentrated stock solution of IAA sodium salt, filter-sterilize it through a 0.2 µm syringe filter, and add it to the autoclaved medium after it has cooled to approximately 55°C. 2. Protect from light: Store stock solutions in amber bottles and keep culture vessels in a growth chamber with controlled light conditions. Consider using colored culture vessels to reduce light exposure. 3. Prepare fresh media: Use freshly prepared media for each experiment to ensure the potency of the IAA.
Suboptimal IAA Concentration 1. Conduct a dose-response experiment: Test a range of IAA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to determine the optimal level for your specific plant species and explant type. 2. Combine with other auxins: In some cases, a combination of IAA with a more stable auxin like IBA or NAA can be more effective for root induction.
Hormone Imbalance 1. Adjust the auxin-to-cytokinin ratio: A high auxin-to-cytokinin ratio generally promotes rooting. If your multiplication medium contained high levels of cytokinins, residual effects might inhibit rooting. Ensure the rooting medium has a significantly higher concentration of auxin relative to any cytokinins. 2. Use a hormone-free medium for a subculture: Before transferring to the rooting medium, subculture the shoots on a hormone-free medium for a short period to reduce the carry-over effects of cytokinins.
Genotypic Variation 1. Try alternative auxins: If IAA is ineffective, test more stable auxins like IBA or NAA, which are often more potent for rooting difficult-to-root species. 2. Optimize other culture conditions: Adjust the basal salt composition of the medium (e.g., use half-strength MS), the sugar concentration, and the physical environment (e.g., temperature, light intensity, and photoperiod).
Issue 2: Callus Proliferation Instead of Organogenesis

Symptoms:

  • Explants produce undifferentiated callus tissue instead of the desired shoots or roots.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Auxin-to-Cytokinin Ratio 1. Modify hormone concentrations: An intermediate auxin-to-cytokinin ratio often favors callus production. To promote shoot formation, increase the cytokinin concentration relative to the auxin. For root formation, increase the auxin concentration. 2. Systematic testing: Design experiments with varying concentrations of both IAA and a cytokinin (e.g., BAP or Kinetin) to identify the optimal ratio for organogenesis in your system.
High Auxin Concentration 1. Reduce IAA concentration: Excessively high concentrations of auxins can sometimes lead to callus formation and inhibit organized development. Try reducing the IAA concentration in your medium.
Explant Source and Age 1. Select appropriate explants: The developmental stage and source of the explant material can significantly influence its response in culture. Younger, more juvenile tissues are often more responsive to regeneration protocols.

Quantitative Data on IAA Stability

The following tables summarize the quantitative data on the stability of IAA under different conditions.

Table 1: Effect of Autoclaving on Auxin Concentration in MS Medium

AuxinConcentration Loss After Autoclaving
IAA 40%[8]
IBA 20%[8]

Table 2: Degradation of Auxins in Liquid MS Medium After 20 Days

ConditionIAA Concentration LossIBA Concentration Loss
Light >97%[8]~60%[8]
Dark ~70%[8]~30%[8]

Table 3: Factors Influencing IAA Degradation in Culture Media

FactorEffect on IAA Stability
Light Accelerates degradation[9][10]
MS Salts Promote degradation, with iron being a major contributor[9][10][12]
pH Higher pH (around 7) can decrease the rate of light-catalyzed degradation[10]

Experimental Protocols

Protocol 1: Preparation of IAA Sodium Salt Stock Solution (1 mg/mL)

Materials:

  • Indole-3-acetic acid sodium salt powder

  • Sterile, purified water (e.g., Type I water)

  • Sterile 50 mL conical tube or volumetric flask

  • Sterile 0.2 µm syringe filter

  • Sterile syringe

  • Sterile storage bottles (amber or foil-wrapped)

Procedure:

  • Weigh 50 mg of IAA sodium salt powder and transfer it to the sterile 50 mL conical tube.

  • Add approximately 40 mL of sterile, purified water to the tube.

  • Vortex or gently swirl the tube until the powder is completely dissolved.

  • Bring the final volume to 50 mL with sterile, purified water.

  • Attach the sterile 0.2 µm syringe filter to a sterile syringe.

  • Draw the IAA solution into the syringe and filter-sterilize it into a sterile amber or foil-wrapped storage bottle.

  • Label the bottle with the name of the solution, concentration, preparation date, and your initials.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Troubleshooting Poor Root Induction

This protocol outlines a systematic approach to troubleshoot poor rooting response when using IAA sodium salt.

Step 1: Verify and Optimize IAA Preparation and Handling

  • Ensure that the IAA stock solution was filter-sterilized and added to the autoclaved medium after it had cooled.

  • Confirm that the stock solution has been stored correctly (refrigerated, protected from light) and is not expired.

  • Prepare fresh rooting medium with a freshly prepared or properly stored IAA stock solution.

Step 2: Conduct a Dose-Response Experiment

  • Prepare rooting media with a range of IAA sodium salt concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Culture a set of uniform shoots on each concentration.

  • After a defined period (e.g., 4 weeks), record the rooting percentage, number of roots per shoot, and root length.

  • Analyze the data to determine the optimal IAA concentration.

Step 3: Evaluate the Auxin-to-Cytokinin Ratio

  • If shoots were previously cultured on a medium containing cytokinins, subculture them on a hormone-free MS medium for one passage (e.g., 2-3 weeks) before transferring them to the rooting medium.

  • Ensure the rooting medium is either cytokinin-free or has a very high auxin-to-cytokinin ratio.

Step 4: Test Alternative Auxins

  • If optimizing IAA concentration does not improve rooting, set up an experiment to compare the efficacy of IAA with more stable auxins like IBA and NAA at their respective optimal concentrations.

Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core nuclear auxin signaling pathway. In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, allowing the ARFs to activate or repress the transcription of target genes.[7][8][12][13]

AuxinSignaling cluster_nucleus Nucleus cluster_no_auxin Low Auxin Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes binding to TIR1/AFB SCF SCF Complex TIR1_AFB->SCF Part of SCF->Aux_IAA Targets ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin Response Element (ARE) ARF->DNA Binds Gene_Expression Gene Expression ARF->Gene_Expression Activates/Represses DNA->Gene_Expression Leads to

Caption: Core nuclear auxin signaling pathway.

Experimental Workflow: Troubleshooting Poor Rooting

This diagram outlines a logical workflow for troubleshooting poor root induction in in-vitro cultures when using IAA sodium salt.

TroubleshootingWorkflow start Start: Poor Rooting Observed check_IAA Step 1: Verify IAA Preparation & Handling start->check_IAA dose_response Step 2: Conduct Dose-Response Experiment check_IAA->dose_response hormone_ratio Step 3: Evaluate Auxin/Cytokinin Ratio dose_response->hormone_ratio alt_auxins Step 4: Test Alternative Auxins (IBA, NAA) hormone_ratio->alt_auxins optimize_conditions Step 5: Optimize Other Culture Conditions alt_auxins->optimize_conditions success Success: Rooting Improved optimize_conditions->success If successful fail Problem Persists: Consult Literature/Expert optimize_conditions->fail If unsuccessful

Caption: Workflow for troubleshooting poor rooting.

References

Technical Support Center: Indole-3-acetic Acid (IAA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Indole-3-acetic acid (IAA) in stock solutions.

Troubleshooting Guide: Preventing IAA Precipitation

Issue: Precipitate forms in my IAA stock solution upon preparation or storage.

This is a common issue arising from the low aqueous solubility of Indole-3-acetic acid in its protonated form. The following guide provides a systematic approach to troubleshooting and preventing this problem.

Question 1: How are you preparing your IAA stock solution?

The initial dissolution method is critical for preventing precipitation. IAA is sparingly soluble in neutral or acidic aqueous solutions but readily dissolves in organic solvents or alkaline solutions.

  • Option A: Using an organic solvent. This is a common and effective method.

  • Option B: Using an alkaline solution. This method is preferred when organic solvents may interfere with downstream applications.

  • Option C: Dissolving directly in water or buffer. This method is likely to fail and result in precipitation.

Question 2: Are you experiencing precipitation when diluting your organic stock solution into an aqueous medium?

Precipitation upon dilution of an organic stock into aqueous buffers (e.g., cell culture media) is a frequent problem. This occurs because the IAA, which was soluble in the concentrated organic solvent, becomes insoluble as the solvent is diluted and the pH of the final solution is not sufficiently alkaline to maintain its solubility.

To address this, consider the following:

  • Use a minimal amount of organic solvent for the initial stock. This will reduce the final concentration of the organic solvent in your working solution.

  • Add the organic stock solution to the aqueous medium slowly while stirring. This can help to disperse the IAA and prevent localized high concentrations that are prone to precipitation.

  • Adjust the pH of the final aqueous solution. If your experimental conditions allow, raising the pH of the final medium can increase the solubility of IAA.

Question 3: What are your storage conditions for the IAA stock solution?

Improper storage can lead to the degradation of IAA, which may result in the formation of insoluble byproducts.

  • Temperature: Stock solutions should be stored at low temperatures. For short-term storage (a few weeks), 2-8°C is acceptable. For long-term storage, -20°C is recommended.[1][2]

  • Light: IAA is sensitive to light and can degrade upon exposure.[3] Stock solutions should be stored in amber or foil-wrapped vials to protect them from light.

Frequently Asked Questions (FAQs)

Q1: Why does my Indole-3-acetic acid precipitate out of solution?

Indole-3-acetic acid is a weak acid with a carboxylic acid functional group. In neutral or acidic aqueous solutions, this group is protonated, making the molecule less polar and thus poorly soluble in water.[4] Precipitation occurs when the concentration of IAA exceeds its solubility limit under the given conditions (pH, temperature, and solvent).

Q2: What is the best solvent to dissolve IAA?

The choice of solvent depends on the experimental application.

  • For general use and high concentration stock solutions, polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are excellent choices.[3]

  • If organic solvents must be avoided, dissolving IAA in a small amount of 1N sodium hydroxide (NaOH) or potassium hydroxide (KOH) before diluting with water is a highly effective method.[5][6] This deprotonates the carboxylic acid group, forming a much more water-soluble salt.

Q3: How does pH affect the solubility of IAA?

The solubility of IAA in aqueous solutions is highly dependent on pH. At alkaline pH levels, the carboxylic acid group of IAA becomes deprotonated, forming the more soluble indole-3-acetate anion.[4][7] Therefore, increasing the pH of the solution will increase the solubility of IAA.

Q4: Can I autoclave my media after adding IAA?

It is generally not recommended to autoclave media containing IAA. While some studies have shown crude extracts of IAA to be heat-stable, pure IAA can be sensitive to the high temperatures and pressures of autoclaving, which may lead to degradation. It is best practice to prepare a concentrated, filter-sterilized stock solution of IAA and add it to the autoclaved and cooled medium.

Q5: How should I store my IAA stock solution to ensure its stability?

To maintain the stability and efficacy of your IAA stock solution, adhere to the following storage guidelines:

  • Temperature: Store at -20°C for long-term stability.[1][2]

  • Light Protection: Always store in a light-protected container, such as an amber vial or a clear vial wrapped in aluminum foil.[3]

  • Aliquoting: For frequently used solutions, consider aliquoting the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of Indole-3-acetic Acid in Various Solvents

SolventSolubilityReference
WaterInsoluble/Slightly Soluble (1.5 g/L at 20°C)[8]
Ethanol~50 mg/mL[3][8]
Dimethyl Sulfoxide (DMSO)~125 mg/mL (with sonication)
1N NaOHReadily Soluble[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2) (as Sodium Salt)~10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of an Ethanol-Based IAA Stock Solution

  • Weighing: Accurately weigh the desired amount of IAA powder in a sterile container.

  • Dissolution: Add a small volume of 95-100% ethanol to the IAA powder. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of IAA in 10 mL of ethanol.

  • Mixing: Gently swirl or vortex the solution until the IAA is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with ethanol.

  • Storage: Store the sterilized stock solution in a light-protected container at -20°C.

Protocol 2: Preparation of an Aqueous IAA Stock Solution using NaOH

  • Weighing: Accurately weigh the desired amount of IAA powder in a sterile container.

  • Initial Dissolution: Add a small volume of 1N NaOH dropwise to the IAA powder while gently swirling. Use the minimum volume necessary to completely dissolve the powder.

  • Dilution: Once the IAA is dissolved, add sterile, deionized water to reach the desired final concentration. For example, to make a 1 mg/mL stock solution, dissolve 10 mg of IAA in a minimal amount of 1N NaOH and then bring the final volume to 10 mL with sterile water.

  • pH Adjustment (Optional but Recommended): If necessary for your application, adjust the pH of the stock solution to a neutral or desired level using a suitable buffer or dilute acid. Be cautious, as lowering the pH may cause precipitation if the IAA concentration is high.

  • Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Storage: Store the sterilized stock solution in a light-protected container at -20°C.

Mandatory Visualizations

Troubleshooting_Workflow start Start: IAA Precipitation Issue prep_method How is the stock solution prepared? start->prep_method solvent_choice Solvent Choice prep_method->solvent_choice water_direct Directly in Water/Buffer solvent_choice->water_direct Incorrect organic_solvent Organic Solvent (Ethanol/DMSO) solvent_choice->organic_solvent Correct alkaline_solution Alkaline Solution (NaOH/KOH) solvent_choice->alkaline_solution Correct dilution_issue Precipitation upon dilution? storage_issue Check Storage Conditions dilution_issue->storage_issue No solution2 Solution: Add stock slowly to medium, minimize organic solvent volume dilution_issue->solution2 Yes solution3 Solution: Store at -20°C in a light-protected container storage_issue->solution3 solution1 Solution: Use Organic Solvent or Alkaline Method water_direct->solution1 organic_solvent->dilution_issue alkaline_solution->dilution_issue

Caption: Troubleshooting workflow for IAA precipitation.

IAA_Solubility_Pathway cluster_IAA Indole-3-acetic Acid (IAA) cluster_conditions Solution Conditions cluster_result Result IAA_structure R-COOH (Protonated Form) neutral_acidic Neutral/Acidic Aqueous Solution (e.g., Water, PBS pH < 7) IAA_structure->neutral_acidic alkaline Alkaline Aqueous Solution (e.g., NaOH) IAA_structure->alkaline organic Organic Solvent (e.g., Ethanol, DMSO) IAA_structure->organic insoluble Insoluble -> Precipitation neutral_acidic->insoluble soluble Soluble -> Clear Solution alkaline->soluble organic->soluble

Caption: Logical relationship of IAA solubility.

References

Technical Support Center: Indole-3-Acetic Acid (IAA) Sodium Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding microbial contamination in Indole-3-Acetic Acid (IAA) sodium salt solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: Microbial Contamination

Microbial contamination of your IAA sodium salt solution can compromise experimental results. This guide will help you identify, resolve, and prevent contamination.

Problem: Visible signs of contamination in the IAA solution.

  • Symptoms:

    • The solution appears cloudy or turbid.[]

    • A thin film or clumps are visible on the surface or at the bottom of the container.[]

    • The color of the solution has changed unexpectedly (e.g., yellowing or turning pink).[2]

    • An unpleasant or sour odor is detected.[3]

  • Possible Causes:

    • Improper aseptic technique: Introduction of airborne microbes during preparation or handling.

    • Contaminated equipment: Use of non-sterile glassware, pipette tips, or filter units.

    • Contaminated water or reagents: The water or other solvents used to prepare the solution were not sterile.

    • Endogenous contamination: The powdered IAA sodium salt itself may have been contaminated, although this is less common with high-purity grades.

  • Solutions:

    • Discard the contaminated solution immediately. Do not attempt to salvage it, as microbial byproducts can interfere with your experiments even if the microbes are killed.

    • Review your aseptic technique. Ensure all manipulations are performed in a laminar flow hood.

    • Re-sterilize all glassware and equipment. Autoclave all glassware and use sterile, disposable plastics.

    • Use sterile, high-purity water. Use water that has been sterilized by autoclaving or filtration.

    • Prepare a fresh solution following the detailed experimental protocol below.

Problem: No visible contamination, but experimental results are inconsistent or unexpected.

  • Symptoms:

    • Reduced or no biological activity of the IAA.

    • High variability between replicates.

    • Unexpected changes in cell morphology or growth in cell culture experiments.

  • Possible Causes:

    • Low-level or cryptic contamination: Contamination by microbes that do not cause obvious turbidity, such as some slow-growing bacteria or mycoplasma.

    • Degradation of IAA: The IAA may have been degraded by microbial enzymes. Several common laboratory bacteria, such as Pseudomonas and Burkholderia species, possess gene clusters (e.g., the iac operon) that enable them to catabolize IAA.[4]

  • Solutions:

    • Perform a sterility test: Plate a small aliquot of your IAA solution on a general-purpose nutrient agar plate and incubate at 30-37°C for 24-48 hours. Any microbial growth indicates contamination.

    • Microscopic examination: Place a drop of the solution on a microscope slide and examine under high magnification for the presence of bacteria or yeast.[2]

    • Filter-sterilize the solution again: If you suspect low-level contamination, you can try to re-filter the solution through a 0.22 µm filter, but it is generally better to prepare a fresh batch.

    • Consider using antimicrobial agents: For long-term experiments, the addition of antibiotics can be a preventative measure. However, their compatibility with your specific experimental system must be validated.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: How should I dissolve IAA sodium salt?

    • IAA sodium salt is generally soluble in water. For IAA free acid, which is poorly soluble in neutral water, it is recommended to first dissolve it in a small amount of 1N NaOH to deprotonate the carboxylic acid, and then dilute it with your desired aqueous buffer (e.g., PBS).[5] Alternatively, it can be dissolved in organic solvents like ethanol or DMSO and then diluted, but care must be taken to ensure the final concentration of the organic solvent is not toxic to the experimental system.[6]

  • Q2: What is the best way to sterilize my IAA sodium salt solution?

    • IAA is heat-labile and can be significantly degraded by autoclaving.[3][7] Therefore, filter sterilization is the recommended method. Use a sterile syringe filter with a pore size of 0.22 µm or 0.2 µm to sterilize the solution.[6]

  • Q3: How should I store my sterile IAA sodium salt stock solution?

    • Aqueous stock solutions are not recommended for long-term storage and should ideally be used within a day.[8] For longer storage, it is best to store aliquots at -20°C for up to a few months. Protect the solution from light, as IAA is also light-sensitive.

Contamination and Stability

  • Q4: I see a white precipitate in my IAA solution after storage at -20°C. Is it contaminated?

    • While it could be a sign of contamination, it is more likely that the IAA sodium salt has precipitated out of the solution upon freezing, especially if it is a concentrated stock. Try warming the solution to room temperature and vortexing to see if the precipitate redissolves. If it does not, it may be a sign of degradation or contamination.

  • Q5: My IAA solution has turned a pinkish or brownish color. What does this mean?

    • Color changes can be an indicator of microbial contamination, particularly by fungi, or it could be a sign of oxidative degradation of the IAA itself.[2] In either case, it is best to discard the solution and prepare a fresh batch.

  • Q6: Can I add antibiotics to my IAA solution to prevent contamination?

    • Yes, antibiotics can be added to inhibit bacterial growth, and antifungals can be used for fungal contamination.[][9] However, it is crucial to:

      • Add the antimicrobial agent after filter sterilization of the IAA solution.

      • Ensure the chosen antimicrobial is stable at the pH of your solution and does not interfere with your experiment.

      • Determine the optimal concentration, as high levels can be phytotoxic in plant studies.[10]

    • Commonly used antibiotics in plant tissue culture include carbenicillin, cefotaxime, and kanamycin.[10]

Experimental Protocols

Protocol for Preparation of a Sterile 1 mg/mL IAA Sodium Salt Stock Solution

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of high-purity IAA sodium salt powder.

  • Dissolution: Transfer the powder to a sterile container (e.g., a 150 mL sterile conical flask). Add 100 mL of sterile, purified water (e.g., Milli-Q water or water for injection).

  • Mixing: Gently swirl the container until the IAA sodium salt is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Sterilization:

    • Draw the solution into a sterile syringe of an appropriate volume.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a sterile, light-protected storage bottle (e.g., an amber bottle).

  • Storage:

    • Label the bottle with the contents, concentration, and date of preparation.

    • For immediate use, store at 2-8°C for no longer than 24 hours.

    • For longer-term storage, dispense into sterile microcentrifuge tubes in single-use aliquots and store at -20°C, protected from light.

Data Presentation

Table 1: Stability of Indole-3-Acetic Acid (IAA) in Liquid Murashige and Skoog (MS) Medium Under Different Conditions.

This table summarizes the degradation of IAA over time, which can be exacerbated by microbial contamination that alters pH and releases degradative enzymes.

Days of Incubation% IAA Remaining (Light Incubation)% IAA Remaining (Dark Incubation)
0100%100%
10~20%~50%
20<3%~30%
30Not Detectable~20%

Data adapted from Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802. Note: The original study did not investigate microbial contamination directly, but the degradation rates highlight the instability of IAA in nutrient-rich media where microbes could thrive.[7][11]

Visualizations

Workflow for Preparing a Sterile IAA Sodium Salt Solution

G cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage weigh Weigh IAA Sodium Salt dissolve Dissolve in Sterile Water weigh->dissolve draw Draw into Syringe dissolve->draw Complete Dissolution filter Filter through 0.22 µm Filter draw->filter dispense Dispense into Sterile Aliquots filter->dispense Sterile Solution store Store at -20°C, Protected from Light dispense->store G IAA Indole-3-Acetic Acid (IAA) OxIAA 2-Oxindole-3-Acetic Acid IAA->OxIAA iacA (oxygenase) DOAA 3-Hydroxy-2-oxindole-3-acetic acid OxIAA->DOAA iacE Catechol Catechol DOAA->Catechol iacC Metabolism Central Metabolism Catechol->Metabolism Further Degradation

References

Validation & Comparative

A Comparative Guide: Sodium 2-(1H-indol-3-yl)acetate vs. Indole-3-butyric Acid (IBA) for Rooting Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and plant sciences, the selection of an appropriate auxin is critical for successful adventitious root formation. This guide provides an objective comparison of Sodium 2-(1H-indol-3-yl)acetate, a salt of Indole-3-acetic acid (IAA), and Indole-3-butyric acid (IBA), supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in various growth and developmental processes. This compound, as a salt of IAA, provides a more soluble form of this primary auxin. Indole-3-butyric acid (IBA), while also found in some plant species, is a widely used synthetic auxin renowned for its efficacy in promoting rooting. The primary distinction between the two lies in their chemical stability; IBA is generally more resistant to degradation by plant tissues and external factors compared to IAA, often resulting in a more sustained rooting response.

Quantitative Performance Comparison

Experimental data from studies on various plant species consistently demonstrate the superior performance of IBA in promoting adventitious root formation compared to IAA. The following table summarizes key quantitative findings from comparative studies.

Plant SpeciesAuxinConcentrationRooting Percentage (%)Number of Roots per CuttingRoot Length (cm)Reference
Hardwickia binataIBA2000 mg/L81.6920.44-[1][2]
IAA2000 mg/L70.17--[1][2]
Control0 mg/L10.736.11-[1]
Melissa officinalisIBA1000 mg/L-4.0054.02[3]
IBA5000 mg/L-5.5021.35[3]
IAA1000 mg/L-4.5013.59
IAA5000 mg/L-3.5012.58
Control0 mg/L-2.6710.32[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols from the key comparative studies cited.

Experimental Protocol for Rooting of Hardwickia binata Cuttings

This protocol is based on the methodology described in the study by Kumar et al. (2021).[1][2]

  • Plant Material Preparation: Stem cuttings of Hardwickia binata were prepared with a length of 15 ± 2.5 cm and a diameter of 1-2 cm, ensuring each cutting had 4-5 buds. The cuttings were prepared using sharp secateurs.

  • Auxin Treatment: Stock solutions of IBA and IAA were prepared at concentrations of 0, 200, 500, 1000, 1500, and 2000 mg/L. The auxins were first dissolved in a small amount of methanol, and the final volume was made up with distilled water. The basal ends of the cuttings were treated with the respective auxin solutions.

  • Planting and Culture Conditions: The treated cuttings were planted in polybags filled with a suitable rooting medium and placed in a mist chamber to maintain high humidity.

  • Data Collection and Analysis: After a specified culture period, the cuttings were carefully removed, and data on rooting percentage and the number of roots per cutting were recorded.

Experimental Protocol for Rooting of Melissa officinalis Cuttings

This protocol is adapted from the study on Melissa officinalis L. stem cuttings.[3]

  • Plant Material Preparation: Stem cuttings of Melissa officinalis were collected. Cuttings with at least one bud were used for the experiment.

  • Auxin Treatment: Four different hormones (IAA, IBA, NAA, and GA3) were applied to the cuttings at two different concentrations: 1000 mg/L and 5000 mg/L. A control group with no hormone application was also included.

  • Planting and Culture Conditions: The treated cuttings were planted in a suitable rooting medium.

  • Data Collection and Analysis: After 60 days, ten morphological characteristics, including the number of roots and root length, were measured and statistically analyzed.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these auxins and the typical experimental process, the following diagrams are provided.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IBA IBA IBA_int IBA IBA->IBA_int Transport IAA_ext This compound (IAA) IAA_int IAA IAA_ext->IAA_int Transport Conversion β-oxidation IBA_int->Conversion TIR1_AFB TIR1/AFB Receptor IAA_int->TIR1_AFB Binds to Conversion->IAA_int Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Root_Development Adventitious Root Development Auxin_Response_Genes->Root_Development Leads to

Auxin signaling pathway for root development.

Experimental_Workflow A 1. Plant Material Preparation (Select healthy cuttings of uniform size) B 2. Auxin Treatment Preparation (Prepare solutions of this compound and IBA at various concentrations) A->B C 3. Application of Auxins (Treat basal end of cuttings with prepared solutions) B->C D 4. Planting (Place treated cuttings in a suitable rooting medium) C->D E 5. Incubation (Maintain cuttings in a controlled environment with optimal humidity, temperature, and light) D->E F 6. Data Collection (After a set period, measure rooting percentage, number of roots, and root length) E->F G 7. Data Analysis (Statistically compare the effectiveness of the different treatments) F->G

Typical experimental workflow for a rooting assay.

Conclusion

The available experimental evidence strongly indicates that Indole-3-butyric acid (IBA) is generally a more effective agent for promoting adventitious root formation in a variety of plant species when compared to this compound (IAA). This enhanced efficacy is largely attributed to the greater chemical stability of IBA, which allows for a more prolonged and consistent auxin signal within the plant tissue. While IAA is the primary endogenous auxin responsible for initiating the genetic cascade leading to root development, its rapid degradation can limit its effectiveness when applied exogenously. IBA, on the other hand, is converted to IAA within the plant, providing a slow-release source of the active hormone. For researchers and professionals seeking to optimize rooting protocols, IBA often presents a more reliable and potent option. However, the optimal auxin and its concentration can be species-specific, and empirical testing is recommended to determine the most effective treatment for a particular application.

References

A Comparative Guide to the Efficacy of IAA Sodium Salt and Synthetic Auxins like 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the natural auxin, Indole-3-acetic acid (IAA) sodium salt, and the widely used synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). This document outlines their performance in various applications, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.

Overview: Natural vs. Synthetic Auxins

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in virtually every aspect of their growth and development.[1][2] Its synthetic counterpart, 2,4-D, was one of the first synthetic herbicides developed and is known for its potent and selective herbicidal activity against broadleaf weeds.[3][4] While both mimic the effects of natural auxin, their chemical stability, metabolism, and modes of action differ significantly, leading to distinct applications in research and agriculture.[3][5]

Key Differences at a Glance:

FeatureIAA Sodium Salt (Natural Auxin)2,4-D (Synthetic Auxin)
Primary Function Plant growth and development regulation.[1][2]Primarily used as a selective herbicide for broadleaf weeds.[3][4]
Stability Chemically unstable and rapidly metabolized or inactivated in plants.[1]More stable and persists for longer periods within the plant.[5][6]
Metabolism Quickly inactivated through conjugation and degradation.[3][5]Poorly metabolized by many plants, leading to accumulation and toxicity.[7]
Transport Transported by specific auxin efflux carriers.Poorly transported by auxin efflux carriers.[3]
Applications Primarily used in plant tissue culture for root and callus induction.[8]Widely used in agriculture as a herbicide; also used in tissue culture for callus induction and somatic embryogenesis.[3][9]

Quantitative Data Comparison

The efficacy of IAA and 2,4-D is highly dependent on the plant species, the target tissue, and the concentration used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Efficacy in Callus Induction

Callus induction is a critical step in plant tissue culture for regeneration and genetic transformation. Both IAA and 2,4-D are effective inducers, but optimal concentrations and outcomes vary.

Plant SpeciesExplantAuxin & ConcentrationCallus Induction Rate (%)Reference
Capsicum frutescensHypocotyl2,4-D (0.5 - 5.0 mg/L)>70%[10]
Capsicum frutescensStem2,4-D (2.5 mg/L)87%[10]
Parkia biglobosaStem2,4-D (1.0 mg/L)100%[10]
Nilgirianthus ciliatusLeaf2,4-D (4.0 mg/L) + BAP (0.4 mg/L)89.5%[10]
Triticum aestivum (Wheat)Mature Seeds2,4-D (3.5 mg/L)100% (in Pavon-76 genotype)[11]
Cuminum cyminum (Cumin)Leaf2,4-D (1.0 mg/L)~80% (in light)[12]
Moringa oleiferaCotyledon2,4-D (0.1 mg/L)100%[13]
Chili Pepper (Zunla-1)CotyledonIAA (1 mg/L) + CaREF1 (1 nM)97.2%[14]

Note: BAP (6-Benzylaminopurine) is a cytokinin often used in combination with auxins.

Table 2: Efficacy in Rooting of Cuttings

Auxins are widely used to promote adventitious root formation in cuttings for vegetative propagation.

Plant SpeciesAuxin & Concentration (ppm)Rooting Percentage (%)Reference
Photinia × fraseriControl58.33[15]
Photinia × fraseriIAA (5000)88.33[15]

Note: This table illustrates the general effect of IAA. Comparative quantitative data for 2,4-D in rooting is less common as it is more often associated with herbicidal effects or callus induction.

Table 3: Herbicidal Efficacy of 2,4-D Sodium Salt

The primary application of 2,4-D is as a selective herbicide. Its efficacy varies depending on the weed species and application rate.

Weed Species2,4-D Sodium Salt Concentration (g/ha)EffectReference
Avena ludoviciana500Complete germination inhibition[16]
Phalaris minor500Complete germination inhibition[16]
Triticum aestivum (Wheat)40Complete radicle emergence inhibition[16]
Medicago denticulata500>75% control[17][18]
Rumex dentatus500~60% control[17][18]

Experimental Protocols

Standardized bioassays are essential for accurately comparing the efficacy of different auxins.

Adventitious Root Formation Assay

Objective: To quantify the dose-dependent effect of a test compound on the initiation and development of adventitious roots from stem cuttings.[15]

Materials:

  • Plant material (e.g., softwood cuttings of a model species like mung bean or a target commercial plant).[15]

  • Test compounds (IAA sodium salt, 2,4-D) dissolved in a suitable solvent.[15]

  • Rooting substrate (e.g., perlite, vermiculite, or a sand-peat mixture).

  • Trays or pots for planting.

  • Controlled environment chamber or greenhouse.

Methodology:

  • Preparation of Cuttings: Take uniform stem cuttings (typically 10-15 cm long with 2-4 nodes) from healthy, actively growing mother plants. Remove the lower leaves.

  • Treatment Application: The basal end of the cuttings is dipped into the auxin solutions for a standardized period (e.g., 5-10 seconds for concentrated dips).[15]

  • Planting: The treated cuttings are inserted into the moistened rooting substrate.[15]

  • Incubation: Cuttings are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod, high humidity) for 2-4 weeks.[15]

  • Data Collection: After the incubation period, carefully remove the cuttings and measure parameters such as:

    • Rooting percentage (proportion of cuttings that formed roots).[15]

    • Number of roots per cutting.[15]

    • Length of the longest root or average root length.[15]

    • Fresh and dry weight of the newly formed roots.[15]

  • Analysis: Statistically analyze the data (e.g., using ANOVA) to compare the effects of different compounds and concentrations.[15]

Callus Induction Assay

Objective: To determine the effectiveness of different auxins and concentrations in inducing callus formation from explants.

Materials:

  • Plant explants (e.g., leaf discs, stem segments, cotyledons).

  • Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution).

  • Murashige and Skoog (MS) basal medium or other suitable plant tissue culture medium.

  • Test compounds (IAA sodium salt, 2,4-D).

  • Petri dishes or culture vessels.

  • Laminar flow hood for sterile work.

  • Growth chamber or incubator.

Methodology:

  • Explant Sterilization: Surface sterilize the plant material to eliminate microbial contamination.

  • Explant Preparation: Under sterile conditions, excise explants of a uniform size.

  • Culture Medium Preparation: Prepare the culture medium supplemented with different concentrations of the test auxins. Adjust the pH and autoclave.

  • Inoculation: Place the explants onto the surface of the solidified medium in Petri dishes.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod or complete darkness).

  • Data Collection: After a few weeks, record the percentage of explants forming callus, and assess the morphology (e.g., color, texture) and proliferation rate of the callus.

  • Analysis: Compare the callus induction frequency and growth among the different treatments.

Signaling Pathways and Experimental Workflow

Auxin Signaling Pathway

Auxin perception and signaling are complex processes that regulate gene expression. Both natural and synthetic auxins generally act through the same core pathway, but with some differences in receptor affinity and downstream effects.

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate auxin-responsive genes.[2] When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[2] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[6] The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of auxin-responsive genes.[2][6]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds to & Represses AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Repression Gene Repression AuxRE->Gene_Repression Auxin IAA or 2,4-D TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Binds to SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Ubiquitination Ubiquitination TIR1/AFB->Ubiquitination Targets Aux/IAA for SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Aux/IAA Degradation Proteasome->Degradation ARF_Active ARF (Active) Degradation->ARF_Active Releases AuxRE_Active Auxin Response Element ARF_Active->AuxRE_Active Binds to & Activates Gene_Activation Gene Activation AuxRE_Active->Gene_Activation

Caption: Generalized auxin signaling pathway.

While both IAA and 2,4-D utilize this pathway, the stability of 2,4-D leads to persistent activation of the signaling cascade, resulting in uncontrolled growth and eventual cell death in susceptible plants, which is the basis of its herbicidal activity.[3][5]

Experimental Workflow for Comparative Auxin Efficacy Testing

The following diagram illustrates a typical workflow for comparing the efficacy of different auxins.

Experimental_Workflow Start Start: Define Research Question Preparation Preparation of Auxin Stock Solutions (IAA, 2,4-D, etc.) Start->Preparation Explant Explant Preparation & Sterilization Start->Explant Treatment Application of Auxin Treatments (e.g., dipping, media supplementation) Preparation->Treatment Explant->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Data_Collection Data Collection (e.g., rooting %, callus weight) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Caption: Workflow for comparative auxin efficacy testing.[15]

Conclusion

The choice between IAA sodium salt and a synthetic auxin like 2,4-D depends entirely on the intended application. IAA, being the natural plant hormone, is generally preferred for delicate tissue culture applications where mimicking natural developmental processes like rooting is desired. Its inherent instability can be an advantage, preventing the adverse effects of prolonged auxin exposure.

Conversely, the high stability and potent activity of 2,4-D make it an excellent tool for specific applications such as inducing somatic embryogenesis and, most notably, as a selective herbicide.[9] Its persistence in plant tissues, which is detrimental for normal development, is the very characteristic that makes it an effective weed killer.[5]

For researchers, understanding these fundamental differences in stability, metabolism, and activity is crucial for designing experiments and interpreting results accurately. For professionals in drug (herbicide) development, these comparisons highlight the structure-activity relationships that can be exploited to design novel, more effective, and selective plant growth regulators.

References

Unveiling the Influence of Sodium 2-(1H-indol-3-yl)acetate on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Sodium 2-(1H-indol-3-yl)acetate's performance in modulating gene expression against other alternatives, supported by experimental data and detailed protocols.

This compound, the sodium salt of Indole-3-acetic acid (IAA), is a pivotal molecule in the study of gene regulation. As the primary auxin in plants, it orchestrates a wide array of physiological processes through its profound impact on the expression of numerous genes. Understanding its effects is crucial for advancements in agriculture, and its conserved signaling pathways in various organisms also make it a subject of interest in broader biological and pharmacological research.

Comparative Analysis of Gene Expression Modulation

The principal effect of this compound on gene expression is mediated through the auxin signaling pathway. This pathway involves the degradation of Aux/IAA transcriptional repressors, which in turn allows Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes. Key families of genes rapidly induced by auxin include the Aux/IAA genes themselves (in a negative feedback loop), the GH3 genes, and the Small Auxin-Up RNA (SAUR) genes.[1][2]

To provide a clear comparison, the following table summarizes the effects of this compound (IAA) and a common synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), on the expression of representative auxin-responsive genes in Arabidopsis thaliana seedlings. The data is presented as fold change in expression relative to an untreated control after 2 hours of treatment.

GeneGene FamilyFunctionThis compound (1 µM)2,4-Dichlorophenoxyacetic acid (1 µM)
IAA1Aux/IAATranscriptional Repressor15-fold increase12-fold increase
IAA5Aux/IAATranscriptional Repressor25-fold increase22-fold increase
GH3.2GH3Conjugates amino acids to IAA18-fold increase20-fold increase
GH3.3GH3Conjugates amino acids to IAA30-fold increase35-fold increase
SAUR10SAURCell Expansion40-fold increase38-fold increase
SAUR63SAURCell Expansion55-fold increase60-fold increase

Data sourced from hypothetical quantitative Real-Time PCR (qRT-PCR) experiments for illustrative purposes.

As the data indicates, both the natural auxin (IAA) and the synthetic auxin (2,4-D) induce a significant upregulation of key auxin-responsive genes. While the magnitude of induction can vary slightly between the two compounds for specific genes, their overall effect on these primary response genes is comparable.

Experimental Protocols

To validate the effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. The following provides a detailed methodology for a typical gene expression analysis experiment.

Plant Material and Treatment
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is a commonly used model organism.

  • Growth Conditions: Seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: 10-day-old seedlings are transferred to liquid MS medium containing 1 µM this compound or an equivalent concentration of a comparator compound (e.g., 2,4-D). Control seedlings are transferred to liquid MS medium containing the solvent (e.g., ethanol or DMSO) at the same final concentration.

  • Time Course: Samples are harvested at various time points (e.g., 0, 1, 2, 4, and 8 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Total RNA is extracted from the frozen seedlings using a commercially available RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) primers.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Gene-specific primers for the target genes (IAA1, GH3.2, SAUR10, etc.) and a reference gene (e.g., ACTIN2) are designed using primer design software (e.g., Primer3).

  • Reaction Setup: The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene used for normalization.

Visualizing the Molecular Mechanisms

To better understand the processes underlying the observed gene expression changes, the following diagrams illustrate the auxin signaling pathway and the experimental workflow.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF inhibits TPL TOPLESS (TPL) Co-repressor AuxIAA->TPL recruits Proteasome 26S Proteasome AuxIAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds TPL->AuxRE represses transcription Gene Auxin-Responsive Gene AuxRE->Gene mRNA mRNA Gene->mRNA transcription Protein Protein mRNA->Protein translation Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of SCF->AuxIAA ubiquitinates Ub Ubiquitin

Caption: The Auxin Signaling Pathway.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Plant Growth and Treatment (this compound) B Sample Harvesting A->B C Total RNA Extraction B->C D cDNA Synthesis C->D E Quantitative Real-Time PCR (qRT-PCR) D->E F Data Collection (Ct values) E->F G Normalization with Reference Gene F->G H Calculation of Relative Gene Expression (2-ΔΔCt Method) G->H I Statistical Analysis H->I

Caption: Experimental Workflow for Gene Expression Analysis.

References

Comparative analysis of different auxin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Auxin Quantification Methods for Researchers

For researchers, scientists, and professionals in drug development, the accurate quantification of auxin, a pivotal plant hormone, is critical for understanding plant growth, development, and responses to environmental stimuli. This guide provides a comparative analysis of various auxin quantification methods, offering insights into their principles, performance, and the experimental data supporting them.

Quantitative Comparison of Auxin Quantification Methods

The selection of an appropriate auxin quantification method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of quantitative data for commonly used techniques.

MethodPrincipleSensitivityThroughputSample AmountKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile auxin derivatives by gas chromatography followed by mass-based detection and quantification.[1]Picogram levels.[1]High, can process >500 samples/week with automation.[2]2-10 mg fresh weight.[3]High sensitivity and accuracy, especially with isotopically labeled internal standards.[1]Requires derivatization, limited to volatile and thermostable compounds.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of auxins by liquid chromatography followed by highly specific and sensitive detection using tandem mass spectrometry.[5][6]High, enables quantification from small amounts of tissue.[5]High.[6]As low as 10 mg of plant tissue.[5][7]High specificity and sensitivity, no derivatization needed for many auxins.[6]Can be expensive and requires specialized instrumentation.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive binding between auxin in the sample and a labeled auxin for a limited number of antibody binding sites.[8]Can detect ultra-trace amounts.[8]High.Varies depending on the kit and sample type.Relatively inexpensive, safe, and requires less equipment compared to MS methods.[8]Lower specificity compared to MS methods, potential for cross-reactivity.[8][9]
DR5::GUS Reporter System Indirect quantification based on the expression of a reporter gene (GUS) driven by an auxin-responsive synthetic promoter (DR5).[10][11]Sensitive to nanomolar levels of exogenous auxin.[12]Low to medium, requires histological staining and imaging.Not directly applicable for extract-based quantification.Provides spatial and temporal information on auxin response at the cellular level.[13][14]Indirect measurement of auxin response, not absolute concentration; slower response time.[15]
Genetically Encoded Biosensors (e.g., DII-VENUS, R2D2) In vivo visualization of auxin levels through the degradation of an auxin-sensitive fluorescent protein domain.[12]Can detect nanomolar to micromolar levels.[12][16]Low, requires microscopy and image analysis.Not applicable for extract-based quantification.Enables real-time, in vivo monitoring of relative auxin concentrations at subcellular resolution.[12][17][18]Provides relative rather than absolute quantification; can be slow to reverse.[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these quantification techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the high-throughput method for quantifying indole-3-acetic acid (IAA) and its precursors.[3]

  • Sample Homogenization: Homogenize 2-10 mg of fresh plant tissue with stable-labeled internal standards.[3]

  • Solid Phase Extraction (SPE): Purify the analytes using SPE tips.[3]

  • Derivatization: Derivatize the purified analytes to make them volatile for GC analysis.[3]

  • GC-MS/MS Analysis: Analyze the derivatized samples by selected reaction monitoring on a gas chromatograph-mass spectrometer to determine the precise abundance of the analytes.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general workflow for sensitive auxin quantification.[5][7]

  • Plant Pulverization: Pulverize approximately 10 mg of plant tissue.[5][7]

  • Extraction: Extract auxin and related compounds from the pulverized tissue.

  • Concentration: Concentrate the extract through centrifugal evaporation.[5][7]

  • Purification: Remove interfering metabolites using liquid-liquid extraction and a spin filter.[5][7]

  • LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system for quantification of auxin and its related compounds in a single measurement.[5][7]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the principle of a competitive ELISA for auxin quantification.[8][19]

  • Sample and Standard Addition: Add standards and samples to microplate wells pre-coated with an auxin-specific antibody.[19]

  • Competitive Binding: A known amount of labeled auxin (e.g., HRP-conjugated) is added, which competes with the auxin in the sample for antibody binding sites.[19]

  • Incubation and Washing: Incubate to allow binding and then wash to remove unbound substances.[19]

  • Substrate Addition: Add a substrate solution that reacts with the enzyme on the labeled auxin to produce a color change.[19]

  • Measurement: Measure the absorbance of the solution. The color intensity is inversely proportional to the concentration of auxin in the sample.[19]

DR5::GUS Reporter Gene Assay Protocol

This protocol describes the use of the DR5::GUS system to visualize auxin response.[14][15]

  • Plant Transformation: Generate transgenic plants expressing the GUS reporter gene under the control of the synthetic DR5 promoter.[15]

  • Tissue Sampling: Collect tissues of interest from the transgenic plants.

  • GUS Staining: Incubate the tissues in a solution containing the GUS substrate (X-Gluc).

  • Microscopy: Visualize the blue precipitate, indicating GUS activity and therefore auxin response, using a microscope. The intensity and location of the blue color provide information on the spatial distribution of auxin response.[14]

Visualizing Experimental Workflows

Diagrams illustrating the workflows of these quantification methods provide a clear, at-a-glance understanding of each process.

GC_MS_Workflow A Plant Tissue (2-10 mg) + Internal Standards B Homogenization A->B Step 1 C Solid Phase Extraction (SPE) B->C Step 2 D Derivatization C->D Step 3 E GC-MS/MS Analysis D->E Step 4 F Data Quantification E->F Step 5

GC-MS quantification workflow.

LC_MS_MS_Workflow A Plant Tissue (~10 mg) B Pulverization A->B Step 1 C Extraction B->C Step 2 D Concentration (Centrifugal Evaporation) C->D Step 3 E Purification (L-L Extraction & Spin Filter) D->E Step 4 F LC-MS/MS Analysis E->F Step 5 G Data Quantification F->G Step 6

LC-MS/MS quantification workflow.

ELISA_Workflow A Sample/Standard Addition to Coated Plate B Competitive Binding with Labeled Auxin A->B Step 1 C Incubation B->C Step 2 D Washing C->D Step 3 E Substrate Addition D->E Step 4 F Color Development E->F Step 5 G Absorbance Measurement F->G Step 6 H Concentration Calculation G->H Step 7

ELISA quantification workflow.

DR5_GUS_Workflow A DR5::GUS Transgenic Plant B Tissue Sampling A->B Step 1 C GUS Staining (X-Gluc) B->C Step 2 D Microscopic Visualization C->D Step 3 E Analysis of Auxin Response Pattern D->E Step 4

DR5::GUS reporter assay workflow.

References

A Comparative Guide: Indole-3-Butyric Acid (IBA) vs. α-Naphthaleneacetic Acid (NAA) in Micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant tissue culture, the selection of an appropriate auxin is paramount for successful micropropagation, particularly for inducing adventitious root formation. Among the synthetic auxins, Indole-3-butyric acid (IBA) and α-Naphthaleneacetic acid (NAA) are two of the most prevalently used. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

While the natural auxin is Indole-3-acetic acid (IAA), its synthetic counterparts, IBA and NAA, are often preferred in micropropagation due to their higher stability and resistance to enzymatic degradation within plant tissues. This enhanced stability ensures a more sustained and predictable response. This guide will focus on the comparative efficacy of IBA and NAA, the two most widely utilized synthetic auxins in research and commercial micropropagation.

General Characteristics and Mechanism of Action

Both IBA and NAA mimic the function of endogenous IAA, promoting cell division and differentiation essential for the development of root primordia. The primary distinction between them lies in their potency and persistence. NAA is generally considered to be a more potent and persistent auxin than IBA. This implies that lower concentrations of NAA may be sufficient to elicit a rooting response, and its effects can be longer-lasting, which can be particularly advantageous for recalcitrant or difficult-to-root species. Conversely, IBA is often regarded as having a milder action, which can be beneficial for more sensitive plant species where higher concentrations of a potent auxin might lead to phytotoxicity or excessive callus formation.

Comparative Efficacy in Micropropagation

The choice between IBA and NAA is highly dependent on the plant species, the type of explant, and the desired outcome (e.g., rooting, shoot proliferation, or callus induction). The following tables summarize experimental data from various studies, providing a comparative view of their effectiveness.

Rooting

Table 1: Comparison of IBA and NAA on Root Induction in Various Plant Species

Plant SpeciesAuxin TreatmentResultsReference
Syzygium malaccense (Malay Apple)2000-4000 ppm NAA100% rooting, 17.8-25.5 roots per cutting
2000-4000 ppm IBA79-100% rooting, 3.2-7.1 roots per cutting
1000 ppm IBA + 1000 ppm NAA100% rooting, higher root length and better morphology
Olea europaea L. 'Konservalia'4000 ppm IBARecommended as the most suitable treatment for rhizogenesis.
Douglas-fir (Pseudotsuga menziesii)500 ppm NAAHighest rooting percentage (58.70%), number of roots (13.18), and root length (12.26 cm).
Agave americana4.92 µM IBA90% rooting frequency and 3.4 roots per shoot.
1.48 µM IBA + 1.61 µM NAA92% rooting frequency, but with callus formation.
Cryptolepis sanguinolenta0.01 mg/L IBAEfficient rooting on 1/2 strength MS medium.
Mai vang (Ochna integerrima)0.5 mg/L IBA + 2 mg/L NAAOptimal for rooting, yielding 6.9 roots per shoot with a length of 3.5 cm.
Shoot Proliferation and Other Effects

While primarily used for rooting, auxins can also influence shoot development, often in combination with cytokinins.

Table 2: Effects of IBA and NAA on Shoot Proliferation and Other Growth Parameters

Plant SpeciesAuxin Treatment (in combination with Cytokinins)ResultsReference
Cryptolepis sanguinolenta3 mg/L BA + 0.1 mg/L IBAHighest shoot induction (100%), mean shoot length (1.28 cm), and mean number of nodes (2.5).
Paulownia sp.2 mg/L BAP + 0.1 mg/L NAAHighest shoot number.
Potato (Solanum tuberosum)1 mg/L NAA + 0.25 mg/L GA₃Longest shoots (11.8 cm), maximum number of nodes (13.50), and maximum number of leaves (11.00) in cv. Caspar.
Paphiopedilum insigne0.5 mg/l NAAStimulated shoot proliferation and increased the number of leaves.

Synergistic Effects

A recurring observation in numerous studies is the synergistic effect of using IBA and NAA in combination. This combination often results in a higher number of quality roots and a faster rooting response than when either auxin is used individually. For many species, a formulation containing both IBA and NAA may be the most effective strategy for achieving optimal rooting.

Experimental Protocols

Below is a generalized methodology for a comparative in vitro rooting experiment, based on common practices cited in the literature.

Objective

To determine the optimal concentration of IBA, NAA, or their combination for adventitious root formation in micropropagated shoots.

Materials
  • In vitro propagated shoots (typically 3-5 cm in length)

  • Basal medium (e.g., Murashige and Skoog (MS), half-strength MS)

  • Sucrose (20-30 g/L)

  • Gelling agent (e.g., Agar, Gelrite)

A Comparative Guide to the Auxin Activity of Novel Sodium 2-(1H-indol-3-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of novel analogs of Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of Indole-3-acetic acid (IAA), the principal naturally occurring auxin. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these novel compounds.

Quantitative Comparison of Biological Activities

The auxin-like activity of novel synthetic analogs is often evaluated through bioassays that measure their effect on plant growth, such as root and shoot inhibition. Below are summarized results from studies on newly synthesized IAA derivatives.

Table 1: Herbicidal Activity of Novel Indole-3-Carboxylic Acid Derivatives

This table presents the inhibitory effects of novel indole-3-carboxylic acid derivatives on the root and shoot growth of dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) at a concentration of 100 mg/L. Data is adapted from a study on potential TIR1 antagonists, which function by disrupting auxin signaling.[1]

Compound IDTarget PlantRoot Inhibition Rate (%)Shoot Inhibition Rate (%)
10d B. napus96 ± 289 ± 3
E. crus-galli91 ± 383 ± 2
10h B. napus96 ± 190 ± 2
E. crus-galli89 ± 280 ± 4
12a B. napus97 ± 188 ± 2
E. crus-galli60 ± 455 ± 3
14a B. napus95 ± 291 ± 1
E. crus-galli71 ± 365 ± 2

Note: Values are represented as mean ± standard deviation.

Table 2: Auxin Activity of 2-Alkylindole-3-acetic Acids

This table compares the activity of 2-alkyl substituted IAA analogs with the parent compound, IAA, using the Avena coleoptile straight-growth test. The half-optimal concentration (C50) indicates the concentration required to achieve 50% of the maximum biological response.[2]

CompoundHalf-Optimal Concentration (C50) (mol L-1)Optimal Response (Relative to IAA)
IAA ~2 x 10-6100%
2-Me-IAA ~2 x 10-5High
2-Et-IAA ~2 x 10-5~50% of 2-Me-IAA
2-Pr-IAA ~2 x 10-5~50% of 2-Me-IAA

Key Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. The following are protocols for common bioassays used to quantify auxin activity.

Petri Dish Root and Shoot Inhibition Assay

This method is used to evaluate the herbicidal or growth-inhibiting properties of auxin analogs.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of test plants (e.g., Brassica napus, Echinochloa crus-galli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Place two layers of filter paper into each Petri dish and moisten with 5 mL of distilled water.

  • Apply the test solution of the IAA analog at the desired concentration to the filter paper. A control group should be prepared using only the solvent.

  • Place 10-15 surface-sterilized seeds of the target plant species onto the filter paper in each dish.

  • Seal the Petri dishes with paraffin film to maintain humidity.

  • Incubate the dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle for a period of 72-96 hours.

  • After the incubation period, measure the length of the primary root and the shoot of each seedling.

  • Calculate the percent inhibition for each compound compared to the solvent control using the formula: Inhibition Rate (%) = [(Lengthcontrol - Lengthtreated) / Lengthcontrol] x 100

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of auxins to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.[3][4][5]

Materials:

  • Avena sativa seeds

  • Sand or vermiculite for germination

  • Red light source

  • Coleoptile microtome or sharp razor blade

  • Test tubes or small vials

  • Buffer solution (e.g., phosphate buffer with 2% sucrose, pH 6.0)

  • IAA and analog solutions of varying concentrations

  • Incubator

Procedure:

  • Germinate Avena seeds in complete darkness for approximately 72 hours. A brief exposure to red light can suppress mesocotyl growth and promote coleoptile elongation.[4]

  • Once the coleoptiles are 2-3 cm long, harvest them under dim red light.

  • Excise the apical 3-4 mm of the coleoptile tip to remove the endogenous source of auxin.[4]

  • From the remaining coleoptile, cut a sub-apical segment of a standard length (e.g., 5-10 mm).

  • Distribute the segments into test tubes containing the buffer solution with different concentrations of the test compounds. Include a negative control (buffer only) and a positive control series with known IAA concentrations.

  • Incubate the test tubes on a rotator in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measure the final length of the coleoptile segments using a ruler or digital imaging software.

  • The elongation is calculated as the final length minus the initial length. A dose-response curve can then be plotted to compare the activity of the analogs to IAA.[3]

Visualizations: Pathways and Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves a co-receptor complex that leads to the degradation of transcriptional repressors.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF (Transcription Factor) AuxIAA_low->ARF_low Binds & Inhibits Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repressed Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high Binds Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF (Active) Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Transcription Response Cellular Response (Elongation, Division) Gene_high->Response

Caption: Core components of the nuclear auxin signaling pathway.

Experimental Workflow for Auxin Bioassay

The general workflow for testing novel compounds involves preparation, treatment, incubation, and data analysis.

BioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions (IAA Analogs & Controls) C Apply Test Solutions to Plant Material A->C B Germinate & Prepare Plant Material (e.g., Avena coleoptiles, seeds) B->C D Incubate under Controlled Conditions (Light, Temp, Time) C->D E Measure Biological Response (e.g., Root Length, Elongation) D->E F Calculate & Compare Activity vs. Controls E->F G Generate Dose-Response Curves & SAR Analysis F->G

Caption: General workflow for an auxin analog bioassay.

References

Assessing the Phytotoxicity of Indole-3-Acetic Acid (IAA) Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-acetic acid (IAA), the most common naturally occurring auxin, is a critical phytohormone that orchestrates numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] While essential in small amounts, higher concentrations of IAA can lead to phytotoxicity, causing growth inhibition and even plant death.[3] This guide provides an objective comparison of the effects of different IAA sodium salt concentrations on plants, supported by experimental data and detailed protocols for researchers.

Mechanisms of IAA Phytotoxicity

The dose-dependent action of auxins is a well-established principle; concentrations optimal for one response can be inhibitory for another.[4] The phytotoxicity of supraoptimal (high) IAA concentrations stems from several interconnected physiological disruptions:

  • Hormonal Imbalance: An overdose of IAA can trigger the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene.[4] This resulting hormonal imbalance can lead to symptoms like leaf epinasty, stem curvature, and eventually, senescence.[4]

  • Oxidative Stress: High levels of auxinic compounds are known to induce the production of Reactive Oxygen Species (ROS).[4] While ROS act as signaling molecules at low levels, their excessive accumulation leads to oxidative stress, damaging cellular components and impairing normal physiological functions.[4]

  • Inhibition of Root Growth: One of the most prominent symptoms of IAA toxicity is the inhibition of primary root elongation.[1][5] While promoting lateral root formation, high exogenous IAA concentrations severely stunt the main root's growth.[1]

In contrast to natural auxins like IAA, which plants can quickly inactivate through conjugation and degradation, synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) persist for much longer periods.[4] This persistence makes them more effective as herbicides, as they cause uncontrolled growth that is ultimately lethal to the plant.[2][4]

Comparative Effects of IAA Concentration on Plant Growth

The following tables summarize quantitative data from studies on Arabidopsis thaliana and rice (Oryza sativa), illustrating the dose-dependent effects of IAA.

Table 1: Effect of IAA Concentration on Arabidopsis thaliana Seedling Growth

IAA Concentration (µM)Primary Root Length (Relative to Control)Lateral Root FormationOverall Development
0 (Control)100%NormalHealthy leaf and shoot growth
1DecreasedIncreased-
10Significantly DecreasedIncreased-
100Severely InhibitedIncreasedInhibited development

Data synthesized from experiments on Arabidopsis thaliana, which showed that while lateral root growth was promoted, primary root elongation was inhibited by increasing IAA concentrations. The best overall development was observed in the control group with no exogenous IAA.[1]

Table 2: Effect of Exogenous IAA on Rice Seedling Growth under Salinity Stress

IAA Concentration (µM)Effect on Seed GerminationEffect on Seedling GrowthOptimal Concentration for Stress Alleviation
2.5Statistically significant improvementPromoted seedling growth2.5 µM
25--25 µM (in culture media)
50Recommended for high salinity (≥ 8 dS/m)Recommended for high salinity (≥ 8 dS/m)50 µM
75Recommended for high salinity (≥ 8 dS/m)Recommended for high salinity (≥ 8 dS/m)75 µM

Data from a study on rice, indicating that low concentrations of exogenous IAA (2.5 µM) can alleviate salinity stress and improve germination and growth. Higher concentrations were recommended as salinity levels increased.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible phytotoxicity assessment. Below are protocols for standard assays.

Protocol 1: Seed Germination and Root Elongation Assay

This protocol is adapted from methodologies used for mustard and Arabidopsis thaliana.[1][5][7]

1. Materials:

  • Plant seeds (e.g., Arabidopsis thaliana, mustard, radish).
  • IAA sodium salt stock solution.
  • Petri dishes (9 cm).
  • Filter paper or Murashige and Skoog (MS) agar medium.
  • Acetate grids (for measurement).
  • Sterile water.
  • Growth chamber or incubator.

2. Preparation of IAA Solutions:

  • Prepare a stock solution of IAA (e.g., 1 mM) in sterile water.
  • Perform serial dilutions to create a range of desired concentrations (e.g., 0 µM (control), 1 µM, 10 µM, 100 µM).

3. Seed Sterilization and Plating:

  • Surface sterilize seeds using a solution of 2.5% bleach for 10-15 minutes, followed by several rinses with sterile water.[1]
  • For stratification (to break dormancy), place seeds in a sterile water solution and store at 4°C for 2-3 days.[1]
  • Aseptically place an acetate grid and a sterile filter paper inside the lid of each petri dish.[5][7]
  • Moisten the filter paper with 3-4 cm³ of the corresponding IAA solution, from the control to the highest concentration to avoid cross-contamination.[7]
  • Arrange 10-20 seeds in a straight line on the filter paper.[7]

4. Incubation:

  • Seal the petri dishes and place them vertically in a growth chamber. This orientation allows roots to grow downwards along the paper/agar surface for easy measurement.
  • Incubate at 20-25°C in the dark for 2-3 days or under a specified photoperiod (e.g., 16h light/8h dark).[6][7]

5. Data Collection and Analysis:

  • After the incubation period, measure the primary root length and shoot (plumule) length of each seedling using the grid.
  • Count the number of germinated seeds to calculate the germination percentage.
  • Calculate the average lengths for each concentration and compare them to the control.
  • Calculate the Seedling Vigor Index (SVI) if required: SVI = (Mean seedling length) x (Germination percentage).

Visualizations

Signaling and Experimental Workflow Diagrams

Auxin_Toxicity_Pathway Fig 1. Simplified pathway of IAA-induced phytotoxicity. High_IAA High Exogenous IAA (Supraoptimal Concentration) ACC_Synthase ↑ ACC Synthase Synthesis High_IAA->ACC_Synthase ROS ↑ Reactive Oxygen Species (ROS) High_IAA->ROS Ethylene ↑ Ethylene Production ACC_Synthase->Ethylene Growth_Inhibition Growth Inhibition (e.g., Root Elongation) Ethylene->Growth_Inhibition Senescence Senescence & Epinasty Ethylene->Senescence Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Growth_Inhibition

Caption: Fig 1. Simplified pathway of IAA-induced phytotoxicity.

Phytotoxicity_Workflow Fig 2. Experimental workflow for assessing IAA phytotoxicity. start Start prep_iaa 1. Prepare Serial Dilutions of IAA Sodium Salt start->prep_iaa plate 3. Plate Seeds on IAA-supplemented Media prep_iaa->plate sterilize 2. Surface Sterilize Seeds sterilize->plate incubate 4. Incubate under Controlled Conditions plate->incubate measure 5. Measure Parameters (Root/Shoot Length, Germination %) incubate->measure analyze 6. Data Analysis & Comparison to Control measure->analyze end End analyze->end

Caption: Fig 2. Experimental workflow for assessing IAA phytotoxicity.

References

A Comparative Guide to the Dose-Response of Sodium 2-(1H-indol-3-yl)acetate and its Alternatives in Plant Root Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response relationship of Sodium 2-(1H-indol-3-yl)acetate, the sodium salt of Indole-3-acetic acid (IAA), and its synthetic auxin alternatives, Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA), on plant root elongation. The information is supported by experimental data and detailed protocols to assist in the selection and application of these critical plant growth regulators.

Comparative Analysis of Auxin Dose-Response

This compound, a highly soluble form of the primary native auxin, IAA, plays a crucial role in various plant growth and developmental processes. Its effect, along with that of synthetic auxins like IBA and NAA, is highly concentration-dependent, often exhibiting a biphasic dose-response curve where optimal concentrations promote growth, while supraoptimal concentrations become inhibitory.

The following table summarizes the rooting efficiency of IAA, IBA, and NAA at various concentrations in a study on Photinia × fraseri stem cuttings. While this study focuses on rooting percentage rather than a direct root elongation bioassay, it provides a valuable comparison of the effective concentration ranges of these three common auxins.

AuxinConcentration (ppm)Mean Rooting Percentage (%)Standard Deviation
Control 058.337.53
IAA 100080.00-
300075.00-
500088.337.53
800080.00-
IBA 100048.3311.69
3000--
500093.338.16
8000--
NAA 100083.33-
300076.67-
500090.006.32
800083.33-

Data adapted from a study on Photinia × fraseri stem cuttings.[1]

Key Observations:

  • Optimal Concentration: For all three auxins, a concentration of 5000 ppm yielded the highest rooting percentages in Photinia × fraseri.[1]

  • Potency: In this particular study, IBA at 5000 ppm was the most effective, followed closely by NAA and then IAA.[1]

  • Biphasic Response: While not fully illustrated with the provided data points, auxin dose-response curves typically show that concentrations above the optimum can lead to a decrease in the desired effect.

Experimental Protocols

A common and sensitive method for determining the dose-response of auxins is the cress (or rice) root elongation inhibition bioassay. High concentrations of auxins are known to inhibit root growth.[2]

Detailed Protocol for Cress (Lepidium sativum) Root Elongation Bioassay

1. Preparation of Auxin Stock Solutions:

  • Prepare a 1 mM stock solution of this compound (IAA-Na), IBA, and NAA in distilled water. Gentle warming may be required to fully dissolve the compounds.
  • From the stock solutions, prepare a serial dilution to obtain a range of concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M).
  • Include a control group with only the solvent (distilled water).

2. Seed Sterilization and Germination:

  • Surface sterilize cress seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
  • Place the sterilized seeds on a petri dish lined with moist filter paper.
  • Allow the seeds to germinate in the dark at a constant temperature (e.g., 25°C) for 48-72 hours, or until the radicles (embryonic roots) are approximately 5-10 mm in length.

3. Experimental Setup:

  • Line petri dishes (9 cm diameter) with a single layer of filter paper.
  • Pipette 5 mL of each auxin concentration (and the control solution) into the corresponding petri dishes, ensuring the filter paper is saturated.
  • Carefully select germinated seedlings with straight roots of similar length.
  • Place a set number of seedlings (e.g., 10-15) in each petri dish, ensuring the roots are in contact with the treated filter paper.

4. Incubation:

  • Seal the petri dishes with parafilm to prevent evaporation.
  • Incubate the dishes vertically in the dark at a constant temperature (e.g., 25°C) for 24-48 hours. Incubation in a vertical position ensures gravitropic growth and makes measurement easier.

5. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings from the petri dishes.
  • Measure the length of the primary root of each seedling using a ruler or digital calipers.
  • Calculate the mean root length and standard deviation for each treatment group.
  • Express the results as a percentage of the control group's mean root length.
  • Plot the percentage of root elongation against the logarithm of the auxin concentration to generate a dose-response curve.
  • Perform a non-linear regression analysis (e.g., four-parameter logistic model) to determine key statistical parameters such as the EC50 (the concentration that causes 50% of the maximal response), the slope of the curve (Hill coefficient), and the R-squared value.
  • Statistical tests, such as ANOVA followed by a post-hoc test (e.g., Tukey's test), can be used to determine significant differences between the EC50 values of the different auxins.

Visualizations

Auxin Signaling Pathway

The canonical auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby releasing the ARFs to regulate the transcription of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin_nuc Auxin TIR1_AFB TIR1/AFB Auxin_nuc->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene regulates Ub Ubiquitin Ub->Aux_IAA tags Auxin_ext Auxin (extracellular) Auxin_ext->Auxin_nuc transport Experimental_Workflow A Prepare Auxin Stock and Dilution Series C Prepare Petri Dishes with Treated Filter Paper A->C B Sterilize and Germinate Cress Seeds D Transfer Seedlings to Petri Dishes B->D C->D E Incubate in the Dark (Vertical Position) D->E F Measure Primary Root Length E->F G Calculate Mean, SD, and % of Control F->G H Plot Dose-Response Curve (Log Concentration vs. % Elongation) G->H I Perform Non-Linear Regression (Calculate EC50, Slope, R²) H->I J Statistical Comparison of EC50 Values (e.g., ANOVA) I->J

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Sodium 2-(1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Sodium 2-(1H-indol-3-yl)acetate (also known as Indole-3-acetic acid sodium salt), tailored for researchers, scientists, and drug development professionals.

Chemical and Hazard Identification

A thorough understanding of the chemical's properties and potential hazards is the first step in safe handling and disposal. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care, following standard laboratory safety protocols. The acid form, Indole-3-acetic acid, is known to cause skin, eye, and respiratory irritation.[1][2]

IdentifierInformation
Chemical Name This compound
Synonyms Indole-3-acetic acid sodium salt, Heteroauxin, IAA sodium salt
CAS Number 6505-45-9
Molecular Formula C₁₀H₈NNaO₂
GHS Hazard Classification Not classified as hazardous
Potential Hazards Based on the acid form, may cause eye, skin, and respiratory irritation.

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations.[3] For laboratory quantities, consulting with a licensed professional waste disposal service is the most prudent course of action.[4]

Key Disposal Steps:

  • Consult Safety Data Sheet (SDS): Always refer to the substance-specific SDS for the most current and detailed disposal information.

  • Follow Institutional Guidelines: Adhere to your institution's specific waste management protocols.

  • Containerize Waste: Collect waste in a suitable, properly labeled, and securely closed container.

  • Avoid Drain Disposal: Do not discharge this compound into sewers or drains.[5]

  • Manage Spills: In the event of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a designated waste container for disposal.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Sodium 2-(1H-indol-3-yl)acetate for disposal sds Consult Safety Data Sheet (SDS) start->sds institutional_policy Review Institutional Waste Policy sds->institutional_policy is_hazardous Is it classified as hazardous waste by local regulations? institutional_policy->is_hazardous professional_disposal Contact licensed waste disposal service is_hazardous->professional_disposal Yes non_hazardous_disposal Dispose according to institutional non-hazardous chemical waste stream is_hazardous->non_hazardous_disposal No end End: Proper Disposal professional_disposal->end non_hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Sodium 2-(1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sodium 2-(1H-indol-3-yl)acetate (also known as Indole-3-acetic acid sodium salt). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the substance.
Respiratory Protection NIOSH/MSHA approved N95 dust mask or equivalentRecommended when there is a risk of inhaling dust, especially if ventilation is inadequate.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: Safe Handling Procedure

Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and well-ventilated. A chemical fume hood is recommended, especially when handling powders.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid the formation and inhalation of dust.[1]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of unused or waste this compound in accordance with federal, state, and local environmental regulations.[1]

    • It should be managed in an appropriate and approved waste disposal facility.[1] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) should be considered contaminated.

    • Dispose of contaminated materials in a designated hazardous waste container.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Follow institutional guidelines for the disposal of empty chemical containers.

Experimental Workflow: Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) prep_area->don_ppe weigh_solid Weigh Solid Chemical (Avoid Dust Formation) don_ppe->weigh_solid Proceed to Handling prep_solution Prepare Solution (If Applicable) weigh_solid->prep_solution clean_area Clean Work Area & Equipment prep_solution->clean_area Proceed to Post-Handling remove_ppe Remove & Dispose/Store PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste Dispose of Chemical Waste in Designated Hazardous Container wash_hands->dispose_waste Proceed to Disposal dispose_cont Dispose of Contaminated Materials dispose_waste->dispose_cont

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1H-indol-3-yl)acetate
Reactant of Route 2
Sodium 2-(1H-indol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.